AZD-5438
描述
AZD-5438 is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.
Structure
3D Structure
属性
IUPAC Name |
4-(2-methyl-3-propan-2-ylimidazol-4-yl)-N-(4-methylsulfonylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)20-11-17(23)16-9-10-19-18(22-16)21-14-5-7-15(8-6-14)26(4,24)25/h5-12H,1-4H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRGYBTGDJBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C(C)C)C2=NC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025680 | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
602306-29-6 | |
| Record name | 4-[2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl]-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=602306-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 5438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0602306296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Methyl-1-(1-methylethyl)-1H-imidazol-5-yl)-N-(4- (methylsulfonyl)phenyl)-2-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-5438 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276Z913G29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD-5438: An In-Depth Technical Guide on its Mechanism of Action as a Potent Cyclin-Dependent Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its primary molecular targets, downstream cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data on its inhibitory activity are presented, along with diagrams of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for research and development professionals in oncology.
Core Mechanism of Action: Multi-Targeted CDK Inhibition
This compound functions as a multi-targeted inhibitor of several key cyclin-dependent kinases, primarily CDK1, CDK2, and CDK9.[1][2][3] Its mode of action is ATP-competitive, binding to the kinase domain of these enzymes and preventing the phosphorylation of their respective substrates. This inhibition disrupts critical cellular processes, including cell cycle progression and transcription, ultimately leading to anti-proliferative effects in cancer cells.[3][4]
The primary targets of this compound are:
-
CDK1 (Cyclin B1): Essential for the G2/M transition and entry into mitosis.
-
CDK2 (Cyclin E and Cyclin A): Crucial for the G1/S transition and initiation of DNA replication.
-
CDK9 (Cyclin T): A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for productive gene transcription.
By inhibiting these three CDKs, this compound induces cell cycle arrest at the G1, S, and G2/M phases and disrupts transcriptional regulation, leading to the suppression of tumor growth.[3][4]
Quantitative Analysis of Kinase Inhibition
The inhibitory potency of this compound against a panel of cyclin-dependent kinases and other kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for CDK1, CDK2, and CDK9.
| Kinase Target | IC50 (nM) | Reference(s) |
| cdk2-cyclin E | 6 | [1][2][5] |
| cdk1-cyclin B1 | 16 | [1][2][5] |
| cdk9-cyclin T | 20 | [1][2][5] |
| cdk5-p25 | 14 | [2][5] |
| cdk6-cyclin D3 | 21 | [2] |
| cdk2-cyclin A | 45 | [2] |
| GSK3β | 17 | [2][5] |
| cdk4-cyclin D1 | 449 | |
| cdk7-cyclin H | 821 |
Cellular Signaling Pathways Affected by this compound
The inhibition of CDK1, CDK2, and CDK9 by this compound leads to the modulation of several critical downstream signaling pathways.
Inhibition of the pRb-E2F Pathway and G1/S Arrest
This compound's potent inhibition of CDK2 prevents the hyperphosphorylation of the Retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby blocking the expression of genes required for S-phase entry and DNA replication. This leads to a robust cell cycle arrest at the G1/S checkpoint.[1]
Blockade of Mitotic Entry (G2/M Arrest)
By inhibiting CDK1, the engine of mitosis, this compound prevents the phosphorylation of key substrates required for the G2/M transition and entry into mitosis.[1] This includes the phosphorylation of lamins, condensins, and other proteins essential for nuclear envelope breakdown and chromosome condensation, resulting in cell cycle arrest at the G2/M checkpoint.[1]
Disruption of Transcriptional Elongation
This compound's inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II at the Serine 2 position.[1] This phosphorylation event is critical for the release of promoter-proximally paused RNA Polymerase II and the transition into productive transcriptional elongation. Consequently, this compound can lead to a global downregulation of transcription, particularly of genes with short half-lives, such as those involved in cell survival and proliferation.[1]
Experimental Protocols
The following sections outline the key experimental methodologies used to characterize the mechanism of action of this compound.
Recombinant Kinase Inhibition Assay
Objective: To determine the in vitro potency of this compound against a panel of purified recombinant kinases.
Methodology: A scintillation proximity assay is typically employed.[2]
-
Reaction Mixture: Recombinant CDK/cyclin complexes are incubated with a specific biotinylated peptide substrate and γ-[³³P]ATP in a kinase buffer. For example, a peptide derived from histone H1 is used for CDK1/cyclin B1, while a recombinant fragment of the retinoblastoma protein (amino acids 792-928) is used for CDK2/cyclin E and CDK4/cyclin D.[2]
-
Inhibitor Addition: this compound is added at a range of concentrations to the reaction mixture.
-
Incubation: The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
Detection: Streptavidin-coated scintillant beads are added to the reaction. These beads bind to the biotinylated peptide substrate. If the substrate has been phosphorylated by the kinase, the ³³P isotope is brought into close proximity to the scintillant, generating a light signal that is detected by a microplate scintillation counter.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Proliferation Assay
Objective: To assess the anti-proliferative effects of this compound on various cancer cell lines.
Methodology:
-
Cell Seeding: Human tumor cell lines (e.g., SW620, MCF-7) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (DMSO) for a defined period, typically 48 to 72 hours.
-
Proliferation Measurement:
-
BrdU Incorporation: Cells are pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, for a few hours. The amount of BrdU incorporated into newly synthesized DNA is quantified using an anti-BrdU antibody in an ELISA-based format.[1]
-
Resazurin (AlamarBlue) Assay: The metabolic activity of the cells is measured by adding resazurin, which is reduced by viable cells to the fluorescent resorufin. Fluorescence is measured to determine the relative number of viable cells.
-
-
Data Analysis: The concentration of this compound that inhibits cell proliferation by 50% (GI50 or IC50) is determined from the dose-response curves.
Western Blotting for Phospho-Substrates
Objective: To measure the effect of this compound on the phosphorylation status of its downstream targets in cells.
Methodology:
-
Cell Treatment and Lysis: Asynchronously growing or synchronized (e.g., with nocodazole (B1683961) for mitotic arrest) cancer cells (e.g., SW620) are treated with various concentrations of this compound for a short period (e.g., 2 hours).[1] Cells are then washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-pRb Ser249/Thr252, anti-phospho-RNA Polymerase II Ser2).[1]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody against the total protein (e.g., total pRb, total RNA Polymerase II) or a housekeeping protein (e.g., β-actin). The intensity of the phospho-protein bands is quantified and normalized to the total protein or loading control.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK9, exerting its anti-tumor effects through the induction of cell cycle arrest and the disruption of transcriptional regulation. Its mechanism of action has been well-characterized through a variety of in vitro and cellular assays, which demonstrate a clear link between target engagement and downstream cellular phenotypes. While clinical development was halted due to tolerability issues, this compound remains a valuable tool for preclinical research into the roles of CDKs in cancer biology and for the development of next-generation CDK inhibitors with improved therapeutic windows. This technical guide provides a foundational understanding of its core mechanisms for professionals in the field of oncology drug discovery and development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
AZD-5438: A Technical Guide to its CDK1/2/9 Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] This technical document provides an in-depth overview of the inhibitory profile of this compound against its primary targets: CDK1, CDK2, and CDK9. It includes a comprehensive summary of its inhibitory constants, detailed methodologies for the key experimental assays used for its characterization, and visualizations of the associated signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery.
Quantitative Inhibition Profile
This compound demonstrates potent inhibitory activity against CDK1, CDK2, and CDK9 in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. The compound also exhibits activity against various cyclin-CDK complexes, highlighting its role as a broad-spectrum CDK inhibitor.
| Target Kinase | Cyclin Partner | IC50 (nM) | Reference |
| CDK1 | Cyclin B1 | 16 | [2][3][4][5][6] |
| CDK2 | Cyclin E | 6 | [2][3][4][5][6] |
| Cyclin A | 45 | [2][4][6] | |
| CDK9 | Cyclin T | 20 | [2][3][4][5][6] |
| CDK5 | p25 | 14 | [3][5][6] |
| CDK6 | Cyclin D3 | 21 | [4][6] |
| GSK3β | - | 17 | [3][5][6] |
Table 1: Summary of this compound IC50 values against a panel of kinases. Data compiled from multiple sources.
Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9. This inhibition leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and blockade of transcription.
-
CDK1 Inhibition: Inhibition of CDK1/Cyclin B1 complex activity prevents the G2/M transition, leading to a G2-M phase arrest in the cell cycle.[1][7] This is a critical checkpoint for cell division.
-
CDK2 Inhibition: By inhibiting CDK2/Cyclin E and CDK2/Cyclin A complexes, this compound blocks the G1 to S phase transition and progression through the S phase.[7] This is achieved by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][4]
-
CDK9 Inhibition: this compound inhibits the CDK9/Cyclin T complex, a core component of the positive transcription elongation factor b (P-TEFb). This leads to decreased phosphorylation of the C-terminal domain of RNA polymerase II, thereby inhibiting transcription elongation.[1][4]
The multi-targeted inhibition of these key CDKs results in significant anti-proliferative activity in a broad range of human tumor cell lines, with IC50 values for cell proliferation typically ranging from 0.2 to 1.7 µM.[1][2]
Signaling Pathway
The following diagram illustrates the primary signaling pathways affected by this compound.
Caption: this compound inhibits CDK1, CDK2, and CDK9 signaling pathways.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the inhibitory profile of this compound.
Recombinant Kinase Assays (Scintillation Proximity Assay)
This assay is used to determine the direct inhibitory effect of this compound on the activity of purified recombinant CDK-cyclin complexes.
Principle: The assay measures the incorporation of radiolabeled phosphate (B84403) (from [γ-³³P]ATP) into a specific substrate by the kinase. The substrate is captured on scintillant-containing beads, bringing the radioactivity in close enough proximity to generate a light signal that is detected.
Materials:
-
Recombinant human CDK-cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E, CDK9/Cyclin T)
-
Specific peptide or protein substrates (e.g., histone H1 peptide for CDK1, recombinant retinoblastoma protein (pRb) for CDK2)[3]
-
[γ-³³P]ATP
-
Assay buffer (containing MgCl₂, DTT, and other necessary components)
-
This compound at various concentrations
-
Scintillation proximity assay (SPA) beads (e.g., streptavidin-coated for biotinylated substrates)
-
Microplates (e.g., 96-well or 384-well)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the specific CDK-cyclin complex, and its corresponding substrate.
-
Add this compound at a range of serial dilutions to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Stop the reaction by adding a stop solution (e.g., containing EDTA to chelate Mg²⁺).
-
Add the SPA beads to each well and incubate to allow for the capture of the radiolabeled substrate.
-
Measure the scintillation signal using a microplate counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
Caption: Workflow for the recombinant kinase scintillation proximity assay.
Cellular Proliferation Assay (BrdU Incorporation)
This assay measures the anti-proliferative effect of this compound on tumor cell lines.
Principle: The assay quantifies the amount of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic analog of thymidine, that is incorporated into newly synthesized DNA during cell proliferation.
Materials:
-
Human tumor cell lines (e.g., MCF-7, SW620)[2]
-
Cell culture medium and supplements
-
This compound at various concentrations
-
BrdU labeling reagent
-
Fixing/denaturing solution
-
Anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase)
-
Enzyme substrate (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Seed the tumor cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 hours).[3]
-
Add the BrdU labeling reagent to the cells and incubate for a few hours to allow for its incorporation into the DNA of proliferating cells.
-
Remove the culture medium and fix the cells.
-
Denature the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Add the anti-BrdU antibody and incubate.
-
Wash the plate to remove any unbound antibody.
-
Add the enzyme substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 for the inhibition of proliferation based on the dose-response curve.[3]
Western Blotting for Phosphoprotein Analysis
This technique is used to assess the effect of this compound on the phosphorylation of specific CDK substrates within cells.[4]
Principle: Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate. By using antibodies that specifically recognize the phosphorylated forms of proteins, the inhibitory effect of this compound on CDK activity in a cellular context can be determined.
Materials:
-
Tumor cell lines (e.g., SW620)[4]
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-pRb (Ser249/Thr252), anti-phospho-nucleolin, anti-phospho-RNA Polymerase II (Ser2))[1][4]
-
Secondary antibodies conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with various concentrations of this compound for a specified time.[4]
-
Lyse the cells to extract the proteins.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and add a chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
The intensity of the bands corresponding to the phosphorylated proteins will decrease with increasing concentrations of this compound, indicating inhibition of CDK activity.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with a well-defined mechanism of action that translates to significant anti-proliferative effects in cancer cell lines. The data and methodologies presented in this technical guide provide a comprehensive resource for researchers working with this compound. The detailed protocols for key assays will facilitate the replication and extension of these findings, while the visual representations of the signaling pathways and experimental workflows offer a clear conceptual framework for understanding the biological impact of this compound. Further investigation into the therapeutic potential of this and other CDK inhibitors is warranted in the ongoing effort to develop more effective cancer therapies.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CDK | TargetMol [targetmol.com]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438: A Technical Guide to its Chemical Structure, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1] These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting these key cellular gatekeepers, this compound disrupts the proliferation of cancer cells and is an area of active investigation in oncology research. This technical guide provides a comprehensive overview of the chemical structure and synthesis of this compound, along with detailed experimental protocols for its biological evaluation.
Chemical Structure and Properties
This compound is chemically known as 4-(1-isopropyl-2-methyl-1H-imidazol-5-yl)-N-(4-(methylsulfonyl)phenyl)pyrimidin-2-amine.[2] Its structure comprises a central pyrimidine (B1678525) ring substituted with an isopropyl-methyl-imidazole group and a methylsulfonylphenylamino group.
| Property | Value |
| IUPAC Name | 4-(1-Isopropyl-2-methyl-1H-imidazol-5-yl)-N-[4-(methylsulfonyl)phenyl]-2-pyrimidinamine[2] |
| Molecular Formula | C₁₈H₂₁N₅O₂S[2] |
| Molecular Weight | 371.46 g/mol |
| CAS Number | 602306-29-6[2] |
| SMILES | CC(C)N1C(C)=NC=C1C2=CC=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)C |
Synthesis of this compound
While a detailed, publicly available step-by-step synthesis protocol from the originator, AstraZeneca, is not available, the synthesis can be conceptually understood through the preparation of analogous 2-aminopyrimidine (B69317) derivatives. The general approach involves the synthesis of two key intermediates: a substituted pyrimidine and a substituted aniline, followed by their coupling.
A plausible synthetic route would involve:
-
Synthesis of the Pyrimidine Intermediate: Preparation of a 2-amino-4-chloro-pyrimidine derivative. This can be achieved through methods such as the chlorination of a corresponding hydroxypyrimidine.[3]
-
Synthesis of the Imidazole Moiety: Construction of the 1-isopropyl-2-methyl-1H-imidazole-5-yl group.
-
Coupling and Final Assembly: A nucleophilic aromatic substitution reaction between the chloropyrimidine intermediate and 4-(methylsulfonyl)aniline (B1202210) would yield the final product, this compound.
Further investigation of chemical synthesis literature and patents for related compounds can provide more specific guidance on reaction conditions and reagents.
Biological Activity and Mechanism of Action
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of key cell cycle regulators.[1]
| Target | IC₅₀ (nM) |
| CDK2/cyclin E | 6[4] |
| CDK1/cyclin B | 16[4] |
| CDK9/cyclin T1 | 20[4] |
| CDK5/p25 | 14 |
| GSK3β | 17 |
The inhibition of these CDKs leads to cell cycle arrest at the G1/S and G2/M transitions, ultimately preventing cancer cell division.
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of CDKs and the points of inhibition by this compound.
Caption: Simplified CDK signaling pathway and points of inhibition by this compound.
Experimental Protocols
In Vitro Kinase Assay
This protocol describes a method to determine the inhibitory activity of this compound against specific CDKs.
Caption: General workflow for an in vitro CDK inhibitor kinase assay.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO). Prepare kinase buffer, recombinant CDK enzyme, and substrate solution.
-
Reaction Setup: In a microplate, add the kinase buffer, CDK enzyme, and the various concentrations of this compound. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation: Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate (e.g., a peptide or protein substrate like Histone H1 or a fragment of the Retinoblastoma protein).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
Detection: The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method. Common methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[5]
-
Fluorescence polarization: Utilizes a fluorescently labeled substrate and a phosphospecific antibody.
-
Radiometric assays: Involves the use of [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the steps to assess the effect of this compound on the cell cycle distribution of cancer cells.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for different time periods (e.g., 24, 48 hours). Include a vehicle-treated control group.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and then fix them by resuspending the cell pellet in ice-cold 70% ethanol (B145695), which is added dropwise while vortexing to prevent cell clumping. The cells are then incubated at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing a fluorescent DNA intercalating agent, such as Propidium Iodide (PI), and RNase A (to prevent staining of double-stranded RNA).[3][6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA-bound dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The data is analyzed using appropriate software to generate a histogram of DNA content. This allows for the quantification of the percentage of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). An increase in the percentage of cells in the G1 and/or G2/M phases following treatment with this compound would indicate cell cycle arrest.
Conclusion
This compound is a potent inhibitor of key cyclin-dependent kinases with clear anti-proliferative effects demonstrated in preclinical studies. This guide provides a foundational understanding of its chemical properties, a conceptual framework for its synthesis, and detailed protocols for its biological characterization. The provided information and experimental workflows will be valuable for researchers and drug development professionals working on CDK inhibitors and novel cancer therapeutics. Further investigation into the detailed synthetic route and continued exploration of its therapeutic potential are warranted.
References
- 1. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 2. tingtherapeutics.com [tingtherapeutics.com]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. promega.com [promega.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
AZD-5438: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9. Developed by AstraZeneca, it was investigated as a potential anti-cancer therapeutic based on the principle that dysregulation of the cell cycle is a fundamental driver of tumorigenesis. This document provides a comprehensive technical overview of the discovery, preclinical development, and clinical evaluation of this compound. It details the compound's mechanism of action, key experimental findings, and the ultimate reasons for the discontinuation of its clinical development. All quantitative data are summarized in structured tables, and key processes are visualized through diagrams.
Introduction and Rationale
The cell division cycle is a tightly regulated process governed by the sequential activation and deactivation of cyclin-dependent kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled cell proliferation. Consequently, CDKs have been a major focus for the development of novel anti-cancer therapies. The rationale behind the development of this compound was to create a broad-spectrum CDK inhibitor that could effectively arrest the cell cycle in tumor cells. By targeting CDK1, CDK2, and CDK9, this compound was designed to inhibit multiple phases of the cell cycle and also impact transcriptional regulation.[1][2]
Compound Profile
-
Chemical Name: 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine[1][3]
-
Molecular Formula: C18H21N5O2S[4]
-
CAS Number: 602306-29-6[4]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of several CDK-cyclin complexes. X-ray crystallography has confirmed its binding mode to the hinge region of the CDK2 protein.[3] Its primary targets are CDK1, CDK2, and CDK9, which are crucial for different cellular processes.[1][5]
-
CDK1/Cyclin B: Governs the G2/M transition and entry into mitosis.
-
CDK2/Cyclin E & CDK2/Cyclin A: Regulate the G1/S transition and S-phase progression.
-
CDK9/Cyclin T: A key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain of RNA polymerase II, a critical step in transcription.
By inhibiting these kinases, this compound induces cell cycle arrest at the G1, S, and G2/M phases and inhibits transcription.[1][2]
Signaling Pathway and Cellular Effects
The inhibition of CDK1, CDK2, and CDK9 by this compound leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and inhibition of tumor growth.
Preclinical Development
In Vitro Kinase Inhibitory Activity
This compound demonstrated potent inhibition of its target kinases in recombinant kinase assays.
| Target | IC50 (nmol/L) |
| Cyclin E-CDK2 | 6[1][3][5] |
| Cyclin A-CDK2 | 45[3][5] |
| Cyclin B1-CDK1 | 16[1][3][5] |
| Cyclin T-CDK9 | 20[1][3][5] |
| p25-CDK5 | 14[5] - 21[3] |
| Cyclin D3-CDK6 | 21[3][5] |
| Glycogen Synthase Kinase 3β | 17[3][5] |
| Cyclin D-CDK4 | >450[3] |
| Table 1: In Vitro Kinase Inhibitory Activity of this compound. |
In Vitro Anti-proliferative Activity
The compound showed significant anti-proliferative effects across a range of human tumor cell lines.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| MCF-7 | Breast | 0.2[4][5] |
| SW620 | Colorectal | ~0.5 |
| ARH-77 | Plasma Cell Leukemia | 1.7[4][5][6] |
| A549 | Lung | ~0.2 |
| H1299 | Lung | ~0.1 |
| H460 | Lung | ~0.4 |
| Table 2: In Vitro Anti-proliferative Activity of this compound in Various Human Tumor Cell Lines. [1][4] |
In Vivo Anti-tumor Efficacy
Oral administration of this compound resulted in significant tumor growth inhibition in various human tumor xenograft models.
| Xenograft Model | Dosing Schedule | Maximum Tumor Growth Inhibition (%) |
| SW620 (Colon) | 50 mg/kg, twice daily | >100[1] |
| SW620 (Colon) | 75 mg/kg, once daily | ~70 |
| Various models | 50 mg/kg BID or 75 mg/kg QD | 38 - 153[1][4][5] |
| Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models. |
Experimental Protocols
Recombinant Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified CDK-cyclin complexes.
Methodology:
-
Purified active recombinant human CDK-cyclin complexes (e.g., CDK2/Cyclin E, CDK1/Cyclin B1) were used.
-
Assays were typically performed in 96-well plates.
-
The kinase, a suitable substrate (e.g., a histone H1-derived peptide), and ATP were incubated with varying concentrations of this compound.
-
The reaction was initiated by the addition of ATP.
-
After a defined incubation period at a controlled temperature, the reaction was stopped.
-
The amount of substrate phosphorylation was quantified, often using a method like scintillation proximity assay or by measuring the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.[3]
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the effect of this compound on the proliferation of cancer cell lines.
Methodology:
-
Human tumor cell lines (e.g., SW620, MCF-7) were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with a range of concentrations of this compound or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
Towards the end of the incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, was added to the culture medium.
-
During DNA synthesis, proliferating cells incorporate BrdU into their DNA.
-
After the BrdU pulse, cells were fixed, and the DNA was denatured.
-
A specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) was added, which binds to the incorporated BrdU.
-
A substrate for the enzyme was added, resulting in a colorimetric or chemiluminescent signal.
-
The signal intensity, which is proportional to the amount of DNA synthesis, was measured using a plate reader.
-
IC50 values for the inhibition of proliferation were determined from the dose-response curves.[3]
Western Blotting for Phospho-protein Analysis
Objective: To assess the in-cell activity of this compound by measuring the phosphorylation status of CDK substrates.
Methodology:
-
Cells (e.g., SW620) were treated with various concentrations of this compound for a short duration (e.g., 2 hours).
-
For analyzing CDK1 substrates, cells could be synchronized in mitosis using an agent like nocodazole (B1683961) before drug treatment.[3]
-
After treatment, cells were lysed to extract total protein.
-
Protein concentration was determined using a standard assay (e.g., BCA).
-
Equal amounts of protein from each sample were separated by size using SDS-PAGE.
-
The separated proteins were transferred to a membrane (e.g., PVDF).
-
The membrane was blocked to prevent non-specific antibody binding.
-
The membrane was incubated with primary antibodies specific for the phosphorylated forms of CDK substrates (e.g., phospho-pRb, phospho-RNA Polymerase II) and total protein controls.
-
After washing, the membrane was incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate was added, and the resulting signal was detected, indicating the level of protein phosphorylation.[3]
Clinical Development and Discontinuation
Phase I Studies
This compound advanced into Phase I clinical trials in patients with advanced solid tumors and in healthy male volunteers.[7][8]
-
Pharmacokinetics: The compound demonstrated dose-proportional exposure with a relatively short plasma half-life of 1-3 hours.[7][8] The Tmax (time to maximum concentration) occurred between 0.5 and 3.0 hours.[8] Less than 1% of the parent compound was excreted in the urine, indicating that metabolism is the primary clearance mechanism.[8]
-
Pharmacodynamics: In healthy volunteers, single oral doses of 40 mg and 60 mg led to statistically significant but modest reductions in the phosphorylation of the retinoblastoma protein (pRb) in buccal mucosa biopsies at 1.5 hours post-dose.[9] This effect was not sustained at 6 hours, highlighting a close relationship between pharmacokinetics and pharmacodynamics.[9]
-
Tolerability: Three Phase I studies in patients with advanced solid tumors explored different dosing schedules (intermittent weekly and continuous daily).[6][7] The most common adverse events were nausea and vomiting.[7] A continuous dosing schedule of 40 mg four times daily was deemed intolerable.[7]
Discontinuation
The clinical development of this compound was ultimately discontinued. The decision was based on the tolerability and exposure data from the Phase I studies, which suggested an unfavorable therapeutic index.[7][10] The modest pharmacodynamic effects, coupled with dose-limiting toxicities, indicated that achieving a sustained and therapeutically effective inhibition of CDK targets in tumors would be challenging without causing unacceptable side effects.[7][9]
Conclusion
This compound is a well-characterized, potent inhibitor of CDK1, CDK2, and CDK9 that demonstrated significant preclinical anti-tumor activity consistent with its mechanism of action. Its development provided valuable insights into the therapeutic potential and challenges of broad-spectrum CDK inhibition. While the compound itself did not proceed to later-stage clinical trials due to an unfavorable therapeutic window, the research on this compound has contributed to the broader understanding of CDK biology and the development of subsequent, more selective CDK inhibitors. The compound remains a useful tool for preclinical research investigating the roles of CDKs in cancer and other diseases.[1][11] More recently, the this compound scaffold has been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) to selectively degrade CDK2, showcasing its continued relevance in drug discovery.[12][13]
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5438, an inhibitor of Cdk1, 2, and 9, enhances the radiosensitivity of non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. AZD5438-PROTAC: A selective CDK2 degrader that protects against cisplatin- and noise-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Power of AZD-5438: A Technical Guide to its Pharmacodynamic Effects
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical pharmacodynamic effects of AZD-5438, a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data on its mechanism of action, cellular effects, and in vivo efficacy, offering a comprehensive resource for understanding the therapeutic potential of this multi-CDK inhibitor.
Core Mechanism of Action: Inhibition of Key Cell Cycle and Transcriptional Kinases
This compound exerts its anti-tumor effects through the potent inhibition of CDK1, CDK2, and CDK9, crucial regulators of cell cycle progression and transcription.[1][2][3] The compound, chemically identified as 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine, demonstrates significant inhibitory activity against these kinases at nanomolar concentrations.[1][2] This broad-spectrum CDK inhibition disrupts the dysregulated cell cycle machinery that is a hallmark of many cancers.[1][2]
Quantitative Kinase Inhibition Profile
The inhibitory potency of this compound against a panel of recombinant human cyclin-dependent kinases has been extensively characterized. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against various CDK-cyclin complexes.
| Target Kinase/Complex | IC50 (nmol/L) |
| Cyclin E-CDK2 | 6[1][4] |
| Cyclin A-CDK2 | 45[1][4] |
| Cyclin B1-CDK1 | 16[1][4] |
| Cyclin T-CDK9 | 20[1][4] |
| p25-CDK5 | 14, 21 |
| Cyclin D3-CDK6 | 21[1][4] |
| Cyclin D-CDK4 | >1500 (75-fold less active)[1] |
| Glycogen Synthase Kinase 3β (GSK3β) | 17[4] |
In Vitro Pharmacodynamic Effects: Cell Cycle Arrest and Inhibition of Proliferation
This compound demonstrates significant antiproliferative activity across a broad range of human tumor cell lines. This is a direct consequence of its ability to inhibit CDK-mediated phosphorylation of key substrates, leading to cell cycle arrest at multiple phases.[1][2]
Antiproliferative Activity in Human Tumor Cell Lines
The table below presents the IC50 values for this compound in various cancer cell lines, showcasing its broad-spectrum antiproliferative effects.
| Cell Line | Cancer Type | IC50 (µmol/L) |
| MCF-7 | Breast | 0.2[4][5] |
| SW620 | Colorectal | ~0.2-1.7 |
| HCT-116 | Colorectal | ~0.2-1.7 |
| A549 | Lung | ~0.2-1.7 |
| IM-9 | Hematologic | ~0.2-1.7 |
| ARH-77 | Hematologic | 1.7[4][5] |
| H1299 | Non-Small Cell Lung | 0.0963 |
| H460 | Non-Small Cell Lung | 0.4358 |
Cellular Mechanism of Action
Treatment with this compound leads to a dose-dependent inhibition of the phosphorylation of crucial CDK substrates. In SW620 cells, this compound effectively inhibited the phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2 and CDK4.[1] Furthermore, it blocked the phosphorylation of CDK1 substrates nucleolin and protein phosphatase 1a (PP1a).[1] The inhibition of CDK9 activity was confirmed by the reduced phosphorylation of the C-terminal domain of RNA polymerase II.[1]
This inhibition of CDK activity translates to significant effects on cell cycle progression. Fluorescence-activated cell sorting (FACS) analysis of MCF-7 cells treated with this compound for 24 hours revealed an increase in the percentage of cells in the G2-M phase and a reduction in the proportion of S-phase cells actively synthesizing DNA.[1] In colorectal cancer cells, this compound induced a dose-dependent arrest in the S and G2-M phases.[6] These findings indicate that this compound blocks cell cycling at the G1, S, and G2-M phases.[1][2]
In Vivo Pharmacodynamic Effects and Anti-tumor Efficacy
Oral administration of this compound has demonstrated significant anti-tumor activity in a variety of human tumor xenograft models.[1][2]
Tumor Growth Inhibition in Xenograft Models
This compound, when administered orally at doses of 50 mg/kg twice daily or 75 mg/kg once daily, led to significant inhibition of tumor growth.[1][2] The maximum tumor growth inhibition ranged from 38% to 153% across different xenograft models.[1][2][5]
| Xenograft Model | Cancer Type | Dosing Schedule | Maximum Tumor Growth Inhibition (%) |
| SW620 | Colon | 50 mg/kg b.i.d. or 75 mg/kg q.d. | >40 |
| BT474c | Breast | Not Specified | 38-153 |
| Colo-205 | Colon | Not Specified | 38-153 |
| HX147 | Lung | Not Specified | 38-153 |
| PC-3 | Prostate | Not Specified | 38-153 |
In Vivo Biomarker Modulation
Pharmacodynamic analysis of SW620 xenografts treated with efficacious doses of this compound revealed a sustained suppression of biomarkers. The phosphorylation of pRb at the Ser249/Thr252 epitope was maintained for up to 16 hours following a single oral dose.[1][2] In vivo, this compound also reduced the proportion of actively cycling cells.[1][2]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these preclinical findings. The following sections outline the key experimental protocols used to characterize the pharmacodynamic effects of this compound.
Recombinant Kinase Assays
The inhibitory activity of this compound against various CDK-cyclin complexes was determined using a scintillation proximity assay.[1][4] Recombinant cdk-cyclin complexes, such as cyclin E-cdk2, cdk2-cyclin A, and cdk1-cyclin B1, were incubated with their respective substrates (recombinant retinoblastoma protein or a peptide substrate) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1] The amount of incorporated radioactivity, corresponding to kinase activity, was then measured.
Cell Proliferation Assay
The antiproliferative activity of this compound was assessed by measuring DNA synthesis using a 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assay.[1] Tumor cell lines were incubated with a range of this compound concentrations for 48 to 72 hours.[1][4] Following the incubation period, cells were pulsed with BrdU, and the amount of incorporated BrdU was quantified to determine the inhibition of cell proliferation and calculate the IC50 value.[1]
Western Blotting for Biomarker Analysis
To assess the effect of this compound on CDK substrate phosphorylation, Western blotting was employed.[1] Asynchronously growing or nocodazole-arrested cells were treated with various concentrations of this compound. Cell lysates were then prepared, and proteins were separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated forms of pRb, nucleolin, PP1a, and RNA polymerase II.[1]
Cell Cycle Analysis by Flow Cytometry
The impact of this compound on cell cycle distribution was analyzed using flow cytometry.[1][6] Cells were treated with this compound for 24 hours, harvested, fixed, and stained with propidium (B1200493) iodide to label cellular DNA.[6] The DNA content of individual cells was then measured by flow cytometry to determine the percentage of cells in the G1, S, and G2-M phases of the cell cycle.[1]
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of this compound was evaluated in female nude mice bearing human tumor xenografts.[1][5] Once tumors were established, mice were orally administered with either vehicle or this compound at specified dosing schedules.[1] Tumor growth was monitored over time to determine the percentage of tumor growth inhibition. For pharmacodynamic studies, tumors were excised at various time points after dosing for ex vivo analysis of biomarkers such as pRb phosphorylation and BrdU incorporation.[1]
Conclusion
The preclinical data for this compound robustly demonstrate its potent activity as a multi-CDK inhibitor. Its ability to effectively block the activity of CDK1, CDK2, and CDK9 translates into significant antiproliferative effects in a wide range of cancer cell lines and potent anti-tumor efficacy in in vivo models. The detailed pharmacodynamic and mechanistic studies provide a strong rationale for the continued investigation of multi-targeted CDK inhibitors as a therapeutic strategy in oncology. This technical guide serves as a comprehensive resource for the scientific community to further explore the potential of this compound and similar agents in the fight against cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Structural Blueprint: AZD-5438 in Complex with CDK2
An In-depth Technical Guide on the Crystallographic and Biochemical Interplay
This whitepaper provides a comprehensive technical overview of the crystal structure of the potent cyclin-dependent kinase (CDK) inhibitor, AZD-5438, in complex with CDK2. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of inhibition, presents key quantitative data, and outlines the experimental methodologies used to elucidate these findings.
Executive Summary
This compound is a powerful inhibitor of CDK1, CDK2, and CDK9, demonstrating significant potential in cancer therapy due to the central role of these kinases in cell cycle regulation.[1][2][3] The deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive targets for therapeutic intervention.[3] This guide focuses on the high-resolution crystal structures of this compound bound to both cyclin-free CDK2 (PDB ID: 6GUH) and the CDK2/Cyclin A complex (PDB ID: 6GUE), providing a molecular snapshot of its inhibitory mechanism.[4][5] Understanding this interaction at an atomic level is crucial for the rational design of next-generation selective CDK inhibitors.
Structural Insights into this compound Inhibition of CDK2
The crystal structure of this compound in complex with CDK2 reveals the inhibitor nestled within the ATP-binding pocket of the kinase.[6][7] The binding is characterized by a series of hydrogen bonds and hydrophobic interactions that are crucial for its high affinity and inhibitory activity.
The core of this compound, a 4-(1-isopropyl-2-methylimidazol-5-yl)-2-(4-methylsulphonylanilino) pyrimidine (B1678525), establishes a binding mode typical for this chemical series.[3][7] Key interactions include:
-
Hinge Region Interaction: The pyrimidine core of this compound forms two critical hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2. Specifically, the pyrimidine N1 atom interacts with the backbone amide nitrogen of Leu83, and the amino NH group hydrogen bonds with the backbone carbonyl oxygen of the same residue.[7]
-
Hydrophobic Interactions: The aromatic core of the inhibitor is stabilized by hydrophobic interactions with key residues in the active site, including Phe80, Leu135, and Ala31.[6] The phenyl ring of the phenylmethylsulfone moiety is positioned against Ile10.[6]
-
Additional Hydrogen Bonding: The imidazole (B134444) N1 atom of this compound forms a hydrogen bond with the amino group of Lys33, engaging the "sugar pocket" region of the ATP-binding site.[7] The sulfone group points towards the solvent and can interact with a water molecule.[6][7]
These interactions collectively anchor this compound firmly in the active site, preventing the binding of ATP and subsequent phosphorylation of CDK2 substrates, thereby arresting the cell cycle.
Below is a diagram illustrating the key binding interactions between this compound and the CDK2 active site.
Caption: Key interactions of this compound within the CDK2 active site.
Quantitative Data
The inhibitory potency and binding affinity of this compound have been characterized through various biochemical and biophysical assays. The following tables summarize the key quantitative data.
Inhibitory Activity (IC50)
| Target Kinase | IC50 (nmol/L) | Assay Conditions | Reference(s) |
| Cyclin E-CDK2 | 6 | Recombinant enzyme, scintillation proximity assay | [1][8] |
| Cyclin A-CDK2 | 45 | Recombinant enzyme, scintillation proximity assay | [1][8] |
| Cyclin B1-CDK1 | 16 | Recombinant enzyme, scintillation proximity assay | [1][8] |
| Cyclin T-CDK9 | 20 | Recombinant enzyme, kinase selectivity screening service | [1][8] |
| p25-CDK5 | 14, 21 | Recombinant enzyme, scintillation proximity assay | [1][8] |
| Cyclin D3-CDK6 | 21 | Recombinant enzyme, kinase selectivity screening service | [1][8] |
| Glycogen Synthase Kinase 3β (GSK3β) | 17 | Recombinant enzyme, scintillation proximity assay | [1][8] |
| Cyclin D1-CDK4 | >1000 (75-fold less active) | Recombinant enzyme, scintillation proximity assay | [8] |
Binding Affinity (Isothermal Titration Calorimetry)
| Complex | Dissociation Constant (Kd) (nM) | Reference(s) |
| CDK2-Cyclin A | Low-nanomolar affinity | [6][9] |
| Cyclin-free CDK2 | Tighter binding than to CDK1 | [6] |
| CDK1-Cyclin B | Up to 16-fold weaker than CDK2-Cyclin A | [6][9] |
| Cyclin-free CDK1 | Significantly reduced affinity compared to CDK2 | [6] |
Crystallographic Data
| PDB ID | 6GUH | 6GUE |
| Complex | CDK2 in complex with this compound | CDK2/Cyclin A in complex with this compound |
| Resolution | 1.50 Å | Not explicitly found in search results |
| Space Group | P 21 21 21 | Not explicitly found in search results |
| Unit Cell Dimensions (a, b, c) | Not explicitly found in search results | Not explicitly found in search results |
| R-work / R-free | 0.199 / 0.243 | Not explicitly found in search results |
| Data Collection Method | X-RAY DIFFRACTION | X-RAY DIFFRACTION |
| Reference | Wood, D.J., et al. (2018) | Wood, D.J., et al. (2018) |
Experimental Protocols
The following section details the methodologies employed in the generation of the crystallographic and biochemical data presented.
Protein Expression and Purification
-
Constructs: Human CDK2 (residues 1-298) and full-length human Cyclin A were used.
-
Expression System: Proteins were typically expressed in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.
-
Purification: The purification protocol generally involves affinity chromatography (e.g., Ni-NTA for His-tagged proteins or GST-affinity for GST-fusions), followed by ion-exchange and size-exclusion chromatography to obtain highly pure and homogenous protein samples for crystallization and biochemical assays. For some studies, unphosphorylated CDK1 and CDK2 as GST fusions were used.[6]
Crystallization
-
Complex Formation: For co-crystallization, purified CDK2 was incubated with a molar excess of this compound prior to setting up crystallization trials.
-
Crystallization Method: The vapor diffusion method (hanging or sitting drop) was employed. Purified protein-inhibitor complex was mixed with a reservoir solution containing a precipitant (e.g., polyethylene (B3416737) glycol), a buffer, and salts.
-
Crystal Growth: Crystals of the CDK2-AZD-5438 complex were grown under specific conditions that were optimized through screening. For instance, cyclin-free CDK2 typically crystallizes in the P212121 space group.[6]
X-ray Data Collection and Structure Determination
-
Data Collection: Crystals were cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Data Processing: Diffraction data were processed and scaled using standard crystallographic software packages (e.g., HKL2000 or XDS).
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined CDK2 structure as a search model. The model was then refined using programs like REFMAC5 or PHENIX, with manual model building in Coot. The inhibitor was modeled into the electron density maps, and water molecules were added. The final model was validated for geometric correctness.
Isothermal Titration Calorimetry (ITC)
-
Instrumentation: ITC experiments were performed using a MicroCal ITC200 or a similar instrument.
-
Methodology: A solution of this compound was titrated into a sample cell containing the purified CDK2 or CDK2/Cyclin A complex. The heat changes upon binding were measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[6]
Kinase Inhibition Assays (IC50 Determination)
-
Assay Principle: A common method is the scintillation proximity assay.[1]
-
Procedure:
-
Recombinant CDK/cyclin complexes were incubated with a peptide or protein substrate (e.g., a fragment of retinoblastoma protein or a histone H1-derived peptide) and [γ-³³P]ATP in the presence of varying concentrations of this compound.[1]
-
The reaction mixture was then transferred to plates coated with a scintillant-containing substrate-binding molecule.
-
Phosphorylated substrate captured on the plate surface results in the emission of light, which was quantified using a microplate scintillation counter.
-
IC50 values were calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
The workflow for a typical kinase inhibition assay is depicted below.
Caption: Workflow for determining kinase inhibition using a scintillation proximity assay.
Conclusion
The detailed structural and biochemical data for this compound in complex with CDK2 provide a solid foundation for understanding its mechanism of action. The high-resolution crystal structures reveal the precise molecular interactions responsible for its potent inhibition, highlighting the importance of hydrogen bonding with the hinge region and hydrophobic packing within the ATP-binding site. This in-depth knowledge is invaluable for the ongoing development of more selective and effective CDK inhibitors for cancer therapy. The experimental protocols outlined herein serve as a guide for researchers aiming to replicate or build upon these seminal findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. wwPDB: pdb_00006gue [wwpdb.org]
- 6. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
AZD-5438 Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mechanism and experimental analysis of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs), with a specific focus on its role in preventing the phosphorylation of the Retinoblastoma protein (pRb). This document details the core signaling pathways, presents quantitative data on this compound's inhibitory activity, and offers detailed protocols for key experimental procedures. The intended audience includes researchers, scientists, and professionals in the field of drug development who are investigating cell cycle regulation and novel cancer therapeutics.
Introduction
The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its function is tightly regulated by phosphorylation, primarily by cyclin-dependent kinases. In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, thereby repressing the expression of genes required for DNA synthesis and cell cycle progression. The phosphorylation of pRb by CDK complexes, particularly CDK2, leads to the release of E2F, allowing for S-phase entry. Dysregulation of the CDK-pRb axis is a common feature in many cancers, making it a prime target for therapeutic intervention.
This compound is a potent, orally bioavailable small molecule inhibitor of CDK1, CDK2, and CDK9.[1][2][3][4] Its ability to inhibit CDK2 activity directly impacts the phosphorylation status of pRb, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[1][3][4] This guide will delve into the specifics of this inhibitory action, providing the necessary technical details for its study.
Mechanism of Action: The CDK2/pRb Signaling Pathway
The progression from the G1 to the S phase of the cell cycle is a tightly controlled process orchestrated by the sequential activation of CDKs. Cyclin D-CDK4/6 initiates the phosphorylation of pRb in early G1, followed by further phosphorylation by the Cyclin E-CDK2 complex, which is essential for full inactivation of pRb and commitment to S phase.
Quantitative Data: Inhibitory Activity of this compound
This compound exhibits potent inhibitory activity against several CDK-cyclin complexes and demonstrates significant anti-proliferative effects across a range of human tumor cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase/Cyclin Complex | IC50 (nmol/L) |
| CDK2/Cyclin E | 6[1][2] |
| CDK1/Cyclin B1 | 16[1][2] |
| CDK9/Cyclin T | 20[1][2] |
| CDK5/p25 | 14[2] |
| CDK6/Cyclin D3 | 21[2] |
| CDK2/Cyclin A | 45[2] |
| CDK4/Cyclin D1 | 449[2] |
| GSK3β | 17[5] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µmol/L) |
| SW620 | Colorectal | ~0.5 (estimated from dose-response curve)[1] |
| HCT-116 | Colorectal | 0.47[2] |
| HT-29 | Colorectal | 0.96[2] |
| A549 | Lung | 0.208[2] |
| H1299 | Lung | 0.0963[2] |
| H460 | Lung | 0.4358[2] |
| MCF-7 | Breast | 0.2[5] |
| MDA-MB-231 | Breast | Not specified |
| PC-3 | Prostate | Not specified |
Table 3: Inhibition of pRb Phosphorylation by this compound
| Cell Line | Phosphorylation Site | Effect | Concentration/Dose | Reference |
| SW620 | Ser249/Thr252 | Dose-dependent decline | IC50 for inhibition ≈ IC50 for proliferation | [1] |
| SW620 | Ser356 | Sensitive to inhibition | Not specified | [1] |
| SW620 | Ser807/Ser811, Ser780 | Not potently inhibited | Not specified | [1] |
| SW620 | Ser249/Thr252 | >80% inhibition within 5 minutes | 2 µmol/L | [1] |
| H460 | Ser780 | Inhibition of phosphorylation | 435 nmol/L | [2] |
| Healthy Volunteers (Buccal Mucosa) | Ser807/Ser811 | Significant reduction in phospho-pRb/total pRb ratio | 40 mg and 60 mg | [6] |
| Healthy Volunteers (Buccal Mucosa) | Thr821 | Significant reduction in phospho-pRb/total pRb ratio | 60 mg | [6] |
Experimental Protocols
Cell Synchronization for G1/S Phase Analysis
To study the effects of this compound on pRb phosphorylation at the G1/S transition, it is crucial to synchronize the cell population. The double thymidine (B127349) block method is a widely used technique for this purpose.[3][7]
Protocol:
-
Initial Seeding: Plate cells at a density that will not lead to confluency during the synchronization process.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest cells in the S phase.
-
Release: Aspirate the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, thymidine-free complete medium. Incubate for 9 hours to allow the cells to proceed through the cell cycle.
-
Second Thymidine Block: Add thymidine again to a final concentration of 2 mM and incubate for 15-17 hours. This will arrest the synchronized cell population at the G1/S boundary.
-
Release and Treatment: Release the cells from the second block as described in step 3. At desired time points following the release, treat the cells with various concentrations of this compound or vehicle control (DMSO).
-
Harvesting: Harvest the cells for downstream analysis, such as Western blotting or flow cytometry.
Western Blot Analysis of pRb Phosphorylation
Western blotting is a key technique to qualitatively and semi-quantitatively assess the phosphorylation status of pRb.
Materials:
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA or Bradford).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies:
-
Anti-phospho-pRb (specific to the site of interest, e.g., Ser807/811, Ser780).
-
Anti-total pRb.
-
Anti-loading control (e.g., β-actin or GAPDH).
-
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb signal and the loading control.
In Vitro CDK2 Kinase Assay
An in vitro kinase assay is essential for directly measuring the inhibitory effect of this compound on CDK2 activity using a pRb substrate.
Materials:
-
Recombinant active CDK2/Cyclin E or A.
-
pRb substrate (e.g., a recombinant fragment of pRb or a synthetic peptide containing the CDK2 phosphorylation site).
-
Kinase reaction buffer.
-
ATP (radiolabeled [γ-³²P]ATP or "cold" ATP for non-radioactive methods).
-
This compound at various concentrations.
-
Method for detecting phosphorylation (e.g., phosphocellulose paper and scintillation counting for radioactive assays, or specific antibodies for ELISA-based or Western blot detection for non-radioactive assays).
Protocol (Example using a radioactive assay):
-
Reaction Setup: In a microcentrifuge tube, combine the kinase reaction buffer, the pRb substrate, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add the recombinant CDK2/Cyclin E to each tube.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20-30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto phosphocellulose paper. The phosphorylated pRb substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose papers multiple times with a wash buffer (e.g., dilute phosphoric acid) to remove unbound ATP.
-
Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of CDK1, 2, and 9 that effectively blocks the phosphorylation of pRb, a key regulator of the cell cycle. This inhibition leads to cell cycle arrest and demonstrates the therapeutic potential of targeting the CDK-pRb pathway in cancer. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the cellular and molecular effects of this compound and other CDK inhibitors. While the clinical development of this compound was discontinued (B1498344) due to tolerability issues, it remains a valuable tool for preclinical research into the role of CDKs in cancer biology.[8][9]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols [jove.com]
- 6. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438: A Technical Guide to its Role in G2-M, S, and G1 Phase Arrest
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with primary activity against CDK1, CDK2, and CDK9.[1][2] Its mechanism of action, centered on the disruption of cell cycle progression, has positioned it as a significant tool in cancer research. This technical guide provides an in-depth analysis of the role of this compound in inducing cell cycle arrest at the G2-M, S, and G1 phases. We will explore the underlying signaling pathways, present quantitative data from key experimental findings, and provide detailed protocols for relevant assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and oncology.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which in partnership with their regulatory cyclin subunits, drive the cell through its distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. Consequently, CDKs have emerged as a critical target for anti-cancer drug development.
This compound is a multi-CDK inhibitor that has demonstrated significant anti-proliferative effects in a range of human tumor cell lines.[2] Its ability to arrest the cell cycle at multiple checkpoints underscores its potential as a therapeutic agent. This guide will dissect the specific actions of this compound at the G2-M, S, and G1 phases of the cell cycle.
Mechanism of Action: Inhibition of CDK1, CDK2, and CDK9
This compound exerts its biological effects through the competitive inhibition of ATP at the catalytic sites of CDK1, CDK2, and CDK9. The inhibition of these key kinases disrupts the phosphorylation of their respective substrates, leading to cell cycle arrest and, in some cases, apoptosis.
-
CDK2 Inhibition: CDK2, in association with cyclin E and cyclin A, is a critical regulator of the G1 to S phase transition and S phase progression. It phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis. By inhibiting CDK2, this compound prevents the phosphorylation of pRb, thereby maintaining pRb in its active, E2F-bound state and blocking entry into the S phase.[1]
-
CDK1 Inhibition: CDK1, complexed with cyclin B, is the master regulator of the G2 to M phase transition. It phosphorylates a multitude of proteins involved in chromatin condensation, nuclear envelope breakdown, and spindle formation. Inhibition of CDK1 by this compound prevents cells from entering mitosis, leading to an accumulation of cells in the G2 phase.[3]
-
CDK9 Inhibition: CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA polymerase II. Inhibition of CDK9 by this compound can lead to the downregulation of anti-apoptotic proteins and contribute to the overall anti-tumor activity of the compound.[1]
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The efficacy of this compound in inducing cell cycle arrest has been quantified across various cancer cell lines. The following tables summarize the inhibitory concentrations and the impact on cell cycle phase distribution.
Table 1: Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| CDK/Cyclin Complex | IC50 (nmol/L) |
| CDK2/cyclin E | 6 |
| CDK1/cyclin B1 | 16 |
| CDK9/cyclin T | 20 |
| CDK2/cyclin A | 45 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (µmol/L) |
| MCF-7 | Breast | 0.2 |
| LoVo | Colon | 0.63 |
| SW620 | Colon | Not specified |
| A549 | Lung | 0.208 (IC50) |
| H1299 | Lung | 0.0963 (IC50) |
| H460 | Lung | 0.4358 (IC50) |
GI50 values represent the concentration of this compound required to inhibit cell growth by 50%. IC50 values represent the concentration for 50% inhibition of a biological or biochemical function.[1][3]
Table 3: Effect of this compound on Cell Cycle Phase Distribution in Non-Small Cell Lung Carcinoma (NSCLC) Cells
| Cell Line | Treatment | % G1 | % S | % G2/M |
| A549 | Control | Not specified | Not specified | ~15% |
| A549 | This compound (24h) | Not specified | Not specified | ~50% |
| H1299 | Control | Not specified | Not specified | ~10% |
| H1299 | This compound (24h) | Not specified | Not specified | ~32% |
| H460 | Control | Not specified | Not specified | ~5% |
| H460 | This compound (24h) | Not specified | Not specified | ~11% |
Data extracted from a study on the radiosensitizing effects of this compound. The study primarily focused on the G2-M arrest.[3]
Note: While several studies report a significant increase in S and G2-M phase arrest in colorectal cancer cell lines (CRC057, CRC16-159, CRC119, and CRC240) treated with this compound, specific quantitative data for G1 and S phase percentages were not explicitly provided in the reviewed literature.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the cell cycle.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
Objective: To determine the distribution of cells in the G1, S, and G2/M phases of the cell cycle following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% ethanol (B145695), ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Suspension cells: Collect the cells directly into a conical tube.
-
-
Cell Fixation: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet with PBS and centrifuge again. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Gate on the single-cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases.
Western Blotting for Phosphorylated Retinoblastoma Protein (p-pRb)
Objective: To assess the inhibition of CDK2 activity by this compound through the detection of changes in the phosphorylation status of its substrate, pRb.
Materials:
-
Treated and control cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-pRb and anti-total Rb)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-pRb (e.g., Ser807/811) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Rb to confirm equal protein loading.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits CDK1 and CDK2, leading to G1/S and G2/M arrest.
Experimental Workflow
References
AZD-5438: A Technical Guide to its Antiproliferative Activity in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant antiproliferative activity across a range of human tumor cell lines. This document provides a comprehensive technical overview of the preclinical data supporting the antitumor effects of this compound. It details the compound's inhibitory profile, its impact on cell cycle progression, and the underlying mechanism of action. This guide is intended to serve as a resource for researchers and drug development professionals investigating CDK inhibitors and their potential therapeutic applications in oncology.
Introduction
The cell division cycle is a fundamental process that is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. This compound was developed as a multi-targeted CDK inhibitor with the aim of arresting this aberrant cell growth. This guide summarizes the key preclinical findings that characterize the antiproliferative properties of this compound.
Quantitative Data: Inhibitory Profile and Antiproliferative Activity
This compound exhibits potent inhibitory activity against several key CDKs involved in cell cycle control and transcription. The compound also demonstrates broad-spectrum antiproliferative effects in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nmol/L) |
| Cyclin E-CDK2 | 6 |
| Cyclin A-CDK2 | 45 |
| Cyclin B1-CDK1 | 16 |
| Cyclin T-CDK9 | 20 |
| p25-CDK5 | 14-21 |
| Cyclin D3-CDK6 | 21 |
| GSK3β | 17 |
Data compiled from multiple sources.[1][2][3]
Table 2: Antiproliferative Activity of this compound in Human Tumor Cell Lines
| Cell Line | Tumor Type | IC50 Range (μmol/L) |
| Various | Solid Tumors | 0.2 - 1.7 |
| MCF-7 | Breast Cancer | 0.17 - 0.2 |
| HCT-116 | Colorectal Cancer | Not Specified |
| A549 | Lung Cancer | 0.208 |
| H1299 | Lung Cancer | 0.0963 |
| H460 | Lung Cancer | 0.4358 |
| IM-9 | Multiple Myeloma | Not Specified |
| ARH-77 | Plasma Cell Leukemia | 1.7 |
| Jeko-1 | Mantle Cell Lymphoma | 1.0 (EC50) |
Data compiled from multiple sources.[1][3][4][5][6][7]
Mechanism of Action: Cell Cycle Arrest
This compound exerts its antiproliferative effects by inducing cell cycle arrest at multiple phases. By inhibiting CDK1, CDK2, and CDK9, this compound disrupts the normal progression of the cell cycle, ultimately leading to a halt in cell division.[1][4] In asynchronous cell populations, treatment with this compound leads to an accumulation of cells in the G1, S, and G2-M phases of the cell cycle.[1][4][7]
The inhibition of CDK2 by this compound prevents the phosphorylation of the retinoblastoma protein (pRb).[1][4] This is a critical event in the G1/S transition, and its inhibition leads to G1 arrest.[5][8] Furthermore, the inhibition of CDK1, the engine of mitosis, contributes to arrest at the G2-M checkpoint.[1][4] The compound's activity against CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the inhibition of transcription of key anti-apoptotic proteins, which may contribute to the induction of apoptosis in some tumor cells.[1] In some colorectal cancer cell lines, treatment with this compound has been observed to induce anaphase catastrophe, characterized by multipolar mitosis.[9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiproliferative activity of this compound.
Recombinant Kinase Assays
-
Objective: To determine the in vitro inhibitory activity of this compound against purified recombinant kinases.
-
Methodology:
-
Recombinant human cyclin-CDK complexes (e.g., Cyclin E-CDK2, Cyclin B1-CDK1) are incubated with a specific substrate (e.g., histone H1 or a synthetic peptide) and ATP.
-
This compound is added at a range of concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of substrate phosphorylation is quantified, typically using a radioisotope-based method or a non-radioactive method such as fluorescence polarization or ELISA.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Cell Proliferation Assay (BrdUrd Incorporation)
-
Objective: To measure the antiproliferative effect of this compound on tumor cell lines.
-
Methodology:
-
Tumor cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 48 or 72 hours).[1][3]
-
During the final hours of incubation, 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd), a synthetic analog of thymidine, is added to the culture medium.
-
Actively proliferating cells incorporate BrdUrd into their newly synthesized DNA.
-
After incubation, cells are fixed, and the DNA is denatured.
-
A specific anti-BrdUrd antibody conjugated to an enzyme (e.g., peroxidase) is added.
-
A colorimetric or chemiluminescent substrate is added, and the signal, which is proportional to the amount of incorporated BrdUrd, is measured using a plate reader.
-
IC50 values are determined from the dose-response curves.[1][3]
-
Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of this compound on cell cycle phase distribution.
-
Methodology:
-
Tumor cells are treated with this compound or vehicle control for a defined period (e.g., 24 hours).[1][9]
-
For some experiments, cells may be synchronized at a specific cell cycle phase (e.g., by serum starvation) before drug treatment.[1]
-
Cells are harvested, washed, and fixed in cold ethanol.
-
The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-intercalating dye, such as propidium (B1200493) iodide (PI).[9]
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The resulting DNA content histograms are used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][9]
-
Western Blotting
-
Objective: To assess the effect of this compound on the phosphorylation status of key CDK substrates.
-
Methodology:
-
Tumor cells are treated with various concentrations of this compound for a specified duration.[1]
-
For studying substrates of CDK1, cells may be arrested in mitosis using an agent like nocodazole (B1683961) prior to drug treatment.[1]
-
Cells are lysed to extract total protein.
-
Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated or total forms of the proteins of interest (e.g., phospho-pRb, total pRb, phospho-nucleolin).[1]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative abundance of the target protein.[1]
-
Conclusion
This compound is a potent inhibitor of CDKs 1, 2, and 9, with broad antiproliferative activity in a variety of tumor cell lines. Its mechanism of action is centered on the induction of cell cycle arrest through the inhibition of key cell cycle and transcriptional CDKs. The preclinical data for this compound highlight the therapeutic potential of multi-targeted CDK inhibition in oncology. While the clinical development of this compound was discontinued (B1498344) due to tolerability issues in early phase trials, the extensive preclinical characterization of this compound provides valuable insights for the ongoing development of other CDK inhibitors.[1][10] The methodologies and findings presented in this guide serve as a foundational resource for further research in this area.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours [pubmed.ncbi.nlm.nih.gov]
AZD-5438: A Technical Overview of its Inhibition of CDK Substrates Nucleolin and PP1α
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cyclin-dependent kinase (CDK) inhibitor, AZD-5438, with a specific focus on its activity against the CDK substrates nucleolin and protein phosphatase 1α (PP1α). This document synthesizes key quantitative data, details relevant experimental protocols, and illustrates the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases.[1][2] It primarily targets CDK1, CDK2, and CDK9, key regulators of the cell cycle and transcription.[2][3][4] By inhibiting these kinases, this compound disrupts the phosphorylation of their downstream substrates, leading to cell cycle arrest and anti-proliferative effects in various cancer cell lines.[2][5] This guide focuses on two specific and critical CDK1 substrates, nucleolin and PP1α, and the inhibitory action of this compound on their phosphorylation.
Quantitative Data: this compound Inhibitory Activity
The potency of this compound has been quantified against a panel of cyclin-dependent kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro kinase assays.
Table 1: IC50 Values of this compound against Primary CDK Targets [1][2][3][4]
| Target CDK-Cyclin Complex | IC50 (nmol/L) |
| CDK1/Cyclin B1 | 16 |
| CDK2/Cyclin E | 6 |
| CDK2/Cyclin A | 45 |
| CDK9/Cyclin T | 20 |
Table 2: IC50 Values of this compound against other Kinases [1][3]
| Target Kinase | IC50 (nmol/L) |
| CDK5/p25 | 14 |
| CDK6/Cyclin D3 | 21 |
| GSK3β | 17 |
| CDK4/Cyclin D | >1000 |
Inhibition of CDK Substrate Phosphorylation
This compound has been demonstrated to effectively inhibit the phosphorylation of key CDK substrates involved in cell cycle progression and mitosis.
Nucleolin
Nucleolin is a multifunctional protein involved in ribosome biogenesis and is a known substrate of CDK1.[6][7] Phosphorylation of nucleolin by CDK1/cyclin B is a critical event during mitosis.[7]
Protein Phosphatase 1α (PP1α)
PP1α is a major protein phosphatase that plays a crucial role in mitotic exit by dephosphorylating CDK1 substrates.[8] CDK1-mediated phosphorylation of PP1α at Threonine 320 inhibits its activity, thus maintaining the mitotic state.[6]
This compound has been shown to inhibit the phosphorylation of both nucleolin and PP1α in human colorectal adenocarcinoma SW620 cells.[1] This effect is particularly evident in cells arrested in mitosis, highlighting the compound's potent CDK1 inhibitory activity.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound.
Recombinant Kinase Assays
This protocol is used to determine the in vitro inhibitory activity of this compound against purified CDK-cyclin complexes.[1][3]
Objective: To quantify the IC50 value of this compound against specific CDKs.
Materials:
-
Recombinant human CDK-cyclin complexes (e.g., CDK1/Cyclin B1, CDK2/Cyclin E)
-
Substrate (e.g., Histone H1 peptide for CDK1, Retinoblastoma protein (Rb) fragment for CDK2)
-
This compound
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase assay buffer
-
Scintillation proximity assay (SPA) beads or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a microplate, combine the recombinant CDK-cyclin complex, the specific substrate, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding [γ-³²P]ATP or [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction.
-
Transfer the reaction mixture to a filter plate with phosphocellulose paper to capture the phosphorylated substrate, or add SPA beads.
-
Wash the filters or beads to remove unincorporated radiolabeled ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for Phospho-Substrate Analysis
This protocol is used to assess the effect of this compound on the phosphorylation of endogenous nucleolin and PP1α in a cellular context.[1]
Objective: To qualitatively and semi-quantitatively measure the inhibition of nucleolin and PP1α phosphorylation in cells treated with this compound.
Materials:
-
SW620 human colorectal adenocarcinoma cells
-
This compound
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-nucleolin (e.g., TG3 antibody, which recognizes CDK1-phosphorylated nucleolin)
-
Anti-total nucleolin
-
Anti-phospho-PP1α (specific for the CDK1 phosphorylation site)
-
Anti-total PP1α
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture SW620 cells to the desired confluency.
-
Arrest cells in mitosis by treating with nocodazole (e.g., for 16 hours).
-
Treat the mitotically arrested cells with a range of concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phospho-protein signal to the total protein signal to determine the relative phosphorylation level.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and the experimental workflow described in this guide.
Caption: CDK1/Cyclin B signaling and this compound inhibition.
Caption: Workflow for analyzing substrate phosphorylation.
Conclusion
This compound is a potent inhibitor of CDK1, CDK2, and CDK9, with demonstrated activity against the phosphorylation of the CDK1 substrates nucleolin and PP1α. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the mechanism of action of this compound and its potential as a therapeutic agent. The detailed methodologies and illustrative diagrams offer a clear framework for reproducing and expanding upon these key findings in the field of CDK inhibition and cancer drug development. Although the clinical development of this compound was discontinued (B1498344) due to tolerability issues, it remains a valuable tool for preclinical research.[9][10]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Covalent capture of kinase-specific phosphopeptides reveals Cdk1-cyclin B substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitosis-specific phosphorylation of nucleolin by p34cdc2 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PP1 promotes cyclin B destruction and the metaphase–anaphase transition by dephosphorylating CDC20 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438: A Technical Analysis of its Activity Against p25-cdk5 and GSK3β
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the inhibitory activity of AZD-5438 against two key serine/threonine kinases: p25-cdk5 and Glycogen Synthase Kinase 3β (GSK3β). This compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), and its activity against these additional targets is of significant interest for understanding its broader pharmacological profile and potential therapeutic applications. This document provides a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against p25-cdk5 and GSK3β has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity against these and other related kinases.
| Kinase Target | IC50 (nM) |
| p25-cdk5 | 14 [1][2] |
| GSK3β | 17 [1][2] |
| cdk1/cyclin B | 16[1][3] |
| cdk2/cyclin E | 6[1][3] |
| cdk2/cyclin A | 45[1] |
| cdk9/cyclin T1 | 20[1] |
Experimental Protocols
The determination of the inhibitory activity of this compound against p25-cdk5 and GSK3β was primarily conducted using a scintillation proximity assay (SPA).[1][4] This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a specific substrate by the kinase. The following protocols are representative of the methodologies employed.
p25-cdk5 Kinase Activity Assay (Scintillation Proximity Assay)
This assay quantifies the phosphorylation of a biotinylated peptide substrate by recombinant p25-cdk5.
Materials:
-
Recombinant human p25-cdk5 enzyme
-
Biotinylated peptide substrate (e.g., a histone H1-derived peptide)
-
[γ-³³P]ATP
-
This compound (or other test compounds)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Streptavidin-coated SPA beads
-
Stop solution (e.g., 50 mM EDTA)
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant p25-cdk5 enzyme, the biotinylated peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding the stop solution.
-
Signal Detection: Add streptavidin-coated SPA beads to the wells. The biotinylated and now radiolabeled substrate binds to the beads, bringing the radioisotope in close proximity to the scintillant embedded in the beads, which generates a light signal.
-
Measurement: Measure the light signal using a scintillation counter. The intensity of the signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
GSK3β Kinase Activity Assay (Scintillation Proximity Assay)
This assay measures the phosphorylation of a specific substrate by recombinant GSK3β.
Materials:
-
Recombinant human GSK3β enzyme
-
GSK3β substrate (e.g., a synthetic peptide like CREB-p)
-
[γ-³³P]ATP
-
This compound (or other test compounds)
-
Kinase reaction buffer (similar to the p25-cdk5 assay buffer)
-
SPA beads (e.g., protein A-coated beads with a phospho-specific antibody or streptavidin-coated beads if using a biotinylated substrate)
-
Stop solution
-
96-well microplates
Procedure:
-
Reaction Setup: In a 96-well plate, add the recombinant GSK3β enzyme, the substrate, and a range of this compound concentrations in the kinase reaction buffer.
-
Initiation: Initiate the reaction by the addition of [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).
-
Termination: Terminate the reaction with the stop solution.
-
Signal Detection: Add the appropriate SPA beads. If using a phospho-specific antibody on protein A beads, the radiolabeled phosphorylated substrate will be captured, bringing it close to the scintillant.
-
Measurement: Quantify the light emission using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for GSK3β by analyzing the inhibition data as a function of compound concentration.
Visualizing the Molecular Interactions and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Methodological & Application
AZD-5438 in Preclinical Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1][2][3] Dysregulation of the cell cycle is a fundamental characteristic of cancer, making CDKs attractive therapeutic targets.[4] this compound has demonstrated significant antiproliferative activity across a range of human tumor cell lines and has shown potent antitumor effects in various in vivo xenograft models.[1][5] These application notes provide a comprehensive overview of the use of this compound in preclinical xenograft studies, including detailed protocols and a summary of efficacy data.
Mechanism of Action
This compound exerts its anticancer effects by targeting key regulators of the cell cycle. It potently inhibits CDK1, CDK2, and CDK9 with IC50 values of 16 nM, 6 nM, and 20 nM, respectively, in cell-free assays.[1][3] This multi-CDK inhibition leads to the blockade of cell cycle progression at the G1/S and G2/M phases and the inhibition of transcription through targeting CDK9.[1][6] A key downstream effect of this compound is the inhibition of retinoblastoma protein (pRb) phosphorylation, a critical step for cell cycle progression.[1][7] Furthermore, inhibition of CDK9 leads to reduced phosphorylation of the C-terminal domain of RNA polymerase II, impacting transcription.[1][6]
Efficacy of this compound in Human Tumor Xenograft Models
This compound has demonstrated broad antitumor activity in a variety of human tumor xenograft models when administered orally.[5] The tables below summarize the quantitative data on tumor growth inhibition (TGI) across different cancer types and cell lines.
Table 1: this compound Efficacy in Various Xenograft Models
| Tumor Type | Cell Line | Dosing Schedule | Maximum TGI (%) | Reference |
| Colon | SW620 | 75 mg/kg, once daily (p.o.) | >40 | [1][7] |
| Colon | Colo-205 | Not specified | 38-153 | [5] |
| Breast | MCF-7 | Not specified | 38-153 | [5] |
| Breast | BT474c | Not specified | 38-153 | [5] |
| Lung (NSCLC) | A549 | 25 mg/kg/day for 5 days (p.o.) | Enhancement Factor: 1.2-1.7 (with radiation) | [8] |
| Lung (NSCLC) | H1299 | 25 mg/kg/day for 5 days (p.o.) | Enhancement Factor: 1.2-1.7 (with radiation) | [8] |
| Lung (NSCLC) | H460 | 25 mg/kg/day for 5 days (p.o.) | Enhancement Factor: 1.2-1.7 (with radiation) | [8] |
| Prostate | PC-3 | Not specified | 38-153 | [5] |
| Ovarian | HX147 | Not specified | 38-153 | [5] |
TGI (Tumor Growth Inhibition) is a measure of the effectiveness of a treatment in preventing the growth of a tumor. A higher percentage indicates greater inhibition. p.o. (per os) refers to oral administration.
Experimental Protocols
The following are detailed protocols for conducting in vivo xenograft studies with this compound.
Cell Culture and Xenograft Implantation
Materials:
-
Human tumor cell lines (e.g., SW620, A549, MCF-7)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles
Protocol:
-
Culture tumor cells in a 37°C, 5% CO2 incubator to approximately 80% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or culture medium.
-
For subcutaneous implantation, inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse. A 1:1 mixture with Matrigel can be used to enhance tumor establishment.
-
Monitor the mice for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).
This compound Formulation and Administration
Materials:
-
This compound powder
-
Vehicle for suspension (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Polysorbate 80)
-
Sterile water
-
Oral gavage needles
Protocol:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose (e.g., 75 mg/kg) and the number and weight of the mice.
-
Suspend the this compound powder in the vehicle. Ensure a homogenous suspension.
-
Administer the this compound suspension orally to the mice using a gavage needle. The typical volume is 10 mL/kg.
-
Administer the vehicle alone to the control group.
-
Dosing schedules can vary, but continuous daily dosing has been shown to be optimal for antitumor efficacy.[1]
Tumor Measurement and Data Analysis
Materials:
-
Digital calipers
Protocol:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo xenograft study with this compound.
Pharmacodynamic Analysis
To confirm the on-target activity of this compound in vivo, excised tumors can be analyzed for key pharmacodynamic biomarkers.
Protocol: Western Blotting for pRb Phosphorylation
-
Homogenize tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated pRb (e.g., pSer249/Thr252) and total pRb.[1][7]
-
Use an appropriate secondary antibody and detect with a chemiluminescent substrate.
-
A reduction in the ratio of phosphorylated pRb to total pRb in the this compound treated group compared to the control group indicates target engagement.[7]
Conclusion
This compound is a potent CDK inhibitor with significant antitumor activity in a range of preclinical xenograft models. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of this compound. Careful experimental design, including appropriate dosing schedules and pharmacodynamic analysis, is crucial for obtaining robust and reproducible data. These notes are intended to guide researchers in the successful application of this compound in their preclinical cancer research.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. | Sigma-Aldrich [merckmillipore.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438 Cell Cycle Analysis Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2] These kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of many cancers. This compound has demonstrated significant antiproliferative activity in a variety of human tumor cell lines by inducing cell cycle arrest at the G1, S, and G2/M phases.[1][2] This document provides detailed application notes and protocols for analyzing the cell cycle effects of this compound using flow cytometry, a powerful technique for quantitative analysis of cellular DNA content.
Mechanism of Action of this compound in Cell Cycle Regulation
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[1] The inhibition of these CDKs disrupts the normal progression of the cell cycle:
-
CDK2 Inhibition: Primarily affects the G1/S transition by preventing the phosphorylation of retinoblastoma protein (pRb). This leads to the accumulation of cells in the G1 phase.
-
CDK1 Inhibition: Blocks the G2/M transition, causing cells to arrest in the G2 or M phase of the cell cycle.
-
CDK9 Inhibition: Affects transcription by inhibiting RNA polymerase II, which can also contribute to cell cycle arrest and apoptosis.
The net effect of this compound treatment on a cancer cell population is a dose-dependent arrest at various stages of the cell cycle, which can be quantified using flow cytometry.
Data Presentation
The following table summarizes the quantitative effects of this compound on the cell cycle distribution of A549 non-small cell lung carcinoma cells after 24 hours of treatment.
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 45 | 35 | 20 |
| This compound (IC₅₀ concentration) | 30 | 20 | 50 |
Note: The data presented for the IC₅₀ concentration is an approximation derived from graphical representations in the cited literature, as exact tabular data was not available. The vehicle control data is a representative example for this cell line.
Experimental Protocols
This section provides a detailed protocol for the analysis of cell cycle distribution in cancer cells treated with this compound using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials
-
Cancer cell line of interest (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol
-
Cell Seeding:
-
Seed the cells in 6-well plates at a density that allows them to reach 60-70% confluency within 24 hours.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
-
This compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer, exciting the PI at 488 nm and detecting the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD-5438 Application Notes: Unveiling the Inhibition of pRb Phosphorylation via Western Blotting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for utilizing Western blotting to analyze the phosphorylation status of the Retinoblastoma protein (pRb) in response to treatment with AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9. By monitoring the phosphorylation of pRb, a key substrate of CDK2, researchers can effectively assess the cellular potency and mechanism of action of this compound.
Introduction
This compound is a small molecule inhibitor targeting CDK1, CDK2, and CDK9, crucial regulators of cell cycle progression and transcription.[1][2][3][4] The retinoblastoma protein (pRb) is a tumor suppressor protein that, in its hypophosphorylated state, binds to the E2F family of transcription factors, thereby halting the cell cycle at the G1/S transition.[5][6][7][8] Phosphorylation of pRb by CDK2/Cyclin E complexes leads to the release of E2F, promoting the transcription of genes necessary for DNA replication and cell cycle advancement.[5] this compound's inhibition of CDK2 is expected to decrease pRb phosphorylation, a key indicator of its on-target activity. This document outlines the detailed methodology for assessing this effect using Western blotting.
Signaling Pathway
The signaling pathway illustrates how this compound intervenes in the cell cycle. By inhibiting CDK1 and CDK2, this compound prevents the phosphorylation of pRb, keeping it in its active, hypophosphorylated state. This maintains the pRb-E2F complex, blocking the transcription of S-phase genes and resulting in G1 cell cycle arrest.
Caption: this compound signaling pathway.
Quantitative Data
The inhibitory activity of this compound against key cyclin-dependent kinases has been determined in cell-free assays. The half-maximal inhibitory concentrations (IC50) are summarized below.
| Target Kinase | IC50 (nM) |
| CDK1 | 16 |
| CDK2 | 6 |
| CDK9 | 20 |
Data sourced from multiple studies.[1][2][3][4]
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze pRb phosphorylation in cells treated with this compound. The protocol is based on methodologies described for SW620 colorectal adenocarcinoma cells.[1]
Materials
-
Cell Line: SW620 human colorectal adenocarcinoma cells
-
Compound: this compound (dissolved in DMSO)
-
Reagents for Cell Culture: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents for Lysis: RIPA buffer supplemented with protease and phosphatase inhibitors
-
Reagents for Protein Quantification: BCA Protein Assay Kit
-
Reagents for SDS-PAGE: Acrylamide/Bis-acrylamide solution, Tris-HCl, SDS, TEMED, APS, Laemmli sample buffer
-
Reagents for Western Blotting: PVDF membrane, Methanol, Transfer buffer, Tris-Buffered Saline with Tween-20 (TBST), Bovine Serum Albumin (BSA)
-
Primary Antibodies:
-
Rabbit anti-phospho-pRb (Ser249/Thr252)
-
Mouse anti-total pRb
-
Mouse anti-β-actin (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow
The overall experimental workflow for the Western blot analysis is depicted below.
Caption: Western Blotting Experimental Workflow.
Detailed Methodology
1. Cell Culture and Treatment a. Culture SW620 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. Treat the cells with a range of concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 12, 24 hours).
2. Cell Lysis and Protein Extraction a. After treatment, wash the cells twice with ice-cold PBS. b. Add 100-200 µL of ice-cold RIPA buffer (containing protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (total protein extract) to a new pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. SDS-PAGE a. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95°C for 5 minutes. b. Load equal amounts of protein (20-30 µg) per lane onto an 8% SDS-polyacrylamide gel. c. Run the gel at 100-120V until the dye front reaches the bottom.
5. Protein Transfer a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-phospho-pRb Ser249/Thr252) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the substrate and capture the chemiluminescent signal using a digital imaging system. c. To analyze total pRb and a loading control (β-actin), the membrane can be stripped and re-probed, or parallel blots can be run. d. Quantify the band intensities using densitometry software. Normalize the phospho-pRb signal to total pRb and the loading control.
Expected Results
A dose- and time-dependent decrease in the phosphorylation of pRb at the Ser249/Thr252 sites is expected in SW620 cells treated with this compound.[1] This will be observed as a reduction in the intensity of the band corresponding to phospho-pRb in the Western blot, relative to the total pRb and the loading control.
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA for blocking is recommended for phospho-antibodies to avoid cross-reactivity with phosphoproteins in milk.
-
Weak or No Signal: Check the activity of the primary and secondary antibodies. Ensure that phosphatase inhibitors were included in the lysis buffer. Optimize protein concentration and transfer efficiency.
-
Non-specific Bands: Adjust antibody dilutions and incubation times. Ensure the specificity of the primary antibody.
By following this detailed protocol, researchers can reliably assess the inhibitory effect of this compound on pRb phosphorylation, providing valuable insights into its cellular mechanism of action and potency.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CDK | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. cellagentech.com [cellagentech.com]
- 7. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD-5438 Cell Proliferation Assays (BrdU Incorporation)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the anti-proliferative effects of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9, using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay. This method allows for the quantitative analysis of DNA synthesis, a key indicator of cell proliferation.
Introduction
This compound is a small molecule inhibitor that targets CDK1, CDK2, and CDK9, key regulators of the cell cycle.[1][2][3][4] By inhibiting these kinases, this compound can block cell cycle progression and induce cell cycle arrest in various phases, including G1, S, and G2-M, ultimately leading to an anti-proliferative effect in cancer cells.[1][2][3][5] The BrdU incorporation assay is a reliable method to measure the extent of DNA replication in a cell population, providing a quantitative measure of the inhibitory effect of compounds like this compound on cell proliferation.[5][6][7][8][9]
Mechanism of Action of this compound
This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[1][2][4][6] This inhibition prevents the phosphorylation of key substrate proteins required for cell cycle progression. A primary target is the retinoblastoma protein (pRb).[1][5][10] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, preventing the transcription of genes necessary for the G1 to S phase transition. Phosphorylation of pRb by CDK2/cyclin E and CDK2/cyclin A complexes releases E2F, allowing for the expression of S-phase genes and entry into DNA replication. By inhibiting CDK2, this compound maintains pRb in its active, hypophosphorylated state, leading to a G1 arrest.
Furthermore, inhibition of CDK1/cyclin B prevents entry into mitosis, causing a G2-M arrest.[5] The inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins, which can contribute to the overall anti-tumor activity of the compound.
Figure 1: Simplified signaling pathway of this compound action.
Quantitative Data Summary
The anti-proliferative activity of this compound has been evaluated in a variety of human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for cell proliferation, often determined by BrdU incorporation or similar assays, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.2 | [6] |
| HCT-116 | Colorectal | Not specified | [6] |
| A549 | Lung | Not specified | [6] |
| IM-9 | Hematologic | Not specified | [6] |
| LoVo | Colorectal | 0.63 - 0.8 | [6] |
| ARH-77 | Hematologic | 1.7 | [6] |
| H1299 | Non-Small Cell Lung | 0.0963 | [11] |
| A549 | Non-Small Cell Lung | 0.208 | [11] |
| H460 | Non-Small Cell Lung | 0.4358 | [11] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and cell density.
Experimental Protocols
BrdU Cell Proliferation Assay (ELISA-based)
This protocol describes a common method for quantifying cell proliferation by measuring the incorporation of BrdU into newly synthesized DNA using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Appropriate cancer cell line (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
BrdU Labeling Reagent (10 mM stock)
-
Fixing/Denaturing Solution
-
Anti-BrdU antibody (conjugated to Horseradish Peroxidase - HRP)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Figure 2: Experimental workflow for the BrdU incorporation assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from a concentrated stock. It is crucial to maintain a consistent final concentration of the solvent (e.g., DMSO) across all wells, typically ≤ 0.1%.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.[5][6]
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the incubation with this compound, add BrdU labeling reagent to each well to a final concentration of 10 µM.[12]
-
Continue to incubate the plate at 37°C.
-
-
Cell Fixation and DNA Denaturation:
-
After the labeling period, carefully remove the medium.
-
Add 200 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature.[12]
-
Remove the fixing/denaturing solution.
-
-
Immunodetection:
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
Add 100 µL of diluted anti-BrdU-HRP antibody to each well.
-
Incubate for 1-2 hours at room temperature.[12]
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a color change is observed.[12]
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Incomplete washing, non-specific antibody binding | Increase the number of wash steps and ensure thorough washing. Consider using a blocking buffer after the fixation/denaturation step. |
| Low signal | Insufficient BrdU labeling time, low cell number, inefficient DNA denaturation | Optimize BrdU labeling time for your specific cell line. Ensure an adequate number of cells are seeded. Confirm the effectiveness of the fixing/denaturing solution. |
| High well-to-well variability | Inconsistent cell seeding, pipetting errors | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency in reagent addition. |
Conclusion
The BrdU incorporation assay is a robust and reliable method for assessing the anti-proliferative effects of this compound. By following the detailed protocol and considering the specific characteristics of the cell lines being used, researchers can obtain accurate and reproducible data to further characterize the efficacy of this potent CDK inhibitor.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: AZD-5438 in Non-Small Cell Lung Carcinoma (NSCLC) Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical use of AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) 1, 2, and 9, in non-small cell lung carcinoma (NSCLC) models. The provided protocols and data are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound, particularly as a radiosensitizer.
Introduction
This compound is a small molecule inhibitor targeting Cdk1, Cdk2, and Cdk9.[1][2] Deregulation of the cell cycle is a fundamental characteristic of cancer, and CDKs are key regulators of this process, making them attractive therapeutic targets.[2] In NSCLC, intrinsic resistance to radiation therapy remains a significant clinical challenge.[3][4] Preclinical studies have demonstrated that this compound can enhance the sensitivity of NSCLC cells to ionizing radiation, suggesting its potential as an adjuvant therapy.[3][4]
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of Cdk1, Cdk2, and Cdk9.[5] This inhibition disrupts cell cycle progression and transcription. Specifically, inhibition of Cdk1 and Cdk2 leads to cell cycle arrest at the G1/S and G2/M phases.[2][6] Inhibition of Cdk9, a component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of anti-apoptotic proteins. In the context of radiosensitization, this compound has been shown to prolong G2-M arrest, inhibit homologous recombination (HR)-mediated DNA repair, delay the repair of DNA double-strand breaks (DSBs), and increase apoptosis in irradiated NSCLC cells.[3][4]
Signaling Pathway
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| Cdk2/Cyclin E | 6 | Cell-free |
| Cdk1/Cyclin B1 | 16 | Cell-free |
| Cdk9/Cyclin T | 20 | Cell-free |
| Cdk2/Cyclin A | 45 | Cell-free |
| Cdk5/p25 | 14 | Cell-free |
| Cdk6/Cyclin D3 | 21 | Cell-free |
| GSK3β | 17 | Cell-free |
Data sourced from multiple studies.[1][5][7]
Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.2 |
| A549 | NSCLC | Not explicitly stated, but used in radiosensitization studies. |
| H1299 | NSCLC | Not explicitly stated, but used in radiosensitization studies. |
| H460 | NSCLC | Not explicitly stated, but used in radiosensitization studies. |
| LoVo | Colorectal | 0.63 - 0.8 |
| HCT-116 | Colorectal | 0.45 - 0.47 |
| HeLa | Cervical | 0.73 - 1.2 |
| HT-29 | Colorectal | 0.96 |
| ARH-77 | Hematologic | 1.7 |
IC50 values represent the concentration required to inhibit cell proliferation by 50%.[1][2][7][8]
Table 3: In Vivo Efficacy of this compound in Combination with Radiation in NSCLC Xenograft Models
| Parameter | Value | NSCLC Cell Lines Studied |
| Dose Enhancement Ratio (in vitro) | 1.4 - 1.75 | A549, H1299, H460 |
| Tumor Growth Delay Enhancement Factor (in vivo) | 1.2 - 1.7 | A549, H1299, H460 |
Data from a preclinical study evaluating this compound as a radiosensitizer.[3][4]
Experimental Protocols
Protocol 1: In Vitro Cell Viability and Proliferation Assay
This protocol is for determining the antiproliferative effect of this compound on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., A549, H1299, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, AlamarBlue, or BrdU incorporation kit)
-
Plate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[1]
-
Assess cell viability using a chosen reagent according to the manufacturer's instructions. For BrdU assays, pulse the cells with BrdU for a specified time before fixation and detection.[1][5]
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Clonogenic Survival Assay for Radiosensitization
This assay assesses the ability of this compound to enhance the cell-killing effects of ionizing radiation.
Materials:
-
NSCLC cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Irradiator (e.g., X-ray or gamma-ray source)
-
Crystal violet staining solution
Procedure:
-
Plate a known number of cells (e.g., 200-10,000 cells/well, depending on the radiation dose) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a non-toxic concentration of this compound or vehicle control for a predetermined time (e.g., 2-4 hours) before irradiation.
-
Expose the cells to varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol (B129727) and stain with 0.5% crystal violet.
-
Count the number of colonies (containing ≥50 cells).
-
Calculate the surviving fraction for each treatment group and plot the data to generate dose-response curves.
-
Determine the Dose Enhancement Ratio (DER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) in the control group by the dose required for the same effect in the this compound treated group.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound, alone or in combination with radiation, in a mouse xenograft model.
Materials:
-
Athymic nude mice (6-8 weeks old)
-
NSCLC cell lines (e.g., A549, H1299)
-
Matrigel (optional)
-
This compound formulated for oral gavage (e.g., in hydroxy-propyl-methyl-cellulose)[5]
-
Calipers
-
Animal irradiator
Procedure:
-
Subcutaneously inject 1-5 x 10^6 NSCLC cells (resuspended in PBS or a PBS/Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean size of approximately 0.2 cm³, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).[5]
-
Administer this compound by oral gavage at a predetermined dose and schedule (e.g., 50 mg/kg twice daily or 75 mg/kg once daily).[2]
-
For combination therapy, administer this compound prior to localized tumor irradiation.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a specified duration (e.g., 3 weeks).[5]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers like phospho-Rb).
-
Calculate the percentage of tumor growth inhibition (%TGI) and assess the statistical significance of the results.
Conclusion
This compound is a potent Cdk inhibitor with demonstrated preclinical activity in NSCLC models, particularly as a radiosensitizing agent. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of targeting the cell cycle with this compound in NSCLC. Further studies are warranted to fully elucidate its efficacy and mechanism of action in various NSCLC subtypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AZD5438, an inhibitor of Cdk1, 2, and 9, enhances the radiosensitivity of non-small cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
Application Notes and Protocols: AZD-5438 in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor targeting cyclin-dependent kinases (CDKs), key regulators of the cell cycle and transcription.[1] Specifically, it demonstrates high potency against CDK1, CDK2, and CDK9.[2][3] Deregulation of the cell cycle is a fundamental characteristic of cancer, making CDKs attractive therapeutic targets.[1] In colorectal cancer, the third most common cancer globally, aberrant CDK activity is frequently observed and correlates with tumor progression and poor prognosis.[4] These notes provide a comprehensive overview of the application of this compound in colorectal cancer cell lines, summarizing its mechanism of action, anti-proliferative effects, and methods for its evaluation.
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the kinase activity of CDK1, CDK2, and CDK9.[5] This multi-targeted inhibition disrupts critical cellular processes:
-
CDK1/CDK2 Inhibition: Leads to cell cycle arrest, primarily at the S and G2/M phases, by preventing the phosphorylation of key substrates like the retinoblastoma protein (pRb).[1][5] This disruption of the cell division cycle ultimately inhibits tumor cell proliferation.[4]
-
CDK9 Inhibition: Interferes with transcriptional regulation by inhibiting the phosphorylation of the C-terminal domain of RNA polymerase II.[1][5] This can lead to the downregulation of anti-apoptotic proteins and contribute to apoptosis.
-
Induction of Anaphase Catastrophe: In colorectal cancer cells, this compound has been shown to induce anaphase catastrophe, a form of mitotic cell death characterized by multipolar spindles, leading to apoptosis.[4][6]
Data Presentation
In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit cell proliferation by 50%, are summarized below.
| Cell Line | IC50 (µM) | Notes |
| SW620 | 0.2 - 1.7 | The IC50 range for inhibition of cellular proliferation across a panel including colorectal and other tumor types.[3][5] |
| HCT-116 | 0.2 - 1.7 | Part of a broad panel of tumor cell lines tested.[3] |
| LoVo | Not Specified | This compound induced cell cycle arrest in LoVo cells.[7] |
| CRC057 | 0.11 | Found to be highly sensitive to this compound.[8] |
| CRC119 | 0.11 | Demonstrated high sensitivity to this compound.[8] |
| CRC16-159 | 1.2 | Showed relative resistance to this compound.[8] |
| CRC240 | Not Specified | Exhibited a significant increase in S and G2/M arrest upon treatment.[4] |
Cell Cycle Effects of this compound in Colorectal Cancer Cell Lines
Treatment with this compound leads to a significant disruption of the cell cycle in colorectal cancer cells.
| Cell Line | Effect | Dosage | Duration |
| CRC057 | Dose-dependent increase in S and G2/M arrest | IC50 and 3x IC50 | 24 hours |
| CRC16-159 | Dose-dependent increase in S and G2/M arrest | IC50 and 3x IC50 | 24 hours |
| CRC119 | Significant increase in S and G2/M arrest | IC50 and 3x IC50 | 24 hours |
| CRC240 | Significant increase in S and G2/M arrest | IC50 and 3x IC50 | 24 hours |
Mandatory Visualizations
Caption: Mechanism of action of this compound in colorectal cancer cells.
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Proliferation Assay (BrdU Incorporation)
This protocol is adapted from methodologies used to assess the anti-proliferative effects of this compound.[3][5]
Materials:
-
Colorectal cancer cell lines (e.g., SW620, HCT-116)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
5-bromo-2'-deoxyuridine (BrdU) labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H2SO4)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 4,000 cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be ≤ 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and add FixDenat solution to each well. Incubate for 30 minutes at room temperature.
-
Remove the FixDenat solution and add the anti-BrdU-POD antibody solution. Incubate for 90 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Add the substrate solution and incubate until color development is sufficient.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of proliferation inhibition against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on studies investigating the effect of this compound on the cell cycle of colorectal cancer cells.[4][6]
Materials:
-
Colorectal cancer cell lines
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
80% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with vehicle (0.1% DMSO), the IC50 dose of this compound, or three times the IC50 dose of this compound for 24 hours.[4]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 80% ethanol while vortexing gently. Incubate on ice for at least 30 minutes.[8]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Anaphase Catastrophe and Apoptosis Assessment
This protocol is designed to visualize and quantify anaphase catastrophe and apoptosis induced by this compound.[4][6]
Materials:
-
Colorectal cancer cell lines (e.g., CRC057)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Chamber slides or coverslips in culture dishes
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain
-
Fluorescence microscope
Procedure for Anaphase Catastrophe Visualization:
-
Seed cells on chamber slides or coverslips.
-
Treat the cells with vehicle or this compound (e.g., IC50 and 3x IC50) for 12-24 hours.[6]
-
Wash the cells with PBS and fix with 4% PFA or ice-cold methanol.
-
Permeabilize the cells with permeabilization buffer.
-
Stain the cells with DAPI or Hoechst to visualize the nuclei and chromosomal morphology.
-
Mount the coverslips onto microscope slides.
-
Examine the cells under a fluorescence microscope, looking for characteristic features of anaphase catastrophe, such as multipolar mitosis.[4]
-
Quantify the percentage of cells undergoing anaphase catastrophe.
Procedure for Apoptosis Assessment (e.g., Annexin V/PI Staining):
-
Follow steps 1-4 from the Cell Cycle Analysis protocol (harvesting and washing cells).
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Conclusion
This compound is a potent inhibitor of CDK1, 2, and 9 that demonstrates significant anti-proliferative activity in a range of colorectal cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest at the S and G2/M phases and the promotion of mitotic catastrophe and apoptosis. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of this compound in their own colorectal cancer models. Further investigation into predictive biomarkers and combination strategies may enhance the therapeutic potential of this compound in colorectal cancer treatment.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Precision Medicine Drug Discovery Pipeline Identifies Combined CDK2 and 9 Inhibition as a Novel Therapeutic Strategy in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. cyclacel.com [cyclacel.com]
Application Notes and Protocols for AZD-5438 in Breast Cancer MCF-7 Cell Line Studies
For Research Use Only
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), demonstrating significant activity against CDK1, CDK2, and CDK9.[1][2] The deregulation of the cell cycle is a hallmark of cancer, and CDKs are key regulators of this process.[3] In breast cancer, particularly in estrogen receptor-positive (ER+) cell lines like MCF-7, the cell cycle machinery is often hyperactive, making it a prime target for therapeutic intervention. This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of key CDK substrates, such as the retinoblastoma protein (pRb), which leads to cell cycle arrest and inhibition of tumor growth.[2] These application notes provide detailed protocols for studying the effects of this compound on the MCF-7 breast cancer cell line.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Cyclin-Dependent Kinases
| Target Enzyme | IC₅₀ (nM) |
| cdk2-cyclin E | 6[1] |
| cdk1-cyclin B1 | 16[1] |
| cdk9-cyclin T | 20[1] |
| cdk5-p25 | 14[1] |
| cdk6-cyclin D3 | 21[1] |
| cdk2-cyclin A | 45[1] |
| cdk4-cyclin D1 | 449[1] |
| cdk7-cyclin H | 821[1] |
Table 2: Anti-proliferative Activity of this compound in MCF-7 Cells
| Assay | Cell Line | IC₅₀ (µM) | Incubation Time |
| Proliferation (BrdUrd incorporation) | MCF-7 | 0.2[4][5] | 48 hours[4] |
| Proliferation (MTT assay) | MCF-7 | 0.17[6] | Not Specified |
Signaling Pathway
Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to cell cycle arrest.
Experimental Protocols
MCF-7 Cell Culture
A crucial first step is the proper maintenance of the MCF-7 cell line to ensure experimental reproducibility.
Materials:
-
MCF-7 cells (ATCC HTB-22)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Culture flasks and plates
Protocol:
-
Culture MCF-7 cells in EMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[6]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[6]
-
Renew the complete growth medium every 2-3 days.[6]
-
When cells reach 80-90% confluency, subculture them.[2]
-
To subculture, aspirate the medium and wash the cell monolayer with PBS.[2]
-
Add pre-warmed 0.25% Trypsin-EDTA and incubate for 2-5 minutes at 37°C until cells detach.[2]
-
Neutralize trypsin with complete growth medium and collect the cell suspension.[6]
-
Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.[6]
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on the metabolic activity of MCF-7 cells, which is an indicator of cell viability.
Caption: Workflow for determining cell viability using the MTT assay.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 8,000 cells per well in 200 µL of complete medium.[2]
-
Incubate for 24 hours to allow for cell attachment.[2]
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium and add 200 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Incubate the plate for 48 to 72 hours.[2]
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the cell cycle, such as pRb, following treatment with this compound.
Caption: Workflow for Western blot analysis of protein expression.
Materials:
-
Treated MCF-7 cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against pRb, phospho-pRb, CDK2, Cyclin E)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat MCF-7 cells with the desired concentrations of this compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.[7]
-
Scrape the cells and collect the lysate.[7]
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Determine the protein concentration of the supernatant using a BCA assay.[3]
-
Denature equal amounts of protein by boiling in Laemmli sample buffer for 5-10 minutes.[7]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) after this compound treatment, using propidium (B1200493) iodide (PI) to stain the DNA.
Materials:
-
Treated MCF-7 cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat MCF-7 cells with this compound for 24 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).[8]
-
Wash the cell pellet with cold PBS.[8]
-
Fix the cells by resuspending the pellet in 500 µL of cold PBS and adding 4.5 mL of ice-cold 70% ethanol dropwise while vortexing.[8]
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[8]
-
Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and wash twice with cold PBS.[8]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[8]
-
Incubate in the dark at room temperature for 15-30 minutes.[8]
-
Analyze the samples using a flow cytometer to determine the DNA content and cell cycle distribution.
Disclaimer
These protocols are intended for research use only and should be performed by trained laboratory personnel. The specific concentrations of this compound, incubation times, and antibody dilutions may need to be optimized for your specific experimental conditions. Always follow standard laboratory safety procedures.
References
AZD-5438 as a Radiosensitizer in Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), with high affinity for CDK1, CDK2, and CDK9.[1] These kinases are critical regulators of cell cycle progression and transcription. By inhibiting these CDKs, this compound can induce cell cycle arrest, particularly at the G2/M transition, and inhibit transcriptional processes.[1] These mechanisms of action make this compound a compelling candidate for investigation as a radiosensitizer in cancer therapy. The rationale is that by arresting cancer cells in the more radiosensitive G2/M phase of the cell cycle and by impairing their ability to repair radiation-induced DNA damage, this compound can significantly enhance the efficacy of radiation treatment.[2][3]
This document provides detailed application notes on the use of this compound as a radiosensitizer, based on preclinical studies in non-small cell lung cancer (NSCLC). It also includes comprehensive protocols for key experiments to evaluate the radiosensitizing effects of this compound. It is important to note that the clinical development of this compound was discontinued (B1498344) due to tolerability issues observed in Phase I and II trials.[1][3] Nevertheless, the preclinical data and the mechanisms elucidated provide a valuable framework for the development of other CDK inhibitors as radiosensitizing agents.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on this compound as a radiosensitizer in NSCLC cell lines.
Table 1: In Vitro Efficacy of this compound as a Radiosensitizer
| Cell Line | This compound IC50 (nM) | Radiation Dose (Gy) | Dose Enhancement Ratio (DER) | Reference |
| A549 | 208 | 2 | 1.4 | [2] |
| H1299 | 96.3 | 2 | 1.75 | [2] |
| H460 | 435.8 | 2 | 1.5 | [2] |
Table 2: Effects of this compound on Cell Cycle and DNA Repair in Combination with Radiation
| Cell Line | Treatment | % Cells in G2/M Phase | γH2AX Foci (at 24h post-IR) | Homologous Recombination Repair | Reference |
| A549 | Radiation (2 Gy) | Increased | Present | Active | [2] |
| This compound + Radiation (2 Gy) | Significantly Increased | Persistently Elevated | Inhibited | [2] | |
| H1299 | Radiation (2 Gy) | Increased | Present | Active | [2] |
| This compound + Radiation (2 Gy) | Significantly Increased | Persistently Elevated | Inhibited | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-mediated Radiosensitization
Caption: this compound inhibits CDK1, CDK2, and CDK9, leading to G2/M arrest and impaired DNA repair, ultimately resulting in radiosensitization.
Experimental Workflow for Evaluating Radiosensitization
Caption: A typical experimental workflow to assess the radiosensitizing potential of this compound.
Experimental Protocols
Clonogenic Survival Assay
This assay is the gold standard for determining the reproductive viability of cells after exposure to ionizing radiation and/or a cytotoxic agent.
Materials:
-
Cancer cell lines (e.g., A549, H1299, H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Irradiator (e.g., X-ray source)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed a predetermined number of cells into 6-well plates. The number of cells will vary depending on the cell line and the expected toxicity of the treatment. A typical range is 200-5000 cells per well.
-
Allow cells to attach for at least 4 hours.
-
-
Treatment:
-
Add this compound at the desired concentration to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24 hours) before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6 Gy).
-
-
Incubation:
-
After irradiation, replace the medium with fresh complete medium.
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible in the control wells.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 15 minutes.
-
Stain with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction (SF) for each treatment group: SF = (number of colonies formed / number of cells seeded) / (plating efficiency of control).
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Calculate the Dose Enhancement Ratio (DER) at a specific survival fraction (e.g., SF=0.5 or SF=0.1): DER = Dose of radiation alone / Dose of radiation + this compound.
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and control cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvest:
-
Harvest cells by trypsinization.
-
Wash the cells once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of cold PBS.
-
While vortexing gently, add 4 ml of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 30 minutes (can be stored for several days).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.
-
DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Staining)
This immunofluorescence-based assay quantifies the formation and repair of DNA double-strand breaks.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on coverslips and allow them to attach.
-
Treat with this compound and/or radiation as per the experimental design.
-
Fix the cells at different time points after irradiation (e.g., 1, 6, 24 hours) to assess DSB repair kinetics.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50) for each condition.
-
Analyze the data to determine the extent of DNA damage and the rate of repair.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins, such as CDKs and their downstream targets, to confirm the mechanism of action of this compound.
Materials:
-
Treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-phospho-Rb, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Quantify band intensities using appropriate software and normalize to a loading control (e.g., GAPDH).
-
Conclusion
Preclinical evidence strongly suggests that this compound can act as a potent radiosensitizer in NSCLC models.[2] Its mechanism of action, involving the inhibition of key cell cycle and transcriptional CDKs, leads to enhanced radiation-induced cell killing through cell cycle arrest and impairment of DNA damage repair.[2][3] While the clinical development of this compound was halted, the data and methodologies presented here provide a valuable resource for the continued investigation of CDK inhibitors as a promising strategy to improve the therapeutic ratio of radiation therapy in cancer treatment. Researchers are encouraged to adapt and optimize these protocols for their specific experimental systems.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD-5438 in Combination with Radiation Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the combination of AZD-5438, a potent cyclin-dependent kinase (CDK) inhibitor, with radiation therapy. The protocols outlined below are intended to guide researchers in evaluating the potential of this compound as a radiosensitizing agent.
Introduction
This compound is a small molecule inhibitor targeting CDK1, CDK2, and CDK9.[1] The cell cycle is a tightly regulated process, and its dysregulation is a hallmark of cancer.[2] By inhibiting key CDKs, this compound disrupts cell cycle progression, leading to antiproliferative effects in various tumor cell lines.[3][4] Preclinical studies have demonstrated that this inhibition of CDKs can enhance the efficacy of radiation therapy, a primary modality for cancer treatment.[5][6] The combination of this compound and radiation has been shown to augment cellular radiosensitivity, particularly in radioresistant non-small cell lung carcinoma (NSCLC) models.[5][7] This radiosensitization is achieved through several mechanisms, including prolonged G2-M arrest, inhibition of DNA double-strand break (DSB) repair, and increased apoptosis.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the combination of this compound and radiation.
Table 1: In Vitro Radiosensitization of NSCLC Cell Lines with this compound
| Cell Line | Intrinsic Radiosensitivity | Dose Enhancement Ratio (DER) with this compound |
| A549 | Radioresistant | 1.4 - 1.75 |
| H1299 | Radioresistant | 1.4 - 1.75 |
| H460 | Radiosensitive | Not specified |
Data sourced from preclinical studies on NSCLC models.[5][6]
Table 2: In Vivo Tumor Growth Delay in NSCLC Xenograft Models
| Treatment Group | Enhancement Factor |
| This compound + Irradiation | 1.2 - 1.7 |
Data reflects the enhanced delay in tumor growth when this compound is combined with radiation compared to radiation alone.[5][6]
Table 3: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK1/cyclin B1 | 16 |
| CDK2/cyclin E | 6 |
| CDK9/cyclin T | 20 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in cell-free assays.[1]
Signaling Pathway and Mechanism of Action
The synergistic effect of this compound and radiation stems from the convergence of their mechanisms on critical cell cycle and DNA damage response pathways.
Experimental Workflow
A typical preclinical workflow to evaluate the combination of this compound and radiation is depicted below.
Experimental Protocols
The following are detailed protocols for key experiments to assess the radiosensitizing effects of this compound.
In Vitro Clonogenic Survival Assay
This assay determines the ability of single cells to form colonies after treatment, a measure of reproductive integrity.
Materials:
-
Tumor cell lines (e.g., A549, H1299)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Irradiator (e.g., X-ray source)
Protocol:
-
Cell Seeding:
-
Harvest exponentially growing cells using Trypsin-EDTA and prepare a single-cell suspension.
-
Count the cells and seed a predetermined number (e.g., 200-1000 cells/well, dependent on radiation dose) into 6-well plates.
-
Allow cells to attach for at least 4 hours in a 37°C, 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare dilutions of this compound in complete medium.
-
Replace the medium in the wells with the drug-containing medium or vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 24 hours) prior to irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, wash the cells with PBS and replace with fresh, drug-free medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Counting:
-
Wash the plates with PBS.
-
Fix the colonies with 100% methanol (B129727) for 10 minutes.
-
Stain with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.
-
Plot survival curves (log SF vs. radiation dose) and calculate the Dose Enhancement Ratio (DER).
-
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing cell cycle distribution using propidium (B1200493) iodide (PI) staining.
Materials:
-
Treated and untreated cells
-
PBS
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Harvest cells by trypsinization and wash with PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Fixation:
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (G1, S, G2/M phases).
-
DNA Double-Strand Break (DSB) Repair Assay (γH2AX Foci Formation)
This immunofluorescence-based assay visualizes and quantifies DNA DSBs.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Treatment and Fixation:
-
Treat cells with this compound and/or radiation as required.
-
At desired time points post-treatment, wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the fixed cells with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
-
Antibody Staining:
-
Incubate with the primary γH2AX antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
-
Mounting and Imaging:
-
Wash with PBS.
-
Mount the coverslips onto microscope slides using DAPI-containing mounting medium.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of γH2AX foci per nucleus in a significant number of cells (e.g., >50) for each condition.
-
In Vivo Tumor Growth Delay Study
This protocol outlines a typical xenograft study to assess in vivo efficacy.
Materials:
-
Athymic nude mice
-
Tumor cells (e.g., A549)
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Irradiator
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10⁶ cells in 100 µl PBS/Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
-
Treatment:
-
Administer this compound (e.g., by oral gavage) according to the desired schedule.
-
Irradiate the tumors with a specified dose and fractionation schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot mean tumor growth curves for each group.
-
Calculate the time for tumors to reach a specific volume (e.g., 4 times the initial volume) to determine tumor growth delay.
-
Calculate the enhancement factor of the combination therapy.
-
Conclusion
The combination of the CDK inhibitor this compound with radiation therapy presents a promising strategy to overcome radioresistance in cancer. The protocols provided herein offer a framework for the preclinical evaluation of this combination, from in vitro mechanistic studies to in vivo efficacy assessments. Rigorous and standardized execution of these experiments is crucial for generating reliable data to support further development. Although clinical development of this compound was discontinued, the principles and methodologies described are applicable to the evaluation of other CDK inhibitors as potential radiosensitizers.[5]
References
- 1. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 2. wp.uthscsa.edu [wp.uthscsa.edu]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Design and Synthesis of AZD-5438-Based PROTACs for Targeted CDK2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein. AZD-5438 is a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9.[1][2] Dysregulation of CDK2 is a hallmark of various cancers, making it an attractive therapeutic target.[3] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs based on this compound for the targeted degradation of CDK2. A notable example of such a PROTAC is PROTAC-8, which has been shown to selectively induce the degradation of CDK2.[4][5][6]
Design Principles of an this compound PROTAC
The design of an effective this compound PROTAC involves the strategic selection of its three key components: the warhead (this compound), the E3 ligase ligand, and the linker.
-
Warhead: this compound this compound serves as the high-affinity ligand for the target protein, CDK2. Its specificity for CDK2 is a crucial factor in the selectivity of the resulting PROTAC.[7]
-
E3 Ligase Ligand: VH-032 The von Hippel-Lindau (VHL) E3 ubiquitin ligase is frequently recruited in PROTAC design.[8] The VHL ligand, VH-032, is a well-characterized and effective recruiter of the VHL E3 ligase complex.[8] PROTAC-8, for instance, utilizes VH-032 to engage the VHL E3 ligase.[5][7]
-
Linker The linker's composition and length are critical for the formation of a stable and productive ternary complex between CDK2, the PROTAC, and the VHL E3 ligase.[1] The attachment point of the linker to this compound is a key consideration. For PROTAC-8, the linker is attached to a derivative of this compound, extending from the vicinity of the methyl sulfone group to provide flexibility and avoid steric hindrance.[7]
Signaling Pathway and Mechanism of Action
The primary function of an this compound-based PROTAC is to induce the degradation of CDK2. CDK2 is a key regulator of cell cycle progression, particularly at the G1/S transition.[3] By inducing the degradation of CDK2, the PROTAC effectively removes this key signaling node, leading to cell cycle arrest and potentially apoptosis in cancer cells.
Quantitative Data Summary
The following table summarizes the reported efficacy of the this compound-based PROTAC, PROTAC-8.
| Compound | Target | Cell Line | DC50 | Dmax | Assay Method |
| PROTAC-8 | CDK2 | HEI-OC1 | ~100 nM[7] | ~50% at 100 nM[7] | Western Blot |
Experimental Protocols
Disclaimer: The following synthesis protocol is a representative example based on the known components of this compound-based PROTACs and general synthetic methodologies for PROTACs. Researchers should adapt and optimize the conditions as needed.
Protocol 1: Synthesis of a Representative this compound-VHL PROTAC
This protocol outlines a potential synthetic route involving the preparation of a linker and its sequential conjugation to this compound and the VHL ligand VH-032.
Materials:
-
This compound derivative with a reactive handle (e.g., a terminal alkyne or amine)
-
VH-032 with a complementary reactive handle (e.g., an azide (B81097) or carboxylic acid)
-
Bifunctional linker (e.g., PEG-based linker with appropriate functional groups)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN)
-
Reagents for coupling reactions (e.g., HATU, DIPEA for amide coupling; Copper(II) sulfate (B86663), Sodium ascorbate (B8700270) for click chemistry)
-
Reagents for purification (e.g., Silica gel for column chromatography, HPLC solvents)
Procedure:
-
Linker Synthesis:
-
Synthesize a bifunctional linker of desired length and composition (e.g., a PEG linker with a terminal azide and a carboxylic acid). The synthesis of such linkers is well-documented in the literature.
-
-
Conjugation of Linker to this compound:
-
If using an amine-functionalized this compound derivative and a carboxylic acid on the linker, perform an amide coupling reaction.
-
Dissolve the this compound derivative (1 eq) and the linker (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
-
-
Conjugation of this compound-Linker to VH-032:
-
If using an azide-functionalized linker attached to this compound and an alkyne-functionalized VH-032, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.
-
Dissolve the this compound-linker-azide (1 eq) and alkyne-functionalized VH-032 (1.1 eq) in a mixture of t-BuOH and water.
-
Add a solution of copper(II) sulfate and sodium ascorbate.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by LC-MS.
-
Upon completion, purify the final PROTAC product by preparative reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
-
Protocol 2: Western Blot Analysis of CDK2 Degradation
This protocol details the steps to quantify the degradation of CDK2 in cells treated with the this compound PROTAC.[3][9][10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
This compound PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CDK2 and anti-loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.
-
Prepare serial dilutions of the this compound PROTAC in complete medium. A typical concentration range for determining DC50 is 0.1 nM to 10 µM.
-
Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.[3]
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CDK2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
-
Data Acquisition and Analysis:
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[3]
-
Normalize the CDK2 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CDK2 remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining CDK2 against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[11][12]
-
References
- 1. explorationpub.com [explorationpub.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Research Portal [researchworks.creighton.edu]
- 5. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tingtherapeutics.com [tingtherapeutics.com]
- 8. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
AZD-5438: From Potent CDK Inhibition to Targeted Protein Degradation of CDK2
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD-5438 is a potent, orally bioavailable small molecule initially developed as an inhibitor of Cyclin-Dependent Kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2] These kinases are critical regulators of cell cycle progression and transcription, and their dysregulation is a common feature in many cancers.[1][2][3] More recently, the this compound scaffold has been repurposed into a Proteolysis Targeting Chimera (PROTAC), creating a new molecule with the ability to induce the selective degradation of CDK2. This evolution from a kinase inhibitor to a targeted protein degrader highlights a novel therapeutic strategy, moving from occupancy-driven inhibition to event-driven protein elimination.
These application notes provide a comprehensive overview of this compound, both as a CDK inhibitor and as a component of a CDK2-targeting PROTAC. Detailed protocols for key experiments are provided to enable researchers to effectively utilize and characterize this molecule in their studies.
This compound as a Pan-CDK Inhibitor
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of CDK1, CDK2, and CDK9.[1][4] By binding to the ATP pocket of these kinases, it prevents the phosphorylation of their respective substrates, leading to cell cycle arrest and inhibition of transcription.[1][2] Inhibition of CDK1 and CDK2 leads to blocks at the G2/M and G1/S phases of the cell cycle, respectively.[1][2] Inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), results in the suppression of transcription of short-lived anti-apoptotic proteins, thereby promoting apoptosis in cancer cells.
Quantitative Data
The inhibitory potency of this compound against a panel of kinases has been determined in cell-free assays. The antiproliferative activity has been assessed in various human tumor cell lines.
| Target Kinase | IC50 (nM)[1][4] |
| Cyclin E-CDK2 | 6 |
| Cyclin B1-CDK1 | 16 |
| Cyclin T-CDK9 | 20 |
| p25-CDK5 | 14 |
| GSK3β | 17 |
| Cyclin A-CDK2 | 45 |
| Cyclin D3-CDK6 | 21 |
| Cyclin D-CDK4 | >1500 |
| Cell Line | Tumor Type | Proliferation IC50 (µM)[1][3] |
| MCF-7 | Breast Cancer | 0.2 |
| SW620 | Colorectal Cancer | 0.8 |
| A549 | Lung Cancer | 1.1 |
| HCT-116 | Colorectal Cancer | 0.6 |
| ARH-77 | Multiple Myeloma | 1.7 |
| IM-9 | Multiple Myeloma | 1.2 |
This compound-PROTAC for Selective CDK2 Degradation
A PROTAC based on the this compound scaffold, named PROTAC-8, has been developed to selectively degrade CDK2.[5][6] This heterobifunctional molecule links this compound to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[5]
Mechanism of Action
PROTAC-8 functions by inducing the formation of a ternary complex between CDK2 and the VHL E3 ligase complex.[5][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of CDK2. The resulting polyubiquitinated CDK2 is then recognized and degraded by the 26S proteasome.[5] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple CDK2 proteins.
Quantitative Data for CDK2 Degradation
The degradation efficiency of PROTAC-8 has been characterized in cellular assays.
| Parameter | Cell Line | Value |
| DC50 | HEI-OC1 | ~100 nM[1] |
| Dmax | HEI-OC1 | ~50%[1][5] |
Note: DC50 is the concentration required to achieve 50% of the maximal degradation (Dmax).
Experimental Protocols
Protocol 1: Western Blot for CDK2 Degradation
This protocol details the steps to quantify the degradation of CDK2 in cells treated with this compound-PROTAC (PROTAC-8).
Materials:
-
Cell line of interest (e.g., HEI-OC1, or a relevant cancer cell line)
-
Complete cell culture medium
-
This compound-PROTAC (PROTAC-8) and vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CDK2 and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of PROTAC-8 (e.g., 0.1 nM to 1 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control. For mechanism validation, pre-treat cells with a proteasome inhibitor like MG-132 (e.g., 300 nM) for 1-2 hours before adding PROTAC-8.[1]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells with ice-cold lysis buffer. Scrape and collect the lysate, then centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies (anti-CDK2 and anti-loading control) overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the CDK2 signal to the loading control. Calculate the percentage of CDK2 degradation relative to the vehicle-treated control.
Protocol 2: In Vitro Ubiquitination Assay
This protocol is designed to directly assess the ability of PROTAC-8 to mediate the ubiquitination of CDK2 in a reconstituted, cell-free system.
Materials:
-
Recombinant human E1 enzyme (UBE1)
-
Recombinant human E2 enzyme (e.g., UBE2D2/UbcH5b)
-
Recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Recombinant human CDK2 protein
-
Ubiquitin
-
ATP
-
This compound-PROTAC (PROTAC-8) and DMSO vehicle control
-
Ubiquitination reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture containing ubiquitination buffer, E1 enzyme, E2 enzyme, VBC complex, CDK2 protein, ubiquitin, and the desired concentration of PROTAC-8 or DMSO. Keep on ice.
-
Initiate Reaction: Start the ubiquitination reaction by adding ATP.
-
Incubation: Incubate the reaction at 37°C for 1-2 hours.
-
Quench Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95°C for 5 minutes.
-
Detection by Western Blot: Analyze the reaction products by Western blotting using an anti-CDK2 antibody. The appearance of higher molecular weight bands or a smear above the unmodified CDK2 band indicates polyubiquitination.
Control Reactions:
-
No E1/E2/E3: To confirm the dependence on the enzymatic cascade.
-
No PROTAC: To demonstrate that ubiquitination is PROTAC-dependent.
-
No ATP: To confirm the energy requirement of the reaction.
Conclusion
This compound is a versatile molecule that can be studied both as a multi-CDK inhibitor and as a warhead for a CDK2-selective PROTAC. The provided data and protocols offer a framework for researchers to investigate its effects on cell cycle, transcription, and targeted protein degradation. The transition from inhibition to degradation represents a significant advancement in therapeutic strategies, and this compound serves as an excellent tool to explore this paradigm.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PA770 - PROTAC[R] VHL/Mouse - 2BScientific [2bscientific.com]
- 4. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for AZD-5438 in Preclinical Models of Cisplatin-Induced Hearing Loss
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a potent and widely used chemotherapeutic agent for the treatment of various solid tumors. However, its clinical utility is often limited by severe side effects, including irreversible hearing loss (ototoxicity), which affects a significant percentage of patients.[1][2] Cisplatin-induced hearing loss is a major unmet clinical need, prompting research into protective therapies.[3] AZD-5438, a potent and selective inhibitor of cyclin-dependent kinase 2 (CDK2), has emerged as a promising otoprotective agent in preclinical studies.[1][4] These application notes provide a detailed overview of the use of this compound in preclinical models of cisplatin-induced hearing loss, including quantitative data summaries, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows.
Mechanism of Action
Cisplatin induces ototoxicity primarily by causing damage to the cochlear structures, particularly the outer hair cells (OHCs).[5] The underlying molecular mechanism involves the generation of reactive oxygen species (ROS), DNA damage, and the activation of apoptotic pathways.[5][6] Cyclin-dependent kinase 2 (CDK2) has been identified as a key mediator of cisplatin-induced apoptosis in postmitotic cochlear cells.[6][7] Cisplatin treatment leads to the activation of CDK2, which in turn promotes mitochondrial ROS production and triggers the caspase cascade, leading to apoptosis of hair cells.[6]
This compound exerts its otoprotective effect by directly inhibiting the kinase activity of CDK2.[6] By blocking CDK2, this compound prevents the downstream activation of apoptotic pathways, thereby preserving the survival of cochlear hair cells and mitigating hearing loss.[4][6] Importantly, otoprotective doses of this compound have been shown not to interfere with the anti-tumor efficacy of cisplatin in preclinical cancer models.[1][3]
References
- 1. Oral AZD5438 is a clinically translatable otoprotectant against cisplatin-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral AZD5438 is a clinically translatable otoprotectant against cisplatin-induced hearing loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral CDK2 Inhibitor is a clinically translatable drug for cisplatin-induced hearing loss — The Scintillon Research Institute [scintillon.org]
- 4. Development of Second-Generation CDK2 Inhibitors for the Prevention of Cisplatin-Induced Hearing Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Cisplatin-Induced Ototoxicity and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Portal [researchworks.creighton.edu]
Troubleshooting & Optimization
AZD-5438 in DMSO: A Technical Support Guide for Researchers
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of the CDK inhibitor AZD-5438 when using Dimethyl Sulfoxide (DMSO) as a solvent. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation and storage of your experimental solutions.
Solubility Data
The solubility of this compound in DMSO can vary slightly between batches and suppliers. The following table summarizes the reported solubility data from various sources. It is crucial to use fresh, anhydrous DMSO for the best results, as absorbed moisture can decrease the solubility of the compound.[1][2]
| Supplier/Source | Reported Solubility in DMSO (mg/mL) | Reported Solubility in DMSO (mM) |
| APExBIO | >18.6 mg/mL | Not specified |
| Selleck Chemicals | 74 mg/mL | 199.21 mM |
| MedchemExpress | 100 mg/mL | 269.21 mM |
| TargetMol | 74 mg/mL | 199.21 mM |
Experimental Protocols
Preparing a Concentrated Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
-
Equilibration: Allow the vial containing the solid this compound to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the powder. To calculate the required volume for a 10 mM solution, use the molecular weight of this compound (371.46 g/mol ).
-
Enhancing Solubility: To ensure complete dissolution, vortex the solution. If particulates are still visible, you may warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath for a short period.[3]
-
Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
This compound Stock Solution Preparation Workflow
Troubleshooting and FAQs
Frequently Asked Questions
-
What is the recommended storage condition for this compound stock solutions in DMSO?
-
Why is my this compound not dissolving completely in DMSO?
-
This could be due to several factors:
-
Moisture in DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can significantly reduce the solubility of many compounds.[1][2] Always use fresh, anhydrous DMSO.
-
Concentration: You may be trying to prepare a solution that is above the solubility limit. Refer to the solubility table for guidance.
-
Temperature: The compound may require gentle warming to fully dissolve. Try incubating at 37°C for a short period.[3]
-
Mechanical Agitation: Sonication can help to break up small particles and aid in dissolution.[3]
-
-
-
Can I repeatedly freeze and thaw my this compound stock solution?
-
It is highly recommended to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Preparing single-use aliquots is the best practice to maintain the stability and integrity of your stock solution.[2]
-
-
Is this compound stable in aqueous solutions?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitate forms after adding stock solution to aqueous media. | The aqueous solubility of this compound is very low. | Ensure the final concentration of this compound in your experiment is below its aqueous solubility limit. Minimize the final DMSO concentration. Consider using a surfactant or co-solvent if appropriate for your experimental system. |
| Inconsistent experimental results. | Degradation of the compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored, uncompromised stock solution. Avoid prolonged exposure of the stock solution to light and ambient temperature. |
| Difficulty achieving a high concentration stock solution. | Exceeding the solubility limit of the specific batch of this compound. | Start with a lower, more conservative concentration. Use the techniques of warming and sonication to aid dissolution.[3] If a higher concentration is essential, you may need to consult the supplier for batch-specific solubility data. |
References
Technical Support Center: Optimizing AZD-5438 Dosage in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the dosage of AZD-5438 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs).[1][2][3] It primarily targets CDK1, CDK2, and CDK9.[2][3][4][5][6][7] The inhibition of these CDKs disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][8] Specifically, this compound has been shown to inhibit the phosphorylation of CDK substrates such as retinoblastoma protein (pRb), nucleolin, and protein phosphatase 1α.[1][3]
Q2: What is a recommended starting concentration for this compound in a new cell line?
A good starting point is to test a concentration range around the previously reported IC50 (half-maximal inhibitory concentration) values for various cancer cell lines. The IC50 for this compound typically ranges from 0.17 µM to 1.7 µM.[1][2][4][9] For instance, the IC50 in MCF-7 human breast cancer cells is approximately 0.17 µM, while in ARH-77 plasma cell leukemia, it is 1.7 µM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.[10]
Q3: How long should I treat my cells with this compound?
The optimal treatment duration depends on the specific research question and the endpoint being measured.[11] Common incubation times reported in the literature are 24, 48, and 72 hours.[4][8] Shorter incubation times (e.g., 2-16 hours) may be sufficient to observe effects on protein phosphorylation, while longer durations are typically needed for cell proliferation or apoptosis assays.[2][3] A time-course experiment is recommended to determine the ideal treatment duration for your experimental model.[10]
Q4: What are the expected cellular effects of this compound treatment?
Treatment with this compound is expected to induce cell cycle arrest, primarily at the G1/S and G2/M phases.[2][6][8][12] This is a direct consequence of inhibiting CDK1 and CDK2. Researchers can also expect to see a dose-dependent decrease in the phosphorylation of CDK substrates like pRb.[1][3] In some cell lines, prolonged exposure or higher concentrations of this compound can lead to anaphase catastrophe and apoptosis.[8]
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[4] For long-term storage, it is advisable to store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. It is important to note that repeated freeze-thaw cycles should be avoided. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell proliferation or cell cycle. | Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations, from nanomolar to low micromolar.[10] |
| Short treatment duration: The incubation time may not be sufficient to induce a measurable effect. | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours).[10] | |
| Cell line resistance: The cell line may be inherently resistant to CDK1/2/9 inhibition. | Consider using a different cell line or investigating potential resistance mechanisms. | |
| Inactive compound: The this compound compound may have degraded. | Use a fresh stock of the inhibitor and verify its activity on a sensitive, positive control cell line. | |
| High levels of cell death at low concentrations. | Cell line sensitivity: The cell line may be highly sensitive to this compound. | Use a lower range of concentrations in your dose-response experiment. |
| Off-target effects: At higher concentrations, this compound might have off-target effects leading to toxicity.[13] | Focus on using the lowest effective concentration that inhibits the target without causing excessive cell death. | |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the culture medium is at a non-toxic level (e.g., ≤ 0.1%). | |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or growth phase can affect drug sensitivity. | Standardize your cell culture procedures, including seeding density and ensuring cells are in the exponential growth phase before treatment. |
| Inaccurate drug concentration: Errors in preparing dilutions can lead to variability. | Prepare fresh dilutions for each experiment and double-check calculations. | |
| Instability of the compound: The compound may be degrading in the culture medium over time. | Prepare fresh working solutions of this compound for each experiment. |
Data Presentation
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 0.17 - 0.2 | [1][4] |
| HCT-116 | Colorectal Cancer | 0.45 - 0.47 | [5][7] |
| LoVo | Colorectal Cancer | 0.63 - 0.8 | [4][5] |
| HT-29 | Colorectal Cancer | 0.96 | [5] |
| HeLa | Cervical Cancer | 0.73 - 1.2 | [5] |
| A549 | Lung Cancer | - | [4] |
| PC-3 | Prostate Cancer | - | [5] |
| ARH-77 | Plasma Cell Leukemia | 1.7 | [1][4] |
| Jeko-1 | Mantle Cell Lymphoma | ~1.0 (EC50) | [12] |
Note: IC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Proliferation Assay (e.g., BrdU or MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach and grow for 24 hours.
-
Drug Preparation: Prepare a series of dilutions of this compound in complete culture medium. A typical starting range could be from 0.01 µM to 10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).[4]
-
Proliferation Assay:
-
For BrdU assay: Add BrdU to the wells and incubate for a few hours to allow for its incorporation into newly synthesized DNA. Measure BrdU incorporation using an appropriate kit.[3][4]
-
For MTT assay: Add MTT reagent to the wells and incubate until formazan (B1609692) crystals form. Solubilize the crystals and measure the absorbance.
-
-
Data Analysis: Plot the percentage of cell proliferation inhibition against the log of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of this compound (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).[8]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An effective concentration of this compound should show an increase in the percentage of cells in the G1 and/or G2/M phases.[8]
Visualizations
Caption: Mechanism of action of this compound on key cell cycle CDKs.
Caption: Experimental workflow for optimizing this compound dosage.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. adooq.com [adooq.com]
- 8. researchgate.net [researchgate.net]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438 In Vivo Dosing Schedule Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vivo dosing schedule of AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate successful preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in preclinical xenograft models?
Based on published preclinical studies, efficacious doses in human tumor xenograft models range from 50 mg/kg twice daily to 75 mg/kg once daily, administered orally.[1][2] These schedules have demonstrated significant tumor growth inhibition.[1][2]
Q2: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of CDK1, CDK2, and CDK9.[1][2] Its anti-tumor activity stems from the inhibition of cell cycle progression, leading to arrest at the G1, S, and G2-M phases, and the suppression of phosphorylation of key CDK substrates like retinoblastoma protein (pRb).[1][2]
Q3: What are the common challenges observed with this compound administration in vivo?
In preclinical models, ensuring consistent oral gavage and monitoring for any signs of toxicity are crucial. In clinical settings, dose-limiting toxicities, primarily nausea and vomiting, have been observed, particularly with continuous dosing schedules.[3][4] The short plasma half-life of 1-3 hours necessitates careful consideration of dosing frequency to maintain target engagement.[4][5]
Q4: How can I monitor the pharmacodynamic effects of this compound in my animal models?
Pharmacodynamic effects can be assessed by measuring the phosphorylation status of CDK substrates in tumor tissue. A significant reduction in the phosphorylation of pRb (e.g., at Ser249/Thr252) has been shown to correlate with anti-tumor efficacy.[1][2] This suppression of biomarkers can be maintained for up to 16 hours following a single oral dose with efficacious regimens.[1][2]
Q5: What is the rationale for different dosing schedules (e.g., once daily vs. twice daily)?
The choice between a once-daily or twice-daily dosing schedule is a balance between maintaining therapeutic drug concentrations and managing potential toxicity. Preclinical data suggests that chronic daily oral dosing provides optimal therapeutic coverage for anti-tumor efficacy.[1][2] Splitting the total daily dose can help maintain target inhibition while avoiding high peak plasma concentrations that might be associated with toxicity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of Tumor Growth Inhibition | - Insufficient dose or dosing frequency.- Poor oral bioavailability in the specific animal model.- Intrinsic resistance of the tumor model. | - Increase the dose or switch to a twice-daily schedule (e.g., 50 mg/kg BID).- Perform pharmacokinetic analysis to determine plasma and tumor drug concentrations.- Confirm the expression and activity of CDK1/2/9 in the tumor model. |
| Animal Toxicity (e.g., weight loss, lethargy) | - Dose is too high.- Formulation issues leading to poor tolerability. | - Reduce the dose or switch to an intermittent dosing schedule.- Ensure the vehicle (e.g., hydroxy-propyl-methyl-cellulose) is well-tolerated and properly prepared.[1] |
| High Variability in Tumor Response | - Inconsistent oral gavage technique.- Heterogeneity of the tumor xenografts. | - Ensure all personnel are properly trained in oral gavage.- Increase the number of animals per group to improve statistical power. |
| No significant change in pRb phosphorylation | - Timing of tissue collection is not optimal.- Insufficient drug exposure in the tumor. | - Collect tumor samples at various time points after the last dose (e.g., 2, 8, 16 hours) to capture the pharmacodynamic effect.- Correlate pRb phosphorylation levels with pharmacokinetic data. |
Experimental Protocols
In Vivo Antitumor Efficacy Study in Human Tumor Xenografts
-
Animal Model: Athymic nude mice or rats are implanted subcutaneously with human tumor cells (e.g., SW620 colon adenocarcinoma).
-
Tumor Growth Monitoring: Tumors are allowed to reach a mean size of approximately 0.2 cm³ for mice and 0.5 cm³ for rats before randomization into treatment groups (typically n=10).[1]
-
Drug Preparation: this compound is prepared in a vehicle such as hydroxy-propyl-methyl-cellulose for oral administration.[1]
-
Dosing Regimen:
-
Treatment Duration: Treatment is typically continued for approximately 3 weeks.[1]
-
Efficacy Endpoint: Tumor volume is measured regularly, and the percentage of tumor growth inhibition (% TGI) is calculated.[1]
-
Statistical Analysis: A standard t-test can be used to determine the statistical significance of changes in tumor volume (P < 0.05).[1]
Pharmacodynamic Analysis of pRb Phosphorylation
-
Study Design: Tumor-bearing animals are treated with a single oral dose of this compound at an efficacious dose.
-
Tissue Collection: Tumor samples are collected at various time points post-dose (e.g., 2, 8, 16 hours) and snap-frozen.
-
Western Blot Analysis:
-
Tumor lysates are prepared and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are probed with primary antibodies specific for phospho-pRb (e.g., Ser249/Thr252) and total pRb.
-
A secondary antibody conjugated to a detectable marker is used for visualization.
-
-
Data Analysis: The levels of phospho-pRb are normalized to total pRb to determine the extent of target inhibition.
Visualizations
Caption: this compound inhibits CDK1, CDK2, and CDK9, blocking cell cycle progression.
Caption: Workflow for in vivo efficacy and pharmacodynamic studies of this compound.
Caption: Troubleshooting logic for addressing lack of efficacy with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438 off-target effects and mitigation strategies
Welcome to the technical support center for AZD-5438. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets and known off-targets of this compound?
This compound is a potent inhibitor of several cyclin-dependent kinases (CDKs). Its primary targets are CDK1, CDK2, and CDK9.[1][2][3] However, like many kinase inhibitors, this compound can interact with other kinases, leading to off-target effects. Known off-targets with significant inhibitory activity include CDK5, CDK6, and Glycogen Synthase Kinase 3β (GSK3β).[2][3][4]
Q2: My cells are showing a phenotype that doesn't align with CDK1/2/9 inhibition. Could this be an off-target effect?
This is a strong possibility and a common challenge when working with multi-kinase inhibitors. The observed phenotype could be a result of inhibiting off-targets such as CDK5, CDK6, or GSK3β, which are involved in a variety of cellular processes beyond cell cycle regulation. For instance, GSK3β is a key component of multiple signaling pathways, including those involved in metabolism and apoptosis.
To investigate this, it is crucial to correlate the phenotype with the inhibition of the intended targets. We recommend performing experiments to confirm that the observed effect is due to on-target inhibition.
Q3: What are the common adverse effects observed in clinical studies with this compound, and could they be related to off-target effects?
In Phase I clinical trials, the most common adverse events reported with this compound administration were nausea and vomiting.[5] While the precise mechanisms for these effects are not fully elucidated, they are common side effects of many anti-cancer agents and could be related to the inhibition of kinases in non-tumor tissues, which can be considered a type of off-target effect in a physiological context. Continuous dosing schedules were found to be poorly tolerated, leading to the discontinuation of the clinical development program.[5]
Q4: How can I minimize the impact of off-target effects in my experiments?
Mitigating off-target effects is crucial for the accurate interpretation of your results. Here are several strategies you can employ:
-
Use the Lowest Effective Concentration: It is advisable to use the lowest concentration of this compound that still effectively inhibits the primary targets (CDK1/2/9). A dose-response experiment is essential to determine the optimal concentration range for your specific cell line and assay.
-
Perform a Rescue Experiment: A "gold-standard" method is to perform a rescue experiment. This involves overexpressing a drug-resistant mutant of the intended target kinase. If the phenotype is reversed in the presence of this compound, it provides strong evidence for an on-target effect.
-
Employ Advanced Mitigation Strategies: For this compound, a more advanced and specific strategy has been developed in the form of a Proteolysis Targeting Chimera (PROTAC). The molecule, referred to as PROTAC-8, links this compound to a ligand for an E3 ubiquitin ligase, leading to the selective degradation of CDK2 rather than just its inhibition.[6][7] This approach has been shown to reduce the impact of off-target kinase inhibition.[6][7]
Q5: Are there any known kinases that are NOT significantly inhibited by this compound?
Yes, in a screening panel of 44 kinases, this compound did not show significant activity against 30 of them at a concentration of 10 μM.[4] While the full list of these kinases is located in the supplementary data of the original publication, this suggests a degree of selectivity. One of the less potently inhibited kinases mentioned is CDK4, against which this compound is 75-fold less active than against its primary targets.[4]
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Target | IC50 (nM) | Target Type | Reference(s) |
| Cyclin E-CDK2 | 6 | On-target | [2][3][4] |
| Cyclin A-CDK2 | 45 | On-target | [3] |
| Cyclin B1-CDK1 | 16 | On-target | [2][3][4] |
| Cyclin T-CDK9 | 20 | On-target | [2][3][4] |
| p25-CDK5 | 14 | Off-target | [3] |
| Cyclin D3-CDK6 | 21 | Off-target | [3] |
| GSK3β | 17 | Off-target | [2][3] |
| Cyclin D-CDK4 | 450 | Off-target (lower potency) | [4] |
Experimental Protocols
Recombinant Kinase Assay
This protocol is a general method to determine the in vitro inhibitory activity of this compound against a purified kinase.
-
Reagents and Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
This compound stock solution (in DMSO)
-
ATP (radiolabeled or non-radiolabeled, depending on detection method)
-
Kinase reaction buffer
-
96-well plates
-
Plate reader (scintillation counter for radioactivity or luminometer for luminescence-based assays)
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the purified kinase and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter membrane).
-
Quantify the substrate phosphorylation using an appropriate detection method (e.g., scintillation counting for ³²P-ATP or luminescence for ADP-Glo™ assay).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Proliferation Assay
This protocol measures the effect of this compound on the proliferation of a cancer cell line.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MCF-7, SW620)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader (luminometer or spectrophotometer)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.
-
Incubate the plate for a duration that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Visualizations
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
AZD-5438 resistance mechanisms in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding AZD-5438 resistance mechanisms in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[1][2][3] By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor cell proliferation.[3][4] It has been shown to inhibit the phosphorylation of CDK substrates such as retinoblastoma protein (pRb), nucleolin, and RNA polymerase II.[1][3]
Q2: What are the typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) values for this compound vary depending on the target kinase and the cancer cell line being tested.
-
Kinase Inhibition: In cell-free assays, the IC50 values for this compound are approximately 16 nM for CDK1, 6 nM for CDK2, and 20 nM for CDK9.[2]
-
Cell Proliferation: In human tumor cell lines, the IC50 for antiproliferative activity typically ranges from 0.2 µM to 1.7 µM.[3][4]
Q3: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
While specific resistance mechanisms to this compound are not extensively documented, resistance to CDK inhibitors, in general, can arise from several factors:
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to circumvent the effects of CDK inhibition. Commonly implicated pathways include the PI3K/AKT/mTOR and RAS/MEK/ERK pathways.
-
Alterations in Cell Cycle Machinery:
-
Upregulation of Cyclins or CDKs: Increased expression of cyclins, particularly Cyclin E, or other CDKs can overcome the inhibitory effects of the drug.[2]
-
Loss of Retinoblastoma (Rb) Protein: Loss of the Rb tumor suppressor, a key substrate of CDKs, can uncouple the cell cycle from CDK regulation, leading to resistance.[1]
-
-
Target Kinase Mutations: Although less common for CDK inhibitors, mutations in the kinase domain of CDK1, CDK2, or CDK9 could potentially reduce the binding affinity of this compound. For instance, a mutation in CDK9 (L156F) has been shown to confer resistance to another CDK9 inhibitor.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps, can decrease the intracellular concentration of this compound, thereby reducing its efficacy.
Troubleshooting Guides
Issue 1: Decreased Cell Viability Inhibition by this compound Over Time
If you observe a gradual decrease in the effectiveness of this compound in your cell culture experiments, it may indicate the development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Probe for the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and RAS/MEK/ERK (p-ERK) pathways in both parental and resistant cells, with and without this compound treatment. Increased phosphorylation in the resistant line suggests pathway activation.
-
Combination Therapy: Treat the resistant cells with this compound in combination with a PI3K inhibitor (e.g., GDC-0941) or a MEK inhibitor (e.g., Trametinib) to see if sensitivity is restored.
-
-
Analyze Cell Cycle Components:
-
Western Blot Analysis: Compare the expression levels of Cyclin E, CDK2, and Rb protein in parental and resistant cells.
-
Gene Sequencing: Sequence the kinase domains of CDK1, CDK2, and CDK9 in the resistant cell line to identify potential mutations.
-
-
Assess Drug Efflux:
-
Efflux Pump Inhibitors: Treat the resistant cells with this compound in the presence of a broad-spectrum ABC transporter inhibitor (e.g., Verapamil or PSC-833) to determine if this restores sensitivity.
-
Rhodamine 123 Assay: Use a fluorescent substrate of ABC transporters, like Rhodamine 123, to measure and compare efflux activity between parental and resistant cells via flow cytometry.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| CDK1/Cyclin B1 | Kinase Assay | 16 | [2] |
| CDK2/Cyclin E | Kinase Assay | 6 | [2] |
| CDK2/Cyclin A | Kinase Assay | 45 | [4] |
| CDK9/Cyclin T | Kinase Assay | 20 | [2] |
Table 2: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast | 0.2 | [4] |
| LoVo | Colon | 0.63 | [4] |
| HCT-116 | Colon | 0.8 | [4] |
| A549 | Lung | 0.208 | [5][6] |
| H1299 | Lung | 0.0963 | [5][6] |
| H460 | Lung | 0.4358 | [5][6] |
| ARH-77 | Hematologic | 1.7 | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis for Signaling Pathway Activation
-
Cell Lysis: Culture parental and resistant cells to 70-80% confluency. Treat with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, ERK, Rb) and cell cycle proteins (e.g., Cyclin E, CDK2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound, a CDK1/2/9 inhibitor.
Caption: Potential mechanisms of resistance to this compound.
References
- 1. CDK4/6 inhibitor resistance mechanisms and treatment strategies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance mechanisms and therapeutic strategies of CDK4 and CDK6 kinase targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Breast Cancer Resistance to Cyclin-Dependent Kinases 4/6 Inhibitors: Intricacy of the Molecular Mechanisms [frontiersin.org]
- 4. Intrinsic and acquired resistance to CDK4/6 inhibitors and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438 high interpatient variability in pharmacokinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-5438. The information is presented in a question-and-answer format to directly address potential issues related to the high interpatient variability observed in its pharmacokinetics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9. By inhibiting these kinases, this compound disrupts the cell cycle, leading to cell cycle arrest and inhibition of tumor growth. The primary mechanism involves the inhibition of phosphorylation of the retinoblastoma protein (pRb), a key substrate of CDK2.
Q2: What is the primary challenge observed with this compound in clinical studies?
The most significant challenge reported in clinical trials with this compound is the high interpatient variability in its pharmacokinetics. This variability makes it difficult to establish a predictable dose-exposure relationship, which contributed to the discontinuation of its clinical development.
Q3: How is this compound metabolized and eliminated?
Metabolism is the primary route of clearance for this compound, with less than 1% of the parent drug excreted unchanged in the urine. Studies have suggested the involvement of cytochrome P450 (CYP) enzymes in its metabolism, with the potential for the formation of reactive metabolites.
Troubleshooting Guide: High Interpatient Variability in Pharmacokinetics
Issue: Unexpectedly high or low plasma concentrations of this compound in preclinical or clinical studies.
Possible Cause 1: Variability in Oral Absorption
-
Troubleshooting:
-
Investigate the impact of food on this compound absorption. Co-administration with food can alter the rate and extent of drug absorption.
-
Assess the gastrointestinal health of the subjects, as conditions affecting the GI tract can influence drug absorption.
-
Consider potential drug-drug interactions with medications that alter gastric pH or gastrointestinal motility.
-
Possible Cause 2: Interindividual Differences in Metabolism
-
Troubleshooting:
-
Genotype subjects for common polymorphisms in key drug-metabolizing enzymes, particularly CYP enzymes, to identify potential poor or extensive metabolizers.
-
Evaluate for co-administered drugs that are known inducers or inhibitors of CYP enzymes.
-
Possible Cause 3: Variability in Drug Distribution
-
Troubleshooting:
-
Assess the plasma protein binding of this compound in individual patient samples, as variations in binding can affect the unbound, pharmacologically active concentration.
-
Consider the impact of patient-specific factors such as body weight and composition on the volume of distribution.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Dose)
| Dose Level (mg) | N | AUC (ng·h/mL) Mean (CV%) | Cmax (ng/mL) Mean (CV%) | Tmax (h) Median (Range) | t1/2 (h) Mean (SD) |
| 5 | 3 | 104 (22) | 43.1 (16) | 1.5 (0.5-2.0) | 1.4 (0.3) |
| 10 | 3 | 247 (71) | 90.4 (63) | 1.5 (1.0-3.0) | 1.8 (0.5) |
| 20 | 3 | 453 (38) | 162 (31) | 1.5 (1.0-2.0) | 2.0 (0.4) |
| 40 | 3 | 1030 (45) | 338 (41) | 1.5 (1.0-2.0) | 2.2 (0.6) |
| 60 | 3 | 1480 (32) | 485 (29) | 1.5 (1.0-2.0) | 2.5 (0.3) |
| 80 | 4 | 2240 (41) | 723 (37) | 1.5 (1.0-2.0) | 2.4 (0.5) |
| 120 | 2 | 3185 (28) | 988 (23) | 1.5 (1.5-1.5) | 2.6 (0.2) |
| 160 | 2 | 4230 (53) | 1345 (50) | 1.5 (1.5-1.5) | 2.8 (0.8) |
Data from Camidge et al., Cancer Chemother Pharmacol, 2007. CV: Coefficient of Variation; SD: Standard Deviation
Experimental Protocols
1. Bioanalytical Method for this compound in Plasma
-
Method: High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).
-
Sample Preparation: Protein precipitation of plasma samples.
-
Instrumentation: A validated HPLC-MS/MS system.
-
Quantification: Determination of the total drug concentration in plasma.
2. Pharmacodynamic Assessment of pRb Phosphorylation
-
Method: Immunohistochemistry (IHC).
-
Tissue Samples: Skin biopsies.
-
Primary Antibody: Antibodies specific for phosphorylated retinoblastoma protein (pRb) at CDK2 phospho-sites.
-
Detection: Standard IHC detection methods.
-
Analysis: Quantification of the reduction in pRb phosphorylation.
Visualizations
Caption: this compound inhibits CDK1/2, preventing pRb phosphorylation and cell cycle progression.
Caption: Workflow for pharmacokinetic and pharmacodynamic analysis of this compound.
AZD-5438 tolerability issues in continuous dosing schedules
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing AZD-5438, a potent inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. This guide focuses on addressing the known tolerability issues associated with continuous dosing schedules.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| High level of in vitro cytotoxicity at expected efficacious concentrations. | Continuous high-dose exposure leading to off-target effects or excessive cell cycle arrest. | 1. Implement an intermittent dosing schedule: Mimic clinical trial findings where weekly dosing was better tolerated. For example, treat cells for 24 hours followed by a 48-72 hour drug-free period. 2. Perform a dose-response curve with shorter exposure times: An initial 24-hour exposure followed by washout can help determine the minimum effective concentration. 3. Assess cell cycle arrest: Use flow cytometry to confirm G1/S or G2/M arrest at non-toxic concentrations. If arrest is not observed before toxicity, consider the possibility of off-target effects in your cell line. |
| Inconsistent anti-proliferative effects in cell culture. | High inter-experimental variability; issues with drug stability or cell line sensitivity. | 1. Ensure consistent drug preparation: Prepare fresh stock solutions of this compound in DMSO and aliquot for single use to avoid freeze-thaw cycles. 2. Standardize cell seeding density: Ensure consistent cell numbers at the start of each experiment. 3. Confirm target engagement: Perform a western blot for phosphorylated retinoblastoma protein (pRb), a direct substrate of CDK2, to verify that this compound is inhibiting its target at the concentrations used. |
| Unexpected adverse effects in animal models (e.g., significant weight loss, lethargy). | Likely due to on-target (CDK inhibition in proliferating normal tissues) or off-target toxicities exacerbated by continuous dosing. The most common adverse events noted in clinical trials were nausea and vomiting.[1][2][3] | 1. Switch to an intermittent dosing schedule: A once-weekly dosing regimen has been shown to be better tolerated in clinical settings.[1][3] 2. Dose reduction: If a continuous schedule is necessary for the experimental design, a significant dose reduction may be required. 3. Monitor for signs of nausea/vomiting: In preclinical models like ferrets or shrews, monitor for retching and vomiting. In rodents, where this is not possible, assess for pica (consumption of non-nutritive substances).[3] 4. Supportive care: Ensure easy access to food and water, and consider providing a more palatable diet to mitigate weight loss. |
| Lack of in vivo efficacy at well-tolerated doses. | Suboptimal pharmacokinetic (PK) or pharmacodynamic (PD) properties with the chosen dosing regimen. | 1. Pharmacokinetic analysis: If possible, measure plasma concentrations of this compound to ensure adequate exposure is being achieved. The plasma half-life is relatively short (1-3 hours).[4][5] 2. Pharmacodynamic analysis of tumor tissue: Collect tumor biopsies to assess the inhibition of pRb phosphorylation to confirm target engagement in vivo. 3. Consider a different dosing schedule: Preclinical data suggests that splitting the daily dose (e.g., twice daily) can maintain target inhibition while avoiding high peak plasma concentrations.[3] |
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound for oncology indications discontinued?
A1: The clinical development of this compound as a potential anticancer agent was terminated prematurely due to tolerability issues observed in Phase I clinical trials.[1][3] Specifically, continuous dosing schedules were found to be intolerable, with nausea and vomiting being the most common adverse events.[1][2]
Q2: What is the mechanism of action of this compound?
A2: this compound is an orally bioavailable small molecule that potently inhibits the kinase activity of cyclin-dependent kinase 1 (CDK1), CDK2, and CDK9.[6][7] This inhibition leads to the blockage of cell cycle progression at the G1/S and G2/M phases and inhibition of transcription, ultimately resulting in anti-proliferative effects in cancer cells.[4][8]
Q3: What are the known IC50 values for this compound against its primary targets?
A3: In cell-free assays, the IC50 values for this compound are approximately:
Q4: Is it possible to use this compound in preclinical studies despite the clinical tolerability issues?
A4: Yes, with careful consideration of the dosing schedule. Preclinical studies in xenograft models have shown significant anti-tumor effects.[4][8] The key is to use intermittent dosing schedules (e.g., once daily or even less frequently) or lower continuous doses to mitigate the toxicities observed in clinical trials. For some applications, such as otoprotection from cisplatin-induced hearing loss, lower and shorter-term dosing regimens have been explored.[8]
Q5: What are the key pharmacodynamic markers to assess this compound activity?
A5: The most direct pharmacodynamic marker is the phosphorylation status of the retinoblastoma protein (pRb), a key substrate of CDK2. A reduction in phosphorylated pRb (at sites such as Ser249/Thr252) indicates target engagement.[6][8] Other markers of cell cycle arrest, such as Ki67 staining or cell cycle analysis by flow cytometry, can also be used.[10]
Data Presentation
Table 1: Summary of this compound Dosing Schedules and Outcomes in Clinical Trials
| Dosing Schedule | Dose Level | Key Outcomes | Reference |
| Continuous | 40 mg, four times daily | Considered intolerable due to safety issues, primarily nausea and vomiting. Study terminated prematurely. | [1][2] |
| 14 days on, 7 days off | Dose escalation | Study terminated prematurely due to safety concerns from continuous dosing studies. | [1] |
| Weekly | Up to 90 mg, four times daily | Generally well-tolerated. No intolerable dose was identified within the tested range. | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the anti-proliferative effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle (DMSO) only as a control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours). For intermittent dosing, replace the drug-containing medium with fresh medium after 24 hours and incubate for a further 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phospho-Retinoblastoma (pRb)
This protocol details the assessment of this compound target engagement.
Materials:
-
Cell lysate from this compound-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-pRb (Ser807/811), anti-total pRb, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Lyse cells in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-pRb antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total pRb and a loading control to normalize the data.
Mandatory Visualizations
Caption: this compound inhibits CDK1, 2, and 9, leading to cell cycle arrest and inhibition of transcription.
Caption: A logical workflow for troubleshooting tolerability issues with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The value of integrating pre-clinical data to predict nausea and vomiting risk in humans as illustrated by AZD3514, a novel androgen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of PI3K/Akt/GSK-3 Pathway in Emesis and Potential New Antiemetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Central and peripheral emetic loci contribute to vomiting evoked by the Akt inhibitor MK-2206 in the least shrew model of emesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
AZD-5438 discontinuation in phase II clinical trials
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers frequently asked questions regarding the discontinuation of AZD-5438 in clinical development. The information is intended to assist researchers who may be working with this compound in a non-clinical setting.
Frequently Asked Questions (FAQs)
Q1: Why was the clinical development of this compound discontinued?
The clinical development program for this compound was terminated prematurely due to issues with tolerability and exposure observed in Phase I clinical trials.[1][2] Specifically, continuous dosing schedules were not well tolerated by patients.[1][2]
Q2: What were the specific adverse events observed in the clinical trials?
The most common adverse events reported across three Phase I studies were nausea and vomiting.[1][2] When this compound was administered continuously at a dose of 40 mg four times daily, it was deemed intolerable, leading to the premature termination of the studies for safety reasons.[1]
Q3: Was this compound effective in preclinical studies?
Yes, in preclinical studies using human tumor xenografts, orally administered this compound demonstrated significant inhibition of tumor growth.[3][4] It showed broad antiproliferative activity against a range of tumor cell lines, including lung, colorectal, breast, and prostate cancers.[4][5]
Q4: What is the mechanism of action of this compound?
This compound is a potent oral inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK9.[3][5][6][7] By inhibiting these CDKs, it blocks the phosphorylation of their substrates, such as the retinoblastoma protein (pRb), leading to cell cycle arrest at the G1, S, and G2-M phases.[3]
Troubleshooting Guide for In Vitro & In Vivo Experiments
Problem 1: High cytotoxicity observed in cell culture experiments at expected efficacious concentrations.
-
Possible Cause: High interpatient variability and accumulation after multiple doses were observed in clinical trials, suggesting that sensitive cell lines might experience toxicity.[1][2] Continuous exposure, even at lower concentrations, might be leading to off-target effects or exaggerated on-target toxicity.
-
Troubleshooting Steps:
-
Review Dosing Schedule: Preclinical data indicated that continuous daily dosing was required for maximum antitumor activity.[6] However, if toxicity is an issue, consider intermittent dosing schedules, which were better tolerated in the clinical setting.[1][2]
-
Concentration Titration: Perform a detailed dose-response curve to identify a narrower therapeutic window for your specific cell line. The IC50 for inhibition of proliferation in various cell lines ranged from 0.2 µM to 1.7 µM.[4][5]
-
Washout Experiments: The inhibitory effect of this compound on pRb phosphorylation was found to be rapidly reversible upon removal of the drug in preclinical studies.[6] Incorporating washout steps in your protocol could help mitigate continuous exposure-related toxicity.
-
Problem 2: Lack of significant tumor growth inhibition in xenograft models.
-
Possible Cause: Suboptimal dosing schedule or insufficient drug exposure.
-
Troubleshooting Steps:
-
Verify Dosing Regimen: Efficacious doses in preclinical xenograft models were reported to be around 50 mg/kg twice daily or 75 mg/kg once daily, administered orally.[3] A comparison of different schedules indicated that chronic daily oral dosing provided the optimal therapeutic window.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: If possible, measure plasma and tumor concentrations of this compound. In vivo studies showed that efficacious doses maintained suppression of biomarkers like phospho-pRb for at least 16 hours after a single dose.[3][6] The plasma half-life in humans was short, around 1-3 hours.[8][9]
-
Formulation and Administration: Ensure proper formulation for oral administration to achieve adequate bioavailability.
-
Data Presentation
Table 1: IC50 Values of this compound Against Various Cyclin-Dependent Kinases
| Target Enzyme | IC50 (nM) |
| Cyclin E-CDK2 | 6[5][6][7] |
| Cyclin A-CDK2 | 45[5][6] |
| Cyclin B1-CDK1 | 16[5][6][7] |
| Cyclin T-CDK9 | 20[5][6][7] |
| p25-CDK5 | 14-21[5][6] |
| Cyclin D3-CDK6 | 21[6] |
Table 2: Summary of Phase I Clinical Trial Dosing Schedules and Outcomes
| Study | Dosing Schedule | Number of Patients | Key Outcomes |
| Study 1 | Four times daily, once every 7 days | 19 | Generally well-tolerated; no intolerable dose identified.[1][2] |
| Study 2 | Four times daily, for 14 consecutive days followed by 7 days of rest | 17 | Prematurely terminated due to safety issues.[1][2] |
| Study 3 | Continuous four times daily | 28 | 40 mg four times daily was considered intolerable; study terminated prematurely.[1][2] |
Experimental Protocols
Western Blotting for pRb Phosphorylation
This protocol is based on the methodology described in preclinical studies to assess the pharmacodynamic effects of this compound.[6]
-
Cell Treatment: Plate and grow SW620 cells asynchronously. Treat the cells with a range of concentrations of this compound or a DMSO vehicle control.
-
Cell Lysis: After the desired treatment duration (e.g., 2 hours), lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a nitrocellulose or PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated pRb (e.g., Ser249/Thr252, Ser807/Ser811) and total pRb overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phosphorylated pRb signal to the total pRb signal.
Visualizations
Caption: Mechanism of action of this compound, inhibiting CDK1, 2, and 9 to block cell cycle progression.
Caption: Logical flow illustrating the reasons for the discontinuation of this compound development.
Caption: A typical experimental workflow for assessing this compound target engagement in vitro.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AZD-5438 Toxicity in Preclinical Models
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the CDK inhibitor AZD-5438 in preclinical studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered during your experiments.
Troubleshooting Guides
This section provides guidance on identifying and mitigating specific toxicities that may arise during in vivo studies with this compound.
Issue 1: Gastrointestinal Toxicity (Nausea, Vomiting, Diarrhea)
Gastrointestinal distress, particularly nausea and vomiting, were the most common dose-limiting toxicities observed in clinical trials of this compound.[1][2][3] While direct preclinical evidence of these specific symptoms in rodents is challenging to assess, general signs of gastrointestinal upset such as weight loss, reduced food intake, and diarrhea may be observed.
Possible Cause:
-
On-target effects: Cyclin-dependent kinases play a role in the proliferation of intestinal epithelial cells. Inhibition of these kinases can disrupt the normal cell cycle and lead to apoptosis of these cells, potentially causing gastrointestinal side effects.[4]
-
Off-target effects: As with many kinase inhibitors, off-target activities could contribute to gastrointestinal toxicity.[5]
Suggested Mitigation Strategies:
-
Dose Optimization: The most straightforward approach is to reduce the dose of this compound. It is crucial to determine the minimum effective dose that maintains anti-tumor efficacy while minimizing toxicity.
-
Alternative Dosing Schedules: Continuous daily dosing of this compound was found to be poorly tolerated in clinical trials, whereas a weekly dosing schedule was better tolerated.[1][3] Intermittent dosing schedules may allow for recovery of normal tissues and reduce the severity of side effects.[6]
Experimental Protocol: Evaluation of an Intermittent Dosing Schedule
-
Objective: To compare the toxicity and efficacy of a continuous versus an intermittent dosing schedule of this compound in a tumor-bearing mouse model.
-
Animal Model: Female nude mice with established SW620 human colon cancer xenografts.[7][8]
-
Dosing Groups:
-
Monitoring:
-
Tumor volume measurements (twice weekly).
-
Body weight measurements (daily).
-
Clinical observations for signs of toxicity (daily).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform histopathological analysis of the gastrointestinal tract.
-
Data Presentation: Expected Outcomes of Dosing Schedule Evaluation
-
| Parameter | Continuous Dosing (50 mg/kg b.i.d.) | Intermittent Dosing (75 mg/kg q.d., 5 days on/2 days off) |
| Tumor Growth Inhibition | Significant | Potentially similar to continuous dosing |
| Body Weight Change | Potential for significant weight loss | Milder and/or transient weight loss |
| Clinical Signs of Toxicity | Possible lethargy, ruffled fur, diarrhea | Fewer and less severe clinical signs |
| Histopathology (GI Tract) | Potential for mucosal atrophy, inflammation | Milder histological changes |
-
Supportive Care: In cases of mild to moderate diarrhea, supportive care measures such as ensuring adequate hydration and electrolyte balance can be beneficial.
-
Formulation Optimization: While specific data for this compound is limited, exploring different vehicle formulations may impact absorption and tolerability.
Issue 2: General Systemic Toxicity (Weight Loss, Morbidity)
Beyond specific gastrointestinal effects, general systemic toxicity can manifest as significant weight loss, lethargy, and other signs of poor health.
Possible Cause:
-
High Drug Exposure (Cmax): Preclinical data suggests that splitting the daily dose could mitigate toxic effects related to high peak plasma concentrations (Cmax) while maintaining efficacy.[3]
-
On-target Effects in Proliferating Tissues: As a CDK inhibitor, this compound can affect the proliferation of normal, healthy cells in tissues with a high turnover rate, such as the bone marrow and intestinal epithelium.
Suggested Mitigation Strategies:
-
Fractionated Dosing: As demonstrated in preclinical efficacy studies, administering the total daily dose in two or more fractions can maintain therapeutic levels while avoiding high peak concentrations that may drive toxicity.[7][8]
Experimental Protocol: Evaluation of Fractionated Dosing
-
Objective: To assess if splitting the daily dose of this compound reduces systemic toxicity.
-
Animal Model: Non-tumor-bearing mice (e.g., Swiss nude mice).
-
Dosing Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound at 100 mg/kg, administered orally once daily.
-
Group 3: this compound at 50 mg/kg, administered orally twice daily (8-12 hours apart).
-
-
Monitoring:
-
Body weight measurements (daily).
-
Clinical observations (daily).
-
Blood collection at the end of the study for CBC and serum chemistry.
-
Histopathological examination of major organs (liver, kidney, spleen, intestine).
-
-
-
Selective CDK2 Degradation (PROTAC Approach): A promising, more advanced strategy involves the use of Proteolysis Targeting Chimeras (PROTACs). An this compound-based PROTAC has been developed to selectively degrade CDK2, which may reduce toxicities associated with the inhibition of other CDKs.[5] This approach has shown promise in reducing off-target effects and improving the safety profile.[5]
Conceptual Workflow: PROTAC-mediated CDK2 Degradation
Caption: Workflow of this compound PROTAC-mediated degradation of CDK2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, orally bioavailable inhibitor of cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9.[7][8][9] By inhibiting these kinases, this compound blocks cell cycle progression at the G1/S and G2/M phases and inhibits transcription, leading to anti-proliferative effects in tumor cells.[7][8]
Signaling Pathway: this compound Inhibition of Cell Cycle Progression
Caption: this compound inhibits key CDKs to block cell cycle progression and transcription.
Q2: What are the reported IC50 values for this compound against different CDKs?
A2: The in vitro inhibitory concentrations (IC50) of this compound against various cyclin-CDK complexes are summarized in the table below.
Data Presentation: this compound In Vitro Kinase Inhibitory Activity
| Cyclin-CDK Complex | IC50 (nmol/L) |
| Cyclin E-CDK2 | 6[7] |
| Cyclin A-CDK2 | 45[7] |
| Cyclin B1-CDK1 | 16[7] |
| Cyclin T-CDK9 | 20[7] |
| p25-CDK5 | 21[7] |
| Cyclin D3-CDK6 | 21[7] |
| Cyclin D-CDK4 | >1500 (75-fold less active)[7] |
Q3: Why was the clinical development of this compound discontinued (B1498344)?
A3: The clinical development program for this compound was discontinued due to tolerability issues observed in Phase I clinical trials, particularly with continuous dosing schedules.[1][3] The primary dose-limiting toxicities were nausea and vomiting.[1][2][3]
Q4: Are there any known off-target effects of this compound?
A4: While this compound is a potent CDK inhibitor, like many kinase inhibitors, it can have off-target effects that may contribute to toxicity.[5] For instance, it also inhibits glycogen (B147801) synthase kinase 3β (GSK3β) with an IC50 of 17 nmol/L.[9] Systemic delivery has been associated with potential off-target toxicities, which has prompted research into more selective delivery methods like PROTACs.[5]
Q5: What is a reasonable starting dose for this compound in a mouse xenograft model?
A5: Based on published preclinical studies, effective anti-tumor activity has been observed with oral administration of this compound at doses of 50 mg/kg twice daily or 75 mg/kg once daily.[7][8] However, it is always recommended to perform a dose-ranging study in your specific model to determine the optimal balance between efficacy and toxicity.
Experimental Workflow: In Vivo Dose-Ranging Study
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclin-dependent kinases regulate apoptosis of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tingtherapeutics.com [tingtherapeutics.com]
- 6. researchgate.net [researchgate.net]
- 7. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]
- 9. selleckchem.com [selleckchem.com]
AZD-5438 PROTAC Linker Optimization Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of PROTACs based on the CDK1/2/9 inhibitor, AZD-5438, with a focus on improving the degradation of CDK2.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the design and experimental evaluation of this compound PROTACs.
Q1: What is the mechanism of action for an this compound PROTAC?
An this compound PROTAC is a heterobifunctional molecule designed to induce the degradation of Cyclin-Dependent Kinase 2 (CDK2). It consists of three components: the this compound "warhead" that binds to CDK2, a ligand that recruits an E3 ubiquitin ligase (such as Von Hippel-Lindau (VHL) or Cereblon (CRBN)), and a chemical linker that connects the two. By bringing CDK2 and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to CDK2, marking it for degradation by the proteasome.[1][2] This targeted degradation approach can offer improved selectivity and a more profound biological effect compared to simple inhibition.[3][4]
Q2: How does the linker composition and length affect the efficacy of an this compound PROTAC?
The linker is a critical determinant of a PROTAC's success.[1][5] Its length, rigidity, and chemical properties influence the formation and stability of the ternary complex (CDK2-PROTAC-E3 ligase).[6]
-
Linker Length: An optimal linker length is crucial. A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.[7] Conversely, a linker that is too long might lead to an unstable or non-productive complex, reducing degradation efficiency.[3][7]
-
Linker Composition: The chemical makeup of the linker affects the PROTAC's physicochemical properties, such as solubility and cell permeability.[2][] For instance, polyethylene (B3416737) glycol (PEG) linkers can enhance solubility.[9]
-
Linker Rigidity: The flexibility of the linker can impact the stability of the ternary complex. More rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.[4]
Q3: What are the key parameters to assess the performance of an this compound PROTAC?
The efficacy of a PROTAC is primarily evaluated by two key parameters derived from dose-response experiments:[10]
-
DC50 (half-maximal degradation concentration): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.
-
Dmax (maximum degradation): The maximum percentage of target protein degradation that can be achieved by the PROTAC. A higher Dmax indicates a more efficacious PROTAC.
Q4: I am observing a "hook effect" in my dose-response experiments. What does this mean?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[1][11] This occurs because at excessive concentrations, the PROTAC molecules can form non-productive binary complexes with either CDK2 or the E3 ligase, rather than the productive ternary complex required for degradation.[11] The presence of a hook effect is a good indicator that the degradation is ternary complex-dependent.[12]
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound PROTAC linker optimization experiments.
| Problem | Possible Cause | Suggested Solution |
| No or weak CDK2 degradation observed | 1. Suboptimal linker length: The linker may be too short (steric hindrance) or too long (unstable complex).[7] 2. Poor cell permeability: The PROTAC may not be efficiently entering the cells.[2][13] 3. Low expression of the E3 ligase: The cell line used may not express sufficient levels of the recruited E3 ligase (e.g., VHL or CRBN). 4. Inefficient ternary complex formation: The linker may not be positioning CDK2 and the E3 ligase correctly for ubiquitination. | 1. Synthesize and test a series of PROTACs with varying linker lengths (e.g., different numbers of PEG units).[14] 2. Assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Consider modifying the linker to improve physicochemical properties.[2][13] 3. Confirm the expression of the target E3 ligase in your cell line by Western blot or qPCR. If expression is low, consider using a different cell line. 4. Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure ternary complex formation and cooperativity.[12][15] |
| High background or non-specific bands on Western blot | 1. Antibody cross-reactivity: The primary or secondary antibody may be binding to other proteins. 2. Incomplete blocking: The membrane may not be sufficiently blocked, leading to non-specific antibody binding. 3. Contamination: Samples may be contaminated with other proteins. | 1. Use a highly specific and validated primary antibody for CDK2. 2. Optimize the blocking step by increasing the blocking time or trying a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).[16] 3. Ensure careful sample preparation and handling to avoid cross-contamination. |
| Pronounced "hook effect" observed | Formation of non-productive binary complexes at high PROTAC concentrations. [11] | 1. Perform a wide dose-response experiment to identify the optimal concentration range for CDK2 degradation.[17] 2. Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the maximal degradation point.[17] 3. Optimize the linker to enhance the stability of the ternary complex and potentially increase cooperativity.[11] |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or health can affect results. 2. Compound instability: The PROTAC may be degrading in the cell culture medium. 3. Inconsistent experimental technique: Variations in incubation times, antibody dilutions, or washing steps can lead to variability. | 1. Use cells within a consistent passage number range and ensure uniform seeding densities.[1] 2. Verify the stability of your PROTAC in the experimental conditions. 3. Standardize all experimental protocols and ensure consistent execution. |
Section 3: Quantitative Data on Linker Optimization
Systematic optimization of the linker is crucial for developing potent and selective PROTACs. The following tables summarize key data.
Table 1: Degradation Efficiency of AZD5438-PROTAC-8
This table presents the degradation data for the published AZD5438-based PROTAC, PROTAC-8, which utilizes a VH-032 ligand to recruit the VHL E3 ligase.[18][19]
| PROTAC | Target | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-8 | CDK2 | VH-032 | HEI-OC1 | ~100 | ~50 | [18][19] |
Table 2: Illustrative Data on the Impact of PEG Linker Length on PROTAC Potency
This table provides illustrative data from a study on a different PROTAC system to demonstrate the general principle of how linker length can significantly impact degradation efficiency. This data is not specific to this compound PROTACs.
| PROTAC | Target | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | Target X | VHL | PEG3 | >1000 | <20 |
| PROTAC B | Target X | VHL | PEG4 | ~500 | ~60 |
| PROTAC C | Target X | VHL | PEG5 | ~100 | >85 |
| PROTAC D | Target X | VHL | PEG6 | ~300 | ~70 |
Data in this table is for illustrative purposes to show the trend of linker optimization and is adapted from general findings in PROTAC literature.
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound PROTACs.
Protocol 1: Western Blot Analysis of CDK2 Degradation
This is the most common method to directly measure the reduction in CDK2 protein levels.[10][20]
1. Cell Culture and Treatment:
- Seed cells (e.g., HEI-OC1) in 6-well plates to achieve 70-80% confluency at the time of harvest.
- Prepare serial dilutions of the this compound PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
- Treat the cells with the PROTAC or vehicle for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[16]
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody specific for CDK2 overnight at 4°C.
- Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
5. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
- Normalize the CDK2 band intensity to the loading control.
- Calculate the percentage of CDK2 degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[16]
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is used to measure the kinetics and affinity of the CDK2-PROTAC-VHL ternary complex formation in real-time.[12][15]
1. Immobilization:
- Immobilize the VHL E3 ligase onto the sensor chip surface.
2. Binary Interaction Analysis:
- Inject the this compound PROTAC over the immobilized VHL surface to determine the binary binding affinity (KD).
- In a separate experiment, inject the PROTAC over immobilized CDK2 (if feasible) to determine its binary binding affinity.
3. Ternary Complex Analysis:
- Prepare a series of solutions containing a fixed, near-saturating concentration of CDK2 and varying concentrations of the this compound PROTAC.
- Inject these solutions over the immobilized VHL surface.
- The resulting sensorgrams will reflect the binding of the pre-formed CDK2-PROTAC complex to VHL.
- Analyze the data to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.
- Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α > 1 indicates positive cooperativity.[15]
Protocol 3: Isothermal Titration Calorimetry (ITC) for Binding Affinity Measurement
ITC directly measures the heat changes upon binding to determine the thermodynamic parameters of binary and ternary complex formation.[21]
1. Sample Preparation:
- Dialyze purified CDK2 and VHL proteins against the same ITC buffer to minimize buffer mismatch effects.
- Prepare a stock solution of the this compound PROTAC in DMSO and dilute it into the same dialysis buffer.
2. Binary Titration:
- Load the CDK2 solution into the sample cell of the calorimeter.
- Titrate the this compound PROTAC solution into the CDK2 solution to measure the heat of binary interaction.
3. Ternary Complex Titration:
- In a separate experiment, prepare a solution of CDK2 pre-saturated with the this compound PROTAC.
- Load the VHL solution into the sample cell.
- Titrate the pre-formed CDK2-PROTAC binary complex into the VHL solution. The measured heat change corresponds to the formation of the ternary complex.
4. Data Analysis:
- Analyze the titration curves to determine the KD, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the binding events.
Section 5: Signaling Pathways and Experimental Workflows
This section provides visual representations of the key biological processes and experimental procedures.
Caption: The catalytic cycle of this compound PROTAC-mediated CDK2 degradation.
Caption: Experimental workflow for Western blot analysis of CDK2 degradation.
Caption: Logical workflow for SPR-based analysis of ternary complex formation.
References
- 1. benchchem.com [benchchem.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. benchchem.com [benchchem.com]
- 15. lifesensors.com [lifesensors.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. AZD5438-PROTAC: A Selective CDK2 Degrader that Protects Against Cisplatin- and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Technical Support Center: AZD-5438 Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges associated with the oral bioavailability of AZD-5438.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its molecular targets?
This compound is a potent, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinases (CDKs).[1] It primarily targets CDK1, CDK2, and CDK9, which are key regulators of cell cycle progression and transcription.[1][2]
Q2: What are the primary challenges observed with the oral bioavailability of this compound in clinical studies?
The clinical development of this compound was discontinued (B1498344) due to issues related to tolerability and exposure.[3] Key challenges included:
-
Dose-limiting toxicity: Nausea and vomiting were common adverse events, particularly at higher doses, which limited the maximum tolerated dose.[3][4]
-
High interpatient variability: Clinical studies revealed significant variability in drug exposure among patients.[3]
-
Short plasma half-life: this compound has a relatively short plasma half-life of 1-3 hours in humans, which would necessitate frequent dosing to maintain therapeutic concentrations.[4][5]
Q3: What are the known physicochemical properties of this compound that could contribute to poor oral bioavailability?
A key limiting factor for the oral absorption of this compound is its poor aqueous solubility. It is reported to be insoluble in water, which can hinder its dissolution in the gastrointestinal tract, a prerequisite for absorption.[6][7] While it is soluble in organic solvents like DMSO and ethanol, this does not translate to good solubility in the aqueous environment of the gut.[6][8]
Q4: Has the Biopharmaceutics Classification System (BCS) class for this compound been determined?
The precise Biopharmaceutics Classification System (BCS) class for this compound is not publicly available. However, based on its poor aqueous solubility, it is likely to be classified as either BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability). A definitive classification would require experimental permeability data (e.g., from a Caco-2 assay), which is not available in the public domain.
Q5: What is known about the metabolism of this compound?
Metabolism is the primary route of clearance for this compound, with less than 1% of the parent compound excreted unchanged in the urine.[4] Preliminary in vitro studies in human liver microsomes suggest that it can be metabolized to a potentially reactive methoxy (B1213986) metabolite, primarily by the cytochrome P450 enzyme CYP2D6. This metabolite can then undergo further sulfonation.[9] The formation of reactive metabolites could have implications for toxicity.
Troubleshooting Guide for In Vivo Experiments
Researchers encountering issues with the oral administration of this compound in preclinical models can refer to the following troubleshooting guide.
| Observed Issue | Potential Cause | Recommended Action |
| High variability in plasma exposure between animals. | Poor and variable dissolution due to low aqueous solubility. | - Utilize a consistent and well-characterized vehicle for oral gavage, such as a suspension in hydroxypropyl methylcellulose (B11928114) (HPMC), as used in published preclinical studies.[1]- Ensure a uniform and fine particle size of the this compound powder before suspension to improve dissolution consistency.- Consider micronization of the compound. |
| Low plasma concentrations despite high oral doses. | - Poor dissolution: The compound is not dissolving sufficiently in the GI tract.- Low permeability: The compound is not effectively crossing the intestinal wall.- High first-pass metabolism: The compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation. | - Address Dissolution: Formulate this compound in a solubility-enhancing vehicle. Options include lipid-based formulations (e.g., SEDDS/SMEDDS) or amorphous solid dispersions. This is a general strategy for poorly soluble drugs.- Assess Permeability: If not already done, perform an in vitro permeability assay (e.g., Caco-2) to understand the compound's intrinsic permeability. If permeability is low, co-administration with a permeation enhancer could be explored, though this requires careful toxicological assessment.- Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes from the relevant animal species to understand the metabolic pathways and the potential for high first-pass metabolism. |
| Unexpected toxicity or adverse events in animals. | Formation of reactive metabolites. | - Monitor animals closely for signs of toxicity.- Consider co-administration with an inhibitor of CYP2D6 (if appropriate for the animal model) to investigate the role of the methoxy metabolite in any observed toxicity. This should be done with caution as it will alter the pharmacokinetic profile. |
| Difficulty in preparing a stable and homogenous oral formulation. | Poor wettability and high hydrophobicity of the compound. | - Use a mortar and pestle to grind the compound to a fine powder.- Add a small amount of a wetting agent (e.g., Tween 80) to the vehicle before adding the this compound powder.- Use sonication to aid in the dispersion of the compound in the vehicle. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₁N₅O₂S | [10] |
| Molecular Weight | 371.46 g/mol | [10] |
| Aqueous Solubility | Insoluble | [6][7] |
| DMSO Solubility | ≥18.55 mg/mL | [6] |
| Ethanol Solubility | ≥42.1 mg/mL | [6] |
| Human Plasma Half-life (t½) | 1-3 hours | [4][5] |
| Human Time to Maximum Plasma Concentration (Tmax) | 0.5-3.0 hours | [4] |
| Major Clearance Mechanism | Metabolism | [4] |
Table 2: Preclinical Oral Dosing Regimens in Xenograft Models
| Animal Model | Tumor Type | Dosing Regimen | Vehicle | Reference |
| Mice | SW620 (colorectal) | 37.5-75 mg/kg, once or twice daily | Hydroxypropyl methylcellulose | [1] |
| Rats | Various | 37.5-75 mg/kg, once or twice daily | Hydroxypropyl methylcellulose | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Preclinical Models
This protocol is based on methodologies described in published preclinical studies.[1]
Objective: To prepare a homogenous suspension of this compound for oral administration to rodents.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water
-
Mortar and pestle
-
Weighing balance
-
Spatula
-
Stir plate and magnetic stir bar
-
Volumetric flask
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.
-
Weigh the appropriate amount of this compound powder.
-
If necessary, gently grind the this compound powder in a mortar and pestle to ensure a fine and uniform particle size.
-
Prepare the 0.5% HPMC vehicle by dissolving the appropriate amount of HPMC in sterile water with gentle heating and stirring until fully dissolved. Allow the solution to cool to room temperature.
-
In a suitable container, add a small amount of the HPMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar.
-
Continue stirring for at least 30 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any clumps or undissolved particles.
-
Administer the suspension to the animals via oral gavage at the appropriate volume based on their body weight. Ensure the suspension is continuously stirred during the dosing procedure to maintain homogeneity.
Mandatory Visualizations
Signaling Pathway of CDK1, CDK2, and CDK9
Caption: Simplified signaling pathway of CDK1, CDK2, and CDK9 in cell cycle control and transcription, indicating the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Low Oral Bioavailability
Caption: A logical workflow for systematically troubleshooting the causes of low oral bioavailability for a preclinical compound like this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. AZD 5438 | Non-selective CDKs | Tocris Bioscience [tocris.com]
AZD-5438 Pharmacodynamic Biomarker Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selection and validation of pharmacodynamic (PD) biomarkers for the CDK inhibitor AZD-5438.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable small molecule that potently inhibits cyclin-dependent kinases (CDKs) 1, 2, and 9.[1][2][3] Its anti-tumor activity stems from its ability to interfere with cell cycle progression and transcription. By inhibiting these key CDKs, this compound can induce cell cycle arrest at the G1, S, and G2-M phases, and promote apoptosis.[1][2][3]
Q2: Which are the primary pharmacodynamic biomarkers to assess this compound activity?
A2: The primary PD biomarkers for this compound are downstream substrates of the CDKs it inhibits. These include:
-
For CDK1/2 activity: Phosphorylation of the retinoblastoma protein (pRb). Specific phospho-epitopes like Ser249/Thr252 and Ser807/Ser811 are commonly assessed.[1][3][4]
-
For CDK1 activity: Phosphorylation of nucleolin and protein phosphatase 1α (PP1α).[1][5][6]
-
For CDK9 activity: Phosphorylation of the C-terminal domain of RNA polymerase II.[1][3][5]
-
General cell cycle and proliferation markers: Ki67 expression, and cell cycle analysis by flow cytometry (measuring DNA content) are also informative.[1][4]
Q3: In what types of samples can these biomarkers be measured?
A3: These biomarkers have been successfully measured in a variety of preclinical and clinical samples, including:
Q4: What is the therapeutic rationale for inhibiting CDK1, 2, and 9 simultaneously?
A4: Deregulation of the cell cycle is a fundamental characteristic of cancer.[1][3] CDK1 and CDK2 are critical for regulating progression through the different phases of the cell cycle. CDK9, on the other hand, is involved in regulating transcription by phosphorylating RNA polymerase II. By targeting these three CDKs, this compound aims to provide a multi-pronged attack on tumor cells by halting their proliferation and interfering with the transcription of key survival genes, which may also lower the threshold for apoptosis.[1]
Troubleshooting Guides
Issue 1: Inconsistent or no change in pRb phosphorylation after this compound treatment in tumor tissue.
-
Question: We treated our xenograft model with this compound but Western blot analysis of tumor lysates shows inconsistent or no reduction in phospho-pRb (Ser249/Thr252) levels. What could be the issue?
-
Answer:
-
Timing of Sample Collection: The inhibition of pRb phosphorylation by this compound can be rapid and transient, closely following the pharmacokinetic profile of the drug.[1][4] Preclinical studies have shown that significant suppression of phospho-pRb was maintained for up to 16 hours after a single oral dose.[1][3] Ensure your sample collection time point aligns with the expected peak drug concentration (Tmax), which was observed to be between 0.5-3.0 hours in human volunteers.[9] A time-course experiment is highly recommended.
-
Dose and Schedule: Efficacious doses in preclinical models were often administered daily (e.g., 50 mg/kg twice daily or 75 mg/kg once daily).[1][3] An inadequate dose or an infrequent dosing schedule may not achieve sufficient target engagement to sustainably suppress pRb phosphorylation.
-
Antibody Specificity: Verify the specificity of your phospho-pRb antibody. Different epitopes of pRb are phosphorylated by different CDKs. While this compound is a potent inhibitor of CDK1 and CDK2, it is less active against CDK4.[1] Ensure you are probing for a CDK1/2-specific phosphorylation site. For instance, Ser807/Ser811 is a known CDK4 phosphorylation site, and this compound is not expected to potently inhibit it.[1]
-
Tissue Processing: Ensure rapid processing of excised tumors. Phosphatase activity in lysates can lead to dephosphorylation of your target protein. Use phosphatase inhibitors in your lysis buffer and keep samples on ice at all times.
-
Issue 2: Difficulty detecting biomarker changes in surrogate tissues like plucked hair.
-
Question: We are running a clinical trial and trying to measure phospho-pRb in plucked scalp hair as a surrogate biomarker, but we are not seeing any drug effect. Is this a viable approach?
-
Answer:
-
While surrogate tissues are valuable for assessing PD effects, not all tissues are equally suitable for all biomarkers. In a study with healthy volunteers, this compound did not produce detectable effects on phospho-pRb (S249-T252 epitope) or Ki67 in the sheath cells of plucked scalp hair.[4] This could be due to several factors including low drug penetration into the hair follicle, different cell cycle kinetics, or limitations of the detection method in this specific tissue.
-
Recommendation: Consider using alternative surrogate tissues where effects have been demonstrated. For example, statistically significant reductions in phospho-pRb were observed in buccal mucosa biopsies from volunteers treated with this compound.[4] Stimulated PBMCs have also been used to assess the anti-proliferative effects of the drug.[4][6]
-
Issue 3: High variability in biomarker response between subjects/animals.
-
Answer:
-
High inter-subject variability is a known characteristic of this compound. Clinical studies reported high interpatient variability in pharmacokinetic exposure.[8] This pharmacokinetic variability will directly translate to pharmacodynamic variability.
-
Recommendations:
-
Increase Group Size: To achieve statistical power, you may need to increase the number of animals per group.
-
Normalize Data: When possible, normalize the post-dose biomarker levels to the pre-dose or vehicle control levels for each individual animal to account for baseline differences.
-
Strict Dosing Protocol: Ensure consistent oral dosing administration, as variations in gavage technique can affect drug absorption.
-
Paired Sampling: If feasible with your model and tissue of interest, collecting pre-dose and post-dose samples from the same animal can help control for individual baseline variations.
-
-
Quantitative Data Summary
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Complex | IC₅₀ (nmol/L) |
|---|---|
| Cyclin E-CDK2 | 6[1][7] |
| Cyclin A-CDK2 | 45[1][6] |
| Cyclin B1-CDK1 | 16[1][7] |
| Cyclin T-CDK9 | 20[1][7] |
| p25-CDK5 | 14-21[1][7] |
| Cyclin D3-CDK6 | 21[1][7] |
| Cyclin D-CDK4 | >450 (75-fold less active)[1][6] |
Table 2: In Vitro Antiproliferative Activity of this compound
| Cell Line | Tumor Type | IC₅₀ (µmol/L) |
|---|---|---|
| MCF-7 | Breast | 0.2[5][7] |
| SW620 | Colorectal | ~0.2-1.7[1][5] |
| ARH-77 | Hematologic | 1.7[5][7] |
| General Range | Various Solid Tumors | 0.2 - 1.7[1][3] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-pRb in Tumor Xenografts
-
Tumor Homogenization: Excise tumors at the designated time point post-dosing. Immediately snap-freeze in liquid nitrogen or process. Homogenize the tissue on ice in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the desired phospho-pRb epitope (e.g., anti-phospho-Rb Ser249/Thr252) diluted in the blocking buffer. Use an antibody against total Rb or a housekeeping protein (e.g., β-actin, GAPDH) on a separate blot or after stripping for loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phospho-pRb signal to the total pRb or housekeeping protein signal.
Mandatory Visualizations
Caption: Mechanism of action of this compound targeting CDK1, 2, and 9.
Caption: Experimental workflow for this compound pharmacodynamic biomarker analysis.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] AZD 5438 , a potent oral inhibitor of cyclin-dependent kinases 1 , 2 , and 9 , leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts | Semantic Scholar [semanticscholar.org]
- 3. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I pharmacodynamic study of the effects of the cyclin-dependent kinase-inhibitor AZD5438 on cell cycle markers within the buccal mucosa, plucked scalp hairs and peripheral blood mononucleocytes of healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A first-in-man phase I tolerability and pharmacokinetic study of the cyclin-dependent kinase-inhibitor AZD5438 in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
AZD-5438 Versus Other CDK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a pivotal role in regulating the cell cycle, transcription, and other fundamental cellular processes. Their dysregulation is a hallmark of cancer, making them attractive targets for therapeutic intervention. Over the years, numerous CDK inhibitors have been developed, ranging from broad-spectrum (pan-CDK) inhibitors to highly selective agents. This guide provides a detailed comparison of AZD-5438, a potent inhibitor of CDK1, 2, and 9, with other notable CDK inhibitors, particularly the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib.[1][2] While the clinical development of this compound was discontinued (B1498344) due to tolerability issues, its preclinical profile offers valuable insights into the therapeutic potential and challenges of targeting multiple CDKs.[3][4]
This compound: A Profile
This compound is an orally bioavailable small molecule that potently inhibits CDK1, CDK2, and CDK9.[5] Its mechanism of action involves blocking the phosphorylation of key substrates of these CDKs, leading to cell cycle arrest and inhibition of transcription.[5][6] Preclinical studies demonstrated its anti-proliferative activity across a range of human tumor cell lines and potent anti-tumor effects in xenograft models.[5][6]
Comparative Analysis: this compound vs. Other CDK Inhibitors
The primary distinction between this compound and the clinically successful CDK inhibitors lies in their target selectivity. While this compound is a multi-targeted inhibitor of CDKs involved in both cell cycle progression (CDK1, CDK2) and transcription (CDK9), Palbociclib, Ribociclib, and Abemaciclib are highly selective for CDK4 and CDK6, which are key regulators of the G1-S phase transition.[7][8][9]
Data Presentation
The following tables summarize the available quantitative data for this compound and the selective CDK4/6 inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.
Table 1: Biochemical Potency of CDK Inhibitors (IC50, nM)
| Inhibitor | CDK1 | CDK2 | CDK4 | CDK6 | CDK9 |
| This compound | 16[1][2][7][10] | 6[1][2][7][10] | 449[1][7] | 21[2][7][10] | 20[1][2][7][10] |
| Palbociclib | >10,000 | >10,000 | 11[11] | 16[11] | - |
| Ribociclib | - | - | 10[9][11] | 39[9][11] | - |
| Abemaciclib | - | - | 2[9][11] | 4[11] | - |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (IC50, µM)
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast | 0.2[3][4][10] |
| HCT-116 | Colorectal | 0.47[7] |
| SW620 | Colorectal | 0.6[4] |
| LoVo | Colorectal | 0.63[7] |
| A549 | Lung | - |
| NCI-H460 | Lung | 0.44[4] |
| DU145 | Prostate | 0.7[4] |
| PC-3 | Prostate | 1.1[4] |
| ARH-77 | Multiple Myeloma | 1.7[3][4][10] |
| IM-9 | Multiple Myeloma | 1.3[4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other CDK inhibitors.
Kinase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific CDK by 50% (IC50).
Methodology:
-
Reaction Setup: Recombinant human CDK/cyclin complexes are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.[2][10]
-
Inhibitor Addition: A range of concentrations of the CDK inhibitor (e.g., this compound) is added to the reaction mixture.[2][10]
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).[12][13]
-
Detection: The amount of phosphorylated substrate is quantified. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction as a luminescent signal.[13][14]
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a sigmoidal dose-response curve.[12]
Cell Proliferation Assay (BrdU Incorporation)
Objective: To measure the anti-proliferative effect of a CDK inhibitor on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.[6][10]
-
Drug Treatment: Cells are treated with a serial dilution of the CDK inhibitor for a specified duration (e.g., 48 or 72 hours).[6][10]
-
BrdU Labeling: Towards the end of the treatment period, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a synthetic nucleoside analog of thymidine, is added to the wells and incubated for a few hours.[6][10][15]
-
Immunodetection: After incubation, cells are fixed, and the incorporated BrdU is detected using a specific anti-BrdU antibody conjugated to an enzyme (e.g., horseradish peroxidase).[15]
-
Signal Measurement: A substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the amount of DNA synthesis and, therefore, cell proliferation.[15]
-
Data Analysis: Cell viability is plotted against the inhibitor concentration to determine the IC50 value.[10]
Western Blotting for Phospho-Retinoblastoma (pRb)
Objective: To assess the in-cell activity of a CDK inhibitor by measuring the phosphorylation status of a key downstream substrate, the Retinoblastoma protein (pRb).
Methodology:
-
Cell Treatment and Lysis: Cancer cells are treated with the CDK inhibitor for a defined period. After treatment, cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16][17][18][19]
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a standard protein assay (e.g., BCA assay).[18][19]
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).[16][18]
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-pRb Ser807/811). A separate blot or a stripped and re-probed blot is incubated with an antibody for total Rb to serve as a loading control.[16][17]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate and an imaging system.[16][18]
-
Analysis: The intensity of the phospho-pRb band is normalized to the total Rb band to determine the extent of inhibition of Rb phosphorylation.[16]
Mandatory Visualization
Caption: CDK signaling pathways and points of inhibition.
Caption: A typical experimental workflow for evaluating a CDK inhibitor.
Conclusion
This compound is a potent pan-CDK inhibitor with robust preclinical activity against CDK1, CDK2, and CDK9.[1][2][7][10] This multi-targeted approach contrasts with the highly selective nature of the approved CDK4/6 inhibitors Palbociclib, Ribociclib, and Abemaciclib. While the broader spectrum of activity of this compound held the promise of overcoming resistance mechanisms associated with more selective agents, its clinical development was halted due to an unfavorable tolerability profile.[3][4]
The comparison of this compound with the CDK4/6 inhibitors underscores a critical aspect of cancer drug development: the balance between efficacy and toxicity. The success of the highly selective CDK4/6 inhibitors in treating HR+/HER2- breast cancer highlights the therapeutic benefit of targeting specific nodes in the cell cycle network with a favorable safety window. The preclinical data for this compound, however, remains a valuable resource for understanding the broader roles of CDKs in cancer biology and for the design of future CDK-targeting strategies.
References
- 1. adooq.com [adooq.com]
- 2. This compound | CDK | TargetMol [targetmol.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of the oral cyclin-dependent kinase inhibitor AZD5438 when administered at intermittent and continuous dosing schedules in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Kinase Selectivity Profile of AZD-5438
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of AZD-5438 against other notable cyclin-dependent kinase (CDK) inhibitors. The data presented herein is collated from various preclinical studies to offer an objective overview of its performance, supported by experimental details.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1] Dysregulation of CDK activity is a common feature in many human cancers, making CDKs attractive targets for therapeutic intervention. This compound has been shown to inhibit several CDK-cyclin complexes, leading to cell cycle arrest and anti-proliferative effects in various tumor cell lines.[1][2] Its efficacy and selectivity are critical determinants of its therapeutic window and potential off-target effects.
Kinase Selectivity Profile of this compound
This compound demonstrates potent inhibitory activity against CDK1, CDK2, and CDK9.[3] The inhibitor also shows activity against CDK5 and GSK3β. Notably, it is significantly less active against CDK4, indicating a degree of selectivity. The following table summarizes the in vitro inhibitory activity of this compound against a panel of kinases.
| Kinase Target | IC50 (nM) |
| CDK2/Cyclin E | 6 |
| CDK2/Cyclin A | 45 |
| CDK1/Cyclin B1 | 16 |
| CDK9/Cyclin T | 20 |
| CDK5/p25 | 14 |
| CDK6/Cyclin D3 | 21 |
| GSK3β | 17 |
| CDK4/Cyclin D1 | 450 |
| Data compiled from multiple sources.[1][2][3] |
Comparative Kinase Selectivity
To better understand the selectivity profile of this compound, its inhibitory activity is compared with two other well-known CDK inhibitors, Flavopiridol (Alvocidib) and R-Roscovitine (Seliciclib).
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | R-Roscovitine IC50 (nM) |
| CDK1 | 16 | 30 | 650 |
| CDK2 | 6 | 40 | 700 |
| CDK4 | 450 | 20-40 | >100,000 |
| CDK5 | 14 | N/A | 200 |
| CDK6 | 21 | 60 | >100,000 |
| CDK9 | 20 | 20 | 800 |
| IC50 values are approximate and gathered from various sources for comparative purposes.[1][3][4][5][6][7][8] N/A indicates data not readily available. |
Experimental Protocols
The determination of the kinase inhibitory activity of this compound was primarily conducted using in vitro recombinant kinase assays.
1. Recombinant Kinase Assays (Scintillation Proximity Assay):
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various kinase enzymes.
-
Methodology: The inhibitory activity of this compound was assessed using a scintillation proximity assay (SPA).[1][2][9]
-
Kinase-Cyclin Complexes: Recombinant human CDK-cyclin complexes were used, including CDK2/Cyclin E, CDK2/Cyclin A, CDK1/Cyclin B1, and CDK4/Cyclin D.[1][2][9]
-
Substrates: For CDK1, a peptide substrate derived from histone H1 was utilized.[2][9] For CDKs 2 and 4, a recombinant retinoblastoma (Rb) protein fragment was used as the substrate.[1][2][9] For the GSK3β assay, a substrate derived from the eukaryotic initiation factor 2B was used.[1][2][9]
-
Procedure: The kinase, substrate, and ATP (at a specified concentration, e.g., 1 µM for the GSK3β assay) were incubated with varying concentrations of this compound.[1] The amount of phosphorylated substrate was quantified using scintillation counting, and the IC50 values were calculated from the dose-response curves.
-
External Screening: For some kinases, such as CDK6/Cyclin D3 and CDK9/Cyclin T, a commercially available kinase profiling service (e.g., KinaseProfiler from Upstate Biotechnology) was employed.[1][2][9]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the kinase selectivity profile of a compound like this compound.
Caption: Workflow for Kinase Selectivity Profiling.
Conclusion
This compound is a potent inhibitor of CDKs 1, 2, and 9, with lower but significant activity against CDK5 and CDK6. Its selectivity against CDK4 is notably weaker, which distinguishes it from some broader-spectrum CDK inhibitors. The comparative data indicates that this compound has a distinct profile when compared to Flavopiridol and R-Roscovitine. This targeted activity profile, elucidated through rigorous biochemical assays, provides a rational basis for its further investigation and development as a potential anti-cancer therapeutic. The potential for off-target effects, although seemingly minimized against a broader panel of kinases, should always be a consideration in preclinical and clinical development.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Flavopiridol, the first cyclin-dependent kinase inhibitor to enter the clinic: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | CDK | TargetMol [targetmol.com]
Validating AZD-5438 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in vivo target engagement of AZD-5438, a potent oral inhibitor of cyclin-dependent kinases (CDKs) 1, 2, and 9. We will explore the established pharmacodynamic (PD) biomarkers for this compound and compare them with alternative approaches used for other CDK inhibitors, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a multi-CDK inhibitor that has shown significant anti-proliferative activity in various tumor models.[1] Its mechanism of action involves the inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[1][2][3] Validating that this compound effectively engages its intended targets in a complex in vivo environment is crucial for its preclinical and clinical development.
In Vivo Target Engagement Validation: A Comparative Overview
The primary method for confirming this compound target engagement in vivo is through the analysis of pharmacodynamic biomarkers in tumor xenografts and surrogate tissues. This typically involves measuring the phosphorylation status of downstream substrates of its target CDKs. Below is a comparison of common methods used for this compound and other well-known CDK inhibitors like Flavopiridol and Roscovitine.
| Method | This compound | Flavopiridol (Alvocidib) | Roscovitine (Seliciclib) | Description |
| Phospho-Protein Analysis (Western Blot/IHC) | Inhibition of pRb (Ser249/Thr252), Nucleolin, and RNA Polymerase II phosphorylation.[1][2][3] | Inhibition of RNA Polymerase II phosphorylation (due to CDK9 inhibition).[4][5] Down-regulation of cyclin D1.[6] | Inhibition of pRb phosphorylation.[7] | Measures the direct downstream effect of CDK inhibition on key cell cycle and transcription proteins. Tumor lysates or fixed tissues from xenograft models are analyzed. |
| Cell Cycle Analysis (Flow Cytometry) | Induction of G1, S, and G2/M phase arrest.[2][3] | Causes cell cycle arrest, often in G1 and G2 phases.[8][9] | Induces cell cycle arrest, with some reports of G2/M accumulation.[10] | Quantifies the proportion of cells in different phases of the cell cycle, demonstrating the anti-proliferative effect of CDK inhibition. |
| Apoptosis Markers | Increased cleaved caspase-3.[4] | Induction of apoptosis.[9] | Induction of apoptosis, often measured by PARP cleavage.[11] | Detects the induction of programmed cell death as a consequence of CDK inhibition. |
| Gene/Protein Expression Profiling | Not a primary reported method. | Can modulate the expression of various genes involved in cell cycle and apoptosis. | Analysis of plasma proteomic profiles to identify changes induced by the compound.[10] | Provides a broader view of the cellular response to the inhibitor beyond direct target phosphorylation. |
| Surrogate Tissue Analysis | Not extensively reported for this compound. | MCL-1 expression in peripheral blood mononuclear cells (PBMCs) can serve as a surrogate biomarker.[4] | Analysis of apoptotic markers in patient plasma.[10] | Utilizes easily accessible tissues like blood to monitor drug activity, which is highly valuable in clinical settings. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes involved in validating target engagement, the following diagrams are provided.
References
- 1. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Flavopiridol, a cyclin-dependent kinase inhibitor, enhances radiosensitivity of ovarian carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Cyclin-dependent kinase inhibitor CYC202 (R-roscovitine) inhibits retinoblastoma protein phosphorylation, causes loss of Cyclin D1, and activates the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavopiridol, an inhibitor of cyclin-dependent kinases, induces growth inhibition and apoptosis in bladder cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
AZD-5438: A Preclinical Comparative Guide for a Potent CDK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review and meta-analysis of the preclinical data for AZD-5438, a potent inhibitor of Cyclin-Dependent Kinases (CDKs). In this analysis, this compound's performance is objectively compared with other notable CDK inhibitors, flavopiridol (B1662207) and roscovitine (B1683857), supported by experimental data from various preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development.
Mechanism of Action
This compound is an orally bioavailable small molecule that demonstrates potent inhibition of multiple CDKs, primarily targeting CDK1, CDK2, and CDK9.[1][2][3][4] This multi-targeted approach allows this compound to disrupt the cell cycle at several key checkpoints, including the G1/S and G2/M transitions, leading to cell cycle arrest and inhibition of tumor cell proliferation.[4][5] Its ability to inhibit CDK9, a component of the positive transcription elongation factor b (P-TEFb), also suggests a role in modulating transcription.[1]
In comparison, flavopiridol is also a broad-spectrum CDK inhibitor, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[6][7] Roscovitine (seliciclib) exhibits selectivity for CDK1, CDK2, CDK5, and CDK7.[8][9] The varied selectivity profiles of these inhibitors may contribute to differences in their efficacy and safety profiles.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against a panel of cyclin-dependent kinases.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (µM) |
| CDK1/cyclin B | 16[1][2] | ~100-400[3] | 0.65[10] |
| CDK2/cyclin E | 6[1][2] | ~100-400[3] | 0.7[10] |
| CDK2/cyclin A | 45[2] | ~100-400[3] | - |
| CDK4/cyclin D1 | >1000 (75-fold less active)[1] | ~100-400[3] | >100[8] |
| CDK5/p25 | 14[2] | - | 0.16-0.2[8][10] |
| CDK6/cyclin D3 | 21[2] | - | >100[8] |
| CDK7/cyclin H | - | - | ~0.7[8] |
| CDK9/cyclin T | 20[1][2] | - | - |
| GSK3β | 17[2] | - | - |
Data compiled from multiple preclinical studies.[1][2][3][8][10]
Anti-proliferative Activity in Human Tumor Cell Lines
The table below presents the IC50 values for this compound, flavopiridol, and roscovitine in various human cancer cell lines, demonstrating their ability to inhibit cell proliferation.
| Cell Line | Cancer Type | This compound IC50 (µM) | Flavopiridol IC50 (nM) | Roscovitine IC50 (µM) |
| MCF-7 | Breast | 0.2[2][11] | - | - |
| SW620 | Colorectal | - | - | - |
| HCT-116 | Colorectal | - | - | - |
| A549 | Lung | - | ~300-500 (cytotoxicity)[12] | - |
| H1299 | Lung | - | - | - |
| H460 | Lung | - | - | - |
| LoVo | Colorectal | - | - | ~15 (average)[8] |
| A variety of cell lines | Various | 0.2 - 1.7[4][11] | - | ~15 (average)[8] |
Data compiled from multiple preclinical studies.[2][4][8][11][12]
In Vivo Anti-tumor Efficacy in Human Tumor Xenograft Models
The in vivo efficacy of this compound and its comparators was evaluated in various human tumor xenograft models. The table summarizes the tumor growth inhibition (TGI) observed.
| Compound | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) |
| This compound | SW620 (Colorectal) | 50 mg/kg, b.i.d., p.o. | >40[4][5][13] |
| This compound | Various (Breast, Colon, Lung, Prostate, Ovarian) | 50 mg/kg b.i.d. or 75 mg/kg q.d., p.o. | 38 - 153[4][11] |
| Flavopiridol | HN-12 (Head and Neck) | 5 mg/kg daily for 5 days, i.p. | Substantial growth delay[14] |
| Roscovitine | LoVo (Colorectal) | 100 mg/kg, t.i.d. for 5 days, i.p. | 45[8] |
| Roscovitine | MESSA-DX5 (Uterine) | 500 mg/kg, t.i.d. for 4 days, p.o. | 62[8] |
Data compiled from multiple preclinical studies.[4][5][8][11][13][14]
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the CDK inhibitor (e.g., this compound, flavopiridol, or roscovitine) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and a dose-response curve is plotted to determine the IC50 value.[15]
Western Blot Analysis for Phospho-Retinoblastoma (pRb)
-
Cell Lysis: Cells treated with CDK inhibitors are lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-pRb Ser807/811) overnight at 4°C. After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[16][17]
-
Signal Detection: The chemiluminescent signal is detected using an imaging system. The membrane can be stripped and re-probed for total pRb and a loading control (e.g., β-actin) for normalization.[11][16]
In Vivo Tumor Xenograft Study
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. The CDK inhibitor is administered orally (p.o.) or intraperitoneally (i.p.) according to the specified dosing schedule.[14]
-
Efficacy Evaluation: Tumor growth and body weight are monitored throughout the study. Tumor growth inhibition (TGI) is calculated at the end of the study.[14]
-
Pharmacodynamic Analysis: At specified time points, tumors can be excised for biomarker analysis (e.g., western blotting for pRb phosphorylation) to confirm target engagement.[14]
Mandatory Visualization
Caption: this compound signaling pathway inhibition.
Caption: In vitro experimental workflow.
Caption: In vivo experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical and clinical development of the cyclin-dependent kinase inhibitor flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavopiridol: a promising cyclin-dependent kinase inhibitor in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of flavopiridol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The cyclin-dependent kinase inhibitor flavopiridol potentiates doxorubicin efficacy in advanced sarcomas: preclinical investigations and results of a phase I dose escalation clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Analysis of AZD-5438 and AT7519 for Otoprotection
For researchers and drug development professionals navigating the landscape of otoprotective agents, this guide offers a detailed, data-driven comparison of two promising cyclin-dependent kinase (CDK) inhibitors: AZD-5438 and AT7519. Both compounds have been investigated for their potential to mitigate cisplatin-induced hearing loss, a significant challenge in cancer therapy.
Mechanism of Action: Targeting CDK2 to Prevent Hearing Loss
Cisplatin (B142131), a widely used chemotherapeutic agent, can lead to irreversible hearing loss by inducing apoptosis in the sensory hair cells of the inner ear. A key mechanism implicated in this process is the aberrant re-entry of these post-mitotic cells into the cell cycle, a process driven by cyclin-dependent kinases, particularly CDK2. Both this compound and AT7519 are potent inhibitors of CDK2, and their otoprotective effects are attributed to their ability to block this pathological cell cycle activation and subsequent apoptosis.[1]
Signaling Pathway of Cisplatin-Induced Ototoxicity and CDK Inhibition
Caption: Cisplatin-induced ototoxicity pathway and the inhibitory action of this compound and AT7519 on CDK2 activation.
Preclinical Efficacy: A Head-to-Head Look
While direct comparative in vivo studies are limited, in vitro data from cochlear explant models provide a valuable benchmark for the potency of these compounds.
| Parameter | This compound | AT7519 |
| In Vitro Potency (EC50) | 5 nM[2][3] | Not determinable (efficacy declined at higher doses)[3] |
| CDK Inhibition Profile | Potent inhibitor of CDK1, CDK2, and CDK9[3] | Potent inhibitor of CDK1, 2, 4, 5, 6, and 9[4] |
| In Vivo Otoprotection (Mice) | Demonstrated significant protection against cisplatin-induced hearing loss[3] | Showed protection in cochlear explants, but in vivo otoprotection data is less detailed[3] |
| Oral Bioavailability | Orally bioavailable and effective when administered orally[2] | Information on oral bioavailability for otoprotection is not specified in the provided context |
Experimental Protocols
The following are summaries of experimental methodologies used in preclinical studies of this compound and AT7519.
In Vitro Cochlear Explant Assay
This assay is crucial for the initial screening and potency determination of otoprotective compounds.
Experimental Workflow for In Vitro Cochlear Explant Studies
Caption: Workflow for assessing otoprotection in cochlear explant cultures.
In these studies, cochlear explants from postnatal day 3 (P3) mice were treated with cisplatin to induce hair cell damage.[3] The protective effects of this compound and AT7519 were then evaluated by quantifying the survival of outer hair cells. This compound emerged as the most potent of the CDK2 inhibitors tested, with an EC50 of 5 nM.[3] In contrast, while AT7519 showed excellent protection at a concentration of 25 nM, its efficacy decreased at higher concentrations, preventing the determination of a precise EC50 value.[3]
In Vivo Murine Models of Cisplatin-Induced Hearing Loss
In vivo studies are critical for evaluating the systemic efficacy and safety of otoprotective candidates.
For this compound, oral administration in a multi-dose cisplatin mouse model demonstrated dose-dependent protection against hearing loss.[2] Protective doses of 4.7 and 9.4 mg/kg administered twice daily were shown to be within the human-equivalent maximum tolerated dose range.[2] Importantly, these otoprotective doses did not interfere with the anti-tumor efficacy of cisplatin in a testicular cancer xenograft model.[2][5]
In one study, transtympanic delivery of 50 μM this compound to adult FVB mice provided significant protection against cisplatin-induced ototoxicity, resulting in a 14 dB reduction in ABR threshold shifts at 32 kHz.[3]
Key Considerations and Future Directions
This compound stands out for its high potency in in vitro models and its demonstrated efficacy and safety in in vivo studies when administered orally.[2][3] The finding that it does not compromise cisplatin's anti-cancer activity is a significant step towards clinical translation.[2][5]
AT7519 , while a potent and multi-targeted CDK inhibitor, exhibited a complex dose-response in cochlear explants, with efficacy declining at higher concentrations.[3] Although it has been shown to be well-tolerated in human clinical trials for cancer, more extensive in vivo studies are needed to establish a clear otoprotective dose and to ensure it does not interfere with cisplatin's efficacy.[3][4]
References
- 1. CDK2 inhibitors as candidate therapeutics for cisplatin- and noise-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral AZD5438 is a clinically translatable otoprotectant against cisplatin-induced hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Second-Generation CDK2 Inhibitors for the Prevention of Cisplatin-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oral CDK2 Inhibitor is a clinically translatable drug for cisplatin-induced hearing loss — The Scintillon Research Institute [scintillon.org]
AZD-5438: A Comparative Analysis of Small Molecule Inhibition versus PROTAC-mediated Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activities of the small molecule inhibitor AZD-5438 and its derived proteolysis targeting chimera (PROTAC), PROTAC-8. This guide synthesizes experimental data to highlight the distinct mechanisms and potential therapeutic advantages of targeted protein degradation over conventional inhibition.
This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9.[1] Its mechanism involves competitive inhibition of the ATP binding site of these kinases, leading to cell cycle arrest and apoptosis in cancer cells. While effective, its broad specificity can lead to off-target effects and associated toxicities.
To address the limitations of multi-kinase inhibition, a PROTAC derivative of this compound, named PROTAC-8, was developed. PROTAC-8 is a heterobifunctional molecule that links this compound to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2] This design directs the cellular ubiquitin-proteasome system to selectively recognize and degrade CDK2, offering a more targeted approach to modulating CDK2 activity.
Quantitative Comparison of this compound and PROTAC-8
The following table summarizes the key quantitative data comparing the inhibitory activity of this compound with the degradation activity of PROTAC-8.
| Parameter | This compound (Small Molecule Inhibitor) | PROTAC-8 (PROTAC) | Target(s) |
| IC50 (Inhibition) | CDK1: 16 nM, CDK2: 6 nM, CDK9: 20 nM | Not primarily an inhibitor | CDK1, CDK2, CDK9 |
| DC50 (Degradation) | No degradation activity | ~100 nM (for CDK2) | CDK2 |
| Dmax (Degradation) | Not applicable | ~50% degradation of CDK2 at 100 nM | CDK2 |
| Cell Line | Data from various cell lines | HEI-OC1 | |
| Selectivity | Broad (CDK1, CDK2, CDK9) | Selective for CDK2 degradation |
Mechanism of Action: Inhibition vs. Degradation
The distinct mechanisms of this compound and PROTAC-8 are illustrated in the signaling pathway diagrams below.
Caption: Mechanisms of this compound inhibition and PROTAC-8 mediated degradation.
Experimental Protocols
The following are summarized methodologies for key experiments used to characterize this compound and PROTAC-8.
Western Blotting for CDK2 Degradation
-
Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells.[2]
-
Treatment: Cells were incubated with varying concentrations of PROTAC-8 (e.g., 0.1 nM to 1 µM) or this compound for 24 hours.[2]
-
Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was probed with primary antibodies against CDK2 and a loading control (e.g., β-actin), followed by secondary antibodies.
-
Detection and Quantification: Protein bands were visualized and quantified to determine the extent of CDK2 degradation relative to the control.[2]
In Vitro Kinase Inhibition Assay (for this compound)
-
Enzymes: Recombinant CDK1/Cyclin B, CDK2/Cyclin E, and CDK9/Cyclin T1.
-
Substrate: A specific peptide substrate for each CDK.
-
Procedure: The kinase, substrate, and varying concentrations of this compound were incubated in the presence of ATP.
-
Measurement: The amount of phosphorylated substrate was quantified to determine the inhibitory activity (IC50) of this compound.
Experimental Workflow: From Inhibition to Targeted Degradation
The logical progression from a small molecule inhibitor to a targeted protein degrader is a key strategy in modern drug discovery. The following diagram illustrates this workflow.
Caption: Workflow from small molecule inhibitor to PROTAC development.
In Vivo Activity: Zebrafish Models
Both this compound and PROTAC-8 have demonstrated protective effects in zebrafish models of cisplatin- and kainic acid-induced hair cell loss.[2] While both compounds showed protection, PROTAC-8 achieved this with the added advantage of selective CDK2 degradation, which was not observed with this compound treatment alone.[2] This in vivo data suggests that targeted degradation can replicate or improve upon the therapeutic effects of inhibition while potentially reducing off-target effects.
Conclusion
The comparison between this compound and PROTAC-8 highlights the evolution of therapeutic strategies from broad inhibition to targeted protein degradation. While this compound is a potent pan-CDK inhibitor, its lack of specificity is a significant drawback. PROTAC-8, by co-opting the cell's own protein disposal machinery, offers a highly selective means of downregulating CDK2. This approach not only enhances target specificity but also introduces a catalytic mode of action, potentially leading to more profound and durable therapeutic effects at lower concentrations. The development of PROTAC-8 from this compound exemplifies a promising avenue for creating more precise and effective medicines.
References
AZD-5438: A Potential Alternative in Flavopiridol-Resistant Malignancies
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of resistance to the pan-cyclin-dependent kinase (CDK) inhibitor flavopiridol (B1662207) presents a significant challenge in oncology. This guide provides a comparative analysis of AZD-5438, a potent inhibitor of CDK1, 2, and 9, and its potential efficacy in overcoming flavopiridol resistance. This analysis is based on the distinct mechanisms of action and preclinical data of both compounds. While direct comparative studies in flavopiridol-resistant cell lines are not yet available, this guide offers a data-driven perspective for researchers exploring alternative therapeutic strategies.
Executive Summary
Flavopiridol, a broad-spectrum CDK inhibitor, has demonstrated clinical activity but is hampered by resistance mechanisms, primarily the upregulation of the ABCG2 drug efflux pump and alterations in anti-apoptotic proteins like Mcl-1. This compound, with its more selective CDK inhibition profile, presents a promising alternative. This guide will delve into a detailed comparison of their kinase inhibition profiles, preclinical efficacy, and the mechanistic rationale for this compound's potential to circumvent flavopiridol resistance.
Comparative Kinase Inhibition Profile
Both this compound and flavopiridol target CDKs, crucial regulators of the cell cycle and transcription. However, their inhibitory profiles exhibit key differences that may influence their efficacy in resistant settings.
| Kinase Target | This compound IC50 (nM) | Flavopiridol IC50 (nM) | Reference |
| CDK1/cyclin B | 16 | 20-100 | [1][2][3][4][5] |
| CDK2/cyclin E | 6 | 20-100 | [1][2][3][4][5] |
| CDK2/cyclin A | 45 | 20-100 | [3] |
| CDK4/cyclin D1 | >1000 | 20-100 | [1] |
| CDK6/cyclin D3 | 21 | 20-100 | [3] |
| CDK7/cyclin H | - | ~300 | |
| CDK9/cyclin T | 20 | 20-100 | [1][2][3][4][5] |
Table 1: Comparative IC50 values of this compound and flavopiridol against various cyclin-dependent kinases. IC50 values represent the concentration of the drug required to inhibit 50% of the kinase activity in cell-free assays.
This compound demonstrates high potency against CDK1, CDK2, and CDK9, while showing significantly less activity against CDK4 and CDK6 compared to flavopiridol.[1] This selectivity may be advantageous. Flavopiridol's broad inhibition of CDKs, including those involved in G1 phase progression (CDK4/6), can sometimes lead to antagonistic effects on apoptosis induction, which is often more prominent in the S and G2/M phases of the cell cycle.
Mechanisms of Flavopiridol Resistance and the Potential of this compound
Understanding the mechanisms by which cancer cells develop resistance to flavopiridol is crucial for designing effective second-line therapies.
ABCG2-Mediated Drug Efflux
A primary mechanism of acquired resistance to flavopiridol is the overexpression of the ATP-binding cassette (ABC) transporter ABCG2. This transporter actively pumps flavopiridol out of the cell, reducing its intracellular concentration and thereby its efficacy.
While there is no direct experimental data on whether this compound is a substrate for ABCG2, its distinct chemical structure compared to flavopiridol suggests that it may not be recognized and effluxed by this transporter to the same extent. Further investigation into the interaction between this compound and ABCG2 is warranted to confirm its potential to bypass this resistance mechanism.
Role of Anti-Apoptotic Proteins
Flavopiridol's cytotoxic effects are partly mediated by the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2. However, cancer cells can develop resistance by upregulating these proteins, thereby evading apoptosis. While flavopiridol's efficacy can be compromised by high levels of Mcl-1, some studies suggest its cell-killing ability can be independent of the Bcl-2/Bax ratio.
This compound also induces apoptosis, and its potent inhibition of CDK9, a key regulator of transcription, suggests it can also downregulate short-lived anti-apoptotic proteins like Mcl-1.[1] The critical question is whether the magnitude and kinetics of Mcl-1 downregulation by this compound are sufficient to overcome the resistance conferred by its overexpression in flavopiridol-resistant cells.
Preclinical Efficacy and Cellular Effects
Both compounds have demonstrated significant anti-proliferative activity across a range of cancer cell lines.
| Cell Line | This compound IC50 (µM) | Flavopiridol IC50 (µM) | Reference |
| Breast Cancer | |||
| MCF-7 | 0.2 | ~0.05-0.1 | [3] |
| Colon Cancer | |||
| HCT116 | 0.5 | ~0.05-0.1 | [3] |
| SW620 | 0.6 | - | [1] |
| Lung Cancer | |||
| A549 | 0.7 | ~0.1-0.3 | [3] |
| NCI-H460 | 1.1 | ~0.1-0.3 | [6] |
| Prostate Cancer | |||
| PC3 | 0.8 | ~0.05-0.1 | |
| Hematological Malignancies | |||
| Jeko-1 (Mantle Cell Lymphoma) | 1.0 (EC50) | - | [7] |
Table 2: Comparative anti-proliferative activity (IC50/EC50) of this compound and flavopiridol in various cancer cell lines. IC50/EC50 values represent the concentration of the drug required to inhibit 50% of cell growth or viability.
Both this compound and flavopiridol induce cell cycle arrest and apoptosis. This compound has been shown to cause arrest at the G1/S and G2/M phases of the cell cycle.[1][2]
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of CDK inhibitors like this compound and flavopiridol.
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the CDK inhibitor (e.g., this compound or flavopiridol) for 48-72 hours.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with the CDK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Rb, Mcl-1, Bcl-2, cleaved PARP, GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment and Fixation: Treat cells with the CDK inhibitor, harvest, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M) using cell cycle analysis software.
Visualizing the Mechanisms
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of flavopiridol action, resistance, and potential for this compound efficacy.
Caption: Proposed experimental workflow to evaluate this compound efficacy.
Conclusion and Future Directions
While flavopiridol has paved the way for CDK inhibitors in cancer therapy, acquired resistance remains a clinical hurdle. This compound, with its selective inhibition of CDK1, 2, and 9, presents a rational strategy to potentially overcome key flavopiridol resistance mechanisms. Its distinct chemical structure may allow it to evade efflux by the ABCG2 transporter, and its potent induction of apoptosis could be effective even in cells with upregulated anti-apoptotic proteins.
Direct experimental validation is now paramount. Future studies should focus on:
-
Head-to-head comparison: Evaluating the efficacy of this compound and flavopiridol in isogenic cell line models of flavopiridol resistance.
-
ABCG2 substrate analysis: Determining if this compound is a substrate for the ABCG2 transporter.
-
Mcl-1 and Bcl-2 modulation: Investigating the impact of this compound on the expression and function of these anti-apoptotic proteins in resistant cells.
-
In vivo studies: Assessing the anti-tumor activity of this compound in xenograft models of flavopiridol-resistant tumors.
The findings from such studies will be critical in positioning this compound as a viable therapeutic option for patients who have developed resistance to flavopiridol and other broad-spectrum CDK inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of AZD-5438-Induced Apoptosis in Tumor Xenografts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD-5438's performance in inducing apoptosis in tumor xenografts, supported by experimental data. We delve into its mechanism of action, compare it with other cyclin-dependent kinase (CDK) inhibitors, and present detailed methodologies for the key experiments cited.
Introduction to this compound
This compound is a potent, orally bioavailable small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), primarily CDK1, CDK2, and CDK9.[1][2] Deregulation of the cell cycle is a fundamental characteristic of cancer, and CDKs are crucial regulators of cell cycle progression and gene transcription.[3][4] By inhibiting these key kinases, this compound disrupts the cell cycle, leading to growth inhibition and, significantly, the induction of apoptosis (programmed cell death) in various tumor models.[1][5] Although its clinical development was discontinued (B1498344) due to tolerability issues in Phase II studies, this compound remains a valuable tool in preclinical research for understanding the therapeutic potential of broad CDK inhibition.[6][7]
Performance Comparison: this compound vs. Alternative CDK Inhibitors
This compound distinguishes itself by its potent inhibition of a specific combination of CDKs. The following table compares its inhibitory activity with other well-known CDK inhibitors, Flavopiridol and R-roscovitine.
| Inhibitor | CDK1-Cyclin B1 IC50 (nmol/L) | CDK2-Cyclin E IC50 (nmol/L) | CDK9-Cyclin T IC50 (nmol/L) | Key Distinctions |
| This compound | 16 | 6 | 20 | Potent inhibitor of CDK1, CDK2, and CDK9.[1][8] |
| Flavopiridol | 30 | 170 | 3 | A pan-CDK inhibitor with high potency against CDK9.[1][5] |
| R-roscovitine | 65 | 70 | 340 | Less potent against CDK9 compared to this compound and Flavopiridol.[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Validation of this compound-Induced Apoptosis in Tumor Xenografts
Studies in various human tumor xenograft models have validated the pro-apoptotic effects of this compound. The data below summarizes key findings.
| Tumor Xenograft Model | Treatment Regimen | Key Findings on Apoptosis & Tumor Growth | Validation Methods | Reference |
| SW620 (Colorectal) | 75 mg/kg/day, oral | Showed significant tumor growth inhibition. Longer-term studies indicated increased apoptosis as a mechanism of action. | Pharmacodynamic analysis of phospho-pRb suppression. | [1][2] |
| A549 & H1299 (NSCLC) | 25 mg/kg/day + 2 Gy/day Irradiation | Significantly enhanced radiosensitivity and increased apoptosis (threefold to fivefold increase in apoptotic cells compared to control). | Cell cycle analysis, DNA double-strand break repair assays, apoptosis measurement. | [6] |
| Gastric Cancer PDX | 20 mg/kg/day, oral | Superior anti-tumor activity in models with higher CCNE1 copy numbers, inhibiting CDK2, CCNE1, and pRb expression. | Immunohistochemistry (IHC) for CDK2, CCNE1, pRb. | [9] |
| Mantle Cell Lymphoma (Jeko-1) | In vivo xenograft assay development | Demonstrated dose-dependent inhibition of cell proliferation and induction of G1 phase cell cycle arrest in vitro, suggesting apoptosis induction. | Phospho-histone H3 flow cytometry, phospho-Rb immunoblotting. | [4][5] |
NSCLC: Non-Small Cell Lung Cancer; PDX: Patient-Derived Xenograft.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to evaluate this compound's effects.
Tumor Xenograft Studies
-
Cell Culture and Implantation: Human tumor cell lines (e.g., SW620, A549) are cultured under standard conditions. A specified number of cells (typically 1x10⁶ to 1x10⁷) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID).[6][9]
-
Treatment: Once tumors reach a palpable volume (e.g., 150–250 mm³), mice are randomized into control and treatment groups.[9] this compound is administered orally via gavage at specified doses and schedules (e.g., 20-75 mg/kg, daily). The control group receives the vehicle solution.[1][9]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers and calculated using the formula: (Length x Width²)/2. Animal body weight is also monitored as a measure of toxicity.[9]
-
Tissue Collection: At the end of the study, mice are euthanized, and tumors are excised for subsequent analysis (e.g., Western blotting, immunohistochemistry, TUNEL assay).
Apoptosis Detection in Xenograft Tumors
Several methods can be employed to detect and quantify apoptosis in tumor tissues.[10][11]
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay:
-
Principle: This method detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl termini of DNA breaks with labeled dUTP.[12]
-
Procedure: Paraffin-embedded tumor sections are deparaffinized and rehydrated. The tissue is permeabilized with proteinase K. The sections are then incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently-labeled dUTP. The labeled nuclei of apoptotic cells are visualized using fluorescence microscopy.[11][12]
-
-
Immunohistochemistry (IHC) for Cleaved Caspase-3:
-
Principle: Caspase-3 is a key executioner caspase that is cleaved and activated during apoptosis. Antibodies specific to the cleaved form of caspase-3 can identify apoptotic cells.[11][13]
-
Procedure: Deparaffinized tumor sections are subjected to antigen retrieval. The slides are then incubated with a primary antibody against cleaved caspase-3, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is added to visualize the location of the activated caspase, which is then observed under a microscope.[13]
-
-
M30 Apoptosense® ELISA:
-
Principle: This is a blood-based assay that measures a caspase-cleaved fragment of cytokeratin 18 (ccK18), a protein released from dying epithelial tumor cells. It allows for minimally invasive, longitudinal monitoring of apoptosis in xenograft models.[14]
-
Procedure: Blood samples are collected from the xenograft host at various time points. Serum or plasma is isolated and analyzed using the M30 Apoptosense® ELISA kit according to the manufacturer's instructions to quantify the level of circulating ccK18.[14]
-
Western Blotting for Biomarker Analysis
-
Principle: This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular effects of the drug.
-
Procedure:
-
Lysate Preparation: Tumor tissue or cultured cells are homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by size via SDS-PAGE and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., total pRb, phospho-pRb, total RNA Polymerase II, cleaved PARP).[1][11] This is followed by incubation with an HRP-conjugated secondary antibody and detection using an enhanced chemiluminescence (ECL) substrate.
-
Visualizing Pathways and Workflows
Diagrams generated using Graphviz provide clear visual representations of complex biological processes and experimental designs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Characterization and validation of potential therapeutic targets based on the molecular signature of patient-derived xenografts in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. um.es [um.es]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. diapharma.com [diapharma.com]
A Comparative Analysis of AZD-5438 and Dinaciclib: Potent Cyclin-Dependent Kinase Inhibitors in Oncology Research
In the landscape of oncology drug development, cyclin-dependent kinase (CDK) inhibitors have emerged as a promising class of therapeutics due to their ability to target the dysregulated cell cycle machinery inherent in cancer cells. This guide provides a detailed comparative analysis of two prominent CDK inhibitors, AZD-5438 and dinaciclib (B612106), intended for researchers, scientists, and drug development professionals. The following sections will objectively compare their performance based on available experimental data, delve into their mechanisms of action, and provide detailed experimental methodologies.
Introduction to this compound and Dinaciclib
This compound is a potent, orally bioavailable inhibitor of CDK1, 2, and 9.[1][2] It has demonstrated significant antiproliferative activity in a variety of human tumor cell lines and has shown efficacy in in vivo xenograft models.[1][3] However, its clinical development was discontinued (B1498344) due to tolerability issues observed in Phase I trials.[4][5]
Dinaciclib (SCH 727965) is a potent and selective small molecule inhibitor of CDK1, CDK2, CDK5, and CDK9.[6][7][8] It has shown promising preclinical activity against a broad range of cancer cell lines and in vivo models.[8][9] Dinaciclib has progressed further in clinical development and has been evaluated in Phase III trials for various cancers, including chronic lymphocytic leukemia.[6][7]
Mechanism of Action and Target Specificity
Both this compound and dinaciclib are ATP-competitive inhibitors of CDKs, key regulators of cell cycle progression and transcription. By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of downstream substrates, leading to cell cycle arrest and apoptosis.
This compound primarily targets CDK1, CDK2, and CDK9.[1][10] Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M phases, while inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb), suppresses the transcription of anti-apoptotic proteins like Mcl-1.[1][11]
Dinaciclib exhibits potent inhibition of CDK1, CDK2, CDK5, and CDK9.[6][7][12] Similar to this compound, its inhibition of CDK1, CDK2, and CDK9 disrupts cell cycle progression and transcription. The additional potent inhibition of CDK5, which is involved in neuronal processes but also implicated in cancer, may contribute to its distinct biological activity.[6][12] Dinaciclib has also been reported to have off-target effects on GSK3β and to impact the Wnt/β-catenin and Hedgehog signaling pathways.[11][13]
The following diagram illustrates the primary signaling pathways targeted by both inhibitors.
Caption: Overview of CDK inhibition by this compound and dinaciclib.
Quantitative Data Presentation
The following tables summarize the in vitro potency of this compound and dinaciclib against various cyclin-dependent kinases and their anti-proliferative activity in different cancer cell lines. Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Inhibitory Activity (IC50, nM) against CDKs
| Kinase Complex | This compound (IC50, nM) | Dinaciclib (IC50, nM) |
| CDK1/Cyclin B1 | 16[10][14] | 3[7] |
| CDK2/Cyclin E | 6[10][14] | 1[7] |
| CDK2/Cyclin A | 45[14] | 1[7] |
| CDK4/Cyclin D1 | 449[15] | 100[7] |
| CDK5/p25 | 14[14] | 1[7] |
| CDK6/Cyclin D3 | 21[14] | N/A |
| CDK9/Cyclin T | 20[10][14] | 4[7] |
Table 2: Comparative Anti-proliferative Activity (IC50, µM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (IC50, µM) | Dinaciclib (IC50, µM) |
| MCF-7 | Breast Cancer | 0.2[14] | ~0.015[16] |
| HCT-116 | Colon Cancer | 0.47[15] | ~0.01[16] |
| A549 | Non-Small Cell Lung Cancer | N/A | N/A |
| SW620 | Colorectal Cancer | ~0.6[3] | N/A |
| OVCAR-3 | Ovarian Cancer | N/A | 0.048[16] |
| A2780 | Ovarian Cancer | N/A | 0.004[16] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are synthesized from various published studies to provide a comprehensive overview.
Biochemical Kinase Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against purified kinase enzymes.
Caption: Generalized workflow for a radiometric kinase assay.
Methodology:
-
Reagent Preparation: Recombinant CDK/cyclin complexes are purified. A suitable substrate (e.g., a biotinylated peptide derived from histone H1) is prepared.[17] ATP solution is prepared, often including a radiolabeled ATP such as [γ-33P]ATP for detection. Test compounds (this compound or dinaciclib) are serially diluted to a range of concentrations.
-
Reaction Setup: The kinase, substrate, and varying concentrations of the test compound are combined in a reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT).
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the ATP solution and incubated at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is captured (e.g., on a streptavidin-coated plate if a biotinylated substrate is used). The amount of incorporated radiolabel is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (MTT/BrdUrd)
This protocol describes common methods to assess the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or dinaciclib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability/Proliferation Measurement:
-
MTT Assay: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
BrdUrd Assay: Cells are pulsed with 5-bromo-2'-deoxyuridine (B1667946) (BrdUrd), a synthetic thymidine (B127349) analog, for a few hours.[18] After fixation and permeabilization, the incorporated BrdUrd is detected using a specific antibody conjugated to an enzyme (e.g., horseradish peroxidase), and a colorimetric substrate is added for quantification.
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability or proliferation relative to the vehicle control. IC50 values are determined from the dose-response curves.
In Vivo Xenograft Study
This protocol provides a general outline for evaluating the in vivo efficacy of this compound and dinaciclib in a mouse xenograft model.
Methodology:
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is typically administered orally (p.o.), while dinaciclib is often given via intraperitoneal (i.p.) injection.[2] The drugs are administered at specified doses and schedules (e.g., once or twice daily for a set number of weeks). The control group receives the vehicle.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is often calculated using the formula: (Length x Width²)/2.
-
Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or after a specified treatment duration. Tumors may be excised for further analysis (e.g., Western blotting for pharmacodynamic markers). The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and dinaciclib are potent inhibitors of key CDKs involved in cell cycle control and transcription, demonstrating significant anti-proliferative activity in preclinical cancer models. Dinaciclib appears to have a broader inhibitory profile, including potent inhibition of CDK5, and has progressed further in clinical trials. In contrast, the clinical development of this compound was halted due to tolerability concerns.
The data presented in this guide, compiled from various studies, provides a valuable resource for researchers. However, it is important to note the lack of extensive head-to-head comparative studies. Future research directly comparing these and other CDK inhibitors under identical experimental conditions will be crucial for a more definitive understanding of their relative therapeutic potential.
References
- 1. AZD5438, an Inhibitor of Cdk1, 2, and 9, Enhances the Radiosensitivity of Non-Small Cell Lung Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. AZD5438, a potent oral inhibitor of cyclin-dependent kinases 1, 2, and 9, leads to pharmacodynamic changes and potent antitumor effects in human tumor xenografts. | Sigma-Aldrich [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences in the Conformational Energy Landscape of CDK1 and CDK2 Suggest a Mechanism for Achieving Selective CDK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cdk inhibitor dinaciclib as a promising anti-tumorigenic agent in biliary tract cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of the CDK inhibitor dinaciclib in vitro and in vivo in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. benchchem.com [benchchem.com]
- 13. The multi-CDK inhibitor dinaciclib reverses bromo- and extra-terminal domain (BET) inhibitor resistance in acute myeloid leukemia via inhibition of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The CDK12–BRCA1 signaling axis mediates dinaciclib‐associated radiosensitivity through p53‐mediated cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. benchchem.com [benchchem.com]
- 17. selleckchem.com [selleckchem.com]
- 18. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of AZD-5438: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and logistical protocols for the proper disposal of the investigational cyclin-dependent kinase inhibitor, AZD-5438, is paramount for ensuring a safe laboratory environment and regulatory compliance. This guide offers a step-by-step operational plan for researchers, scientists, and drug development professionals.
Immediate Safety and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, the appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure risks. This includes, but is not limited to:
-
Safety Glasses or Goggles: To protect the eyes from splashes.
-
Chemical-Resistant Gloves: Nitrile or other suitable gloves should be worn to prevent skin contact.
-
Laboratory Coat: To protect clothing and skin.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on standard practices for the disposal of potent research compounds and cytotoxic waste.
Step 1: Waste Segregation at the Source
Proper segregation of waste is the most critical step to ensure safe and compliant disposal. All materials that have come into contact with this compound must be considered contaminated and disposed of as hazardous chemical waste.
-
Solid Waste: This category includes unused or expired pure this compound compound, contaminated personal protective equipment (gloves, disposable lab coats), plasticware (pipette tips, tubes), and any absorbent materials used for cleaning spills.
-
Liquid Waste: This includes any solutions containing this compound, such as stock solutions (typically dissolved in DMSO), cell culture media, and quench solutions from experiments.
-
Sharps Waste: Needles, syringes, and any other sharp objects contaminated with this compound must be segregated into designated sharps containers.
Step 2: Container Selection and Labeling
The use of appropriate, clearly labeled waste containers is mandatory.
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: Use a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene (B3416737) (HDPE) carboy) for all liquid waste containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: All contaminated sharps must be placed directly into a puncture-resistant sharps container specifically designated for chemically contaminated sharps.
All waste containers must be labeled with a "HAZARDOUS WASTE" sticker or tag. The label must clearly indicate the contents, including the full chemical name ("this compound"), the solvent (if applicable, e.g., "in DMSO"), and the approximate concentration.
Step 3: Waste Storage and Collection
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Do not overfill waste containers.
-
Arrange for a scheduled pickup of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Data Presentation: this compound Waste Disposal Summary
| Waste Type | Description | Disposal Container | Key Procedures |
| Solid Waste | Unused/expired compound, contaminated PPE, plasticware, absorbent materials. | Leak-proof hazardous waste container with a liner. | Segregate at the source. Ensure the container is properly labeled. |
| Liquid Waste | Stock solutions (in DMSO), contaminated cell culture media, experimental solutions. | Dedicated, leak-proof, chemically compatible liquid waste container (e.g., HDPE carboy). | Do not mix with other waste streams. Use secondary containment during storage. |
| Sharps Waste | Contaminated needles, syringes, glass slides, etc. | Puncture-resistant, chemically contaminated sharps container. | Do not recap needles. Place sharps directly into the container immediately after use. |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound exist, the procedures outlined above are derived from standard laboratory safety protocols for handling potent chemical compounds. For detailed institutional procedures, always consult your organization's Chemical Hygiene Plan and Environmental Health and Safety office.
Visualizing the Disposal Workflow
The following diagrams illustrate the key logical relationships and workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for handling an this compound spill.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
